Product packaging for [(4-Bromophenyl)amino]acetic acid(Cat. No.:CAS No. 13370-62-2)

[(4-Bromophenyl)amino]acetic acid

Cat. No.: B169987
CAS No.: 13370-62-2
M. Wt: 230.06 g/mol
InChI Key: PEWAAAOJNYRFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[(4-Bromophenyl)amino]acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B169987 [(4-Bromophenyl)amino]acetic acid CAS No. 13370-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWAAAOJNYRFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426052
Record name DL-4-BROMOPHENYLGLYCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13370-62-2
Record name DL-4-BROMOPHENYLGLYCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [(4-Bromophenyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(4-Bromophenyl)amino]acetic acid, also known as N-(4-bromophenyl)glycine, is an N-aryl derivative of the simplest amino acid, glycine. Its structure, featuring a bromine-substituted phenyl ring attached to the nitrogen atom of glycine, makes it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the bromophenyl group imparts specific physicochemical properties that can influence its biological activity and reactivity, positioning it as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, physicochemical properties, potential applications in drug development, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a white solid at room temperature. The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 13370-62-2[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
IUPAC Name 2-((4-bromophenyl)amino)acetic acid[1]
Synonyms N-(4-bromophenyl)glycine, 4-Bromo-anilinoessigsaeure, N-(p-bromo)phenyl glycine[1]
Appearance White solid[2]
Melting Point 148–150 °C[2]
Boiling Point 405.9±30.0 °C (Predicted)[3]
Density 1.689±0.06 g/cm³ (Predicted)[3]
Purity ≥98%[3]

Synthesis and Characterization

A reliable method for the synthesis of N-(4-bromophenyl)glycine involves the rearrangement of 2-chloro-N-(4-bromophenyl)acetamide. This approach provides a good yield and a straightforward purification process.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)glycine[2]

Materials:

  • 4-bromoaniline

  • Chloroacetyl chloride

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Potassium hydroxide (KOH)

  • Solvents (e.g., appropriate organic solvent for the initial reaction, water for the rearrangement)

Procedure:

  • Synthesis of 2-chloro-N-(4-bromophenyl)acetamide: React 4-bromoaniline with chloroacetyl chloride in a suitable solvent to form the corresponding N-aryl acetamide.

  • Rearrangement to N-(4-bromophenyl)glycine: Treat the resulting 2-chloro-N-(4-bromophenyl)acetamide with CuCl₂·2H₂O and KOH in an aqueous medium. The reaction mixture is typically heated to facilitate the rearrangement.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Yield: 80%[2]

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagents Rearrangement Reagents cluster_product Final Product reactant1 4-Bromoaniline intermediate 2-Chloro-N-(4-bromophenyl)acetamide reactant1->intermediate Acylation reactant2 Chloroacetyl Chloride reactant2->intermediate product This compound intermediate->product Rearrangement reagent1 CuCl₂·2H₂O reagent1->product reagent2 KOH reagent2->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of the synthesized N-(4-bromophenyl)glycine can be confirmed by various spectroscopic techniques.

Spectroscopic DataValuesReference
¹H NMR (400 MHz, DMSO-d₆) δ 7.17–7.21 (d, 2H, Ar), 6.49–6.53 (d, 2H, Ar), 3.77 (s, 2H, CH₂)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ 172.38, 147.58, 131.33, 114.10, 106.79, 44.52[2]
HRMS (ESI) [M + H]⁺; calculated: 229.9816; found: 229.9828[2]

Applications in Drug Discovery and Development

N-aryl amino acids, including N-substituted glycine derivatives, are recognized as important scaffolds in medicinal chemistry due to their presence in various biologically active compounds. While specific pharmacological data for this compound is limited in publicly available literature, its structural features suggest several potential areas of application.

Potential as an Anti-inflammatory Agent

Studies on a series of N-(4-substituted phenyl)glycine derivatives have indicated their potential as anti-inflammatory agents.[4][5] The general structure allows for modifications to enhance anti-inflammatory activity. The glycine side arm can improve the physicochemical and biological characteristics of the molecule.[4] Although the specific anti-inflammatory activity of the 4-bromo derivative has not been extensively reported, it represents a promising candidate for further investigation within this class of compounds.

Building Block for Bioactive Molecules

The reactivity of the carboxylic acid and the secondary amine groups, along with the potential for further functionalization of the bromophenyl ring, makes this compound a versatile intermediate in organic synthesis. It can be used to construct more complex molecules with potential therapeutic applications. For instance, the related compound 4-bromophenylacetic acid is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[6][7]

Potential Signaling Pathway Interactions

The mechanism of action for many N-aryl glycine derivatives with anti-inflammatory properties involves the inhibition of enzymes in the inflammatory cascade. While the specific targets of this compound are not yet elucidated, a plausible hypothesis based on related compounds is the modulation of cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Further research is required to validate these potential interactions.

PotentialApplications Potential Applications in Drug Development Core This compound Intermediate Pharmaceutical Intermediate Core->Intermediate Versatile Scaffold AntiInflammatory Potential Anti-inflammatory Agent Core->AntiInflammatory Based on Structural Analogs Signaling Modulation of Inflammatory Pathways (e.g., COX, LOX) AntiInflammatory->Signaling Hypothesized Mechanism

Caption: Potential roles of this compound in drug discovery.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be used as a guide. A specific Safety Data Sheet (SDS) for CAS number 13370-62-2 should be consulted when available.

Hazard Identification:

  • Causes skin irritation. [8]

  • Causes serious eye irritation. [8]

  • May cause respiratory irritation. [8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

  • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 13370-62-2) is a chemical compound with significant potential for application in research and drug development. Its straightforward synthesis and the versatility of its functional groups make it a valuable building block for the creation of novel molecules. While specific biological data for this compound is still emerging, the known activities of related N-aryl glycine derivatives suggest that it warrants further investigation, particularly in the area of anti-inflammatory drug discovery. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use in a laboratory setting.

References

4-Bromo-DL-phenylglycine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a bromine-substituted phenyl ring, imparts specific steric and electronic properties that are leveraged in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physical properties of 4-Bromo-DL-phenylglycine, details authoritative methodologies for their characterization, and offers insights into the safe handling and storage of this compound. The protocols and data presented herein are designed to equip researchers with the foundational knowledge required for its effective application in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the chemical identity is the cornerstone of any scientific investigation. 4-Bromo-DL-phenylglycine is a racemic mixture of the D- and L-enantiomers of 2-amino-2-(4-bromophenyl)acetic acid.

IdentifierValueSource
IUPAC Name 2-amino-2-(4-bromophenyl)acetic acid[1][2]
Synonyms Amino(4-bromophenyl)acetic acid, 2-(4-Bromophenyl)glycine[1][2]
CAS Number 119397-06-7[1][3]
Molecular Formula C₈H₈BrNO₂[1][2][4]
Molecular Weight 230.06 g/mol [1][2][5]
InChI Key APLQICUORRMFHY-UHFFFAOYNA-N[1][2]
SMILES NC(C(O)=O)C1=CC=C(Br)C=C1[1][2]

Below is a diagram illustrating the chemical structure of 4-Bromo-DL-phenylglycine, highlighting the key functional groups that dictate its physical and chemical properties.

Caption: Structure of 4-Bromo-DL-phenylglycine with key functional groups.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) building block are critical for predicting its behavior during synthesis, formulation, and in biological systems.

PropertyValueSource
Appearance White Powder[3][4]
Purity ≥94.0% (Typically 95%)[3][4]
Melting Point 273-274 °C[1][2]
Solubility Data not readily available in standard databases. Experimental determination is recommended (see Protocol 2).

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for characterizing the key physical properties of 4-Bromo-DL-phenylglycine.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities.

Principle: This method involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid melts.

Experimental Protocol:

  • Sample Preparation: Ensure the 4-Bromo-DL-phenylglycine sample is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature. Note the temperature at which melting begins.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).

  • Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂. For a pure substance like 4-Bromo-DL-phenylglycine, this range should be narrow.[1][2]

G start Start: Dry Sample prep Powder Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place in Melting Point Apparatus load->setup scout Rapid Heating (Find Approx. MP) setup->scout cool Cool Down >20°C below Approx. MP scout->cool accurate Slow Heating (1-2°C / min) cool->accurate observe Record T₁ (First Drop) & T₂ (Fully Liquid) accurate->observe end Result: Melting Range observe->end

Caption: Workflow for Melting Point Determination.

Solubility Assessment (Shake-Flask Method)

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol:

  • Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

  • Sample Addition: Add an excess amount of 4-Bromo-DL-phenylglycine to a known volume of each solvent in a sealed vial. "Excess" is confirmed by the visible presence of undissolved solid.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the saturated solution (supernatant) from the undissolved solid.

  • Quantification: Accurately dilute a known volume of the supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For 4-Bromo-DL-phenylglycine, characteristic peaks are expected for:

    • O-H stretch (Carboxylic Acid): A very broad band around 2500-3300 cm⁻¹.

    • N-H stretch (Amine): A medium intensity band around 3000-3500 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1750 cm⁻¹.

    • C=C stretch (Aromatic Ring): Peaks in the 1450-1600 cm⁻¹ region.

    • C-Br stretch: A peak in the lower wavenumber region, typically 500-600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Protons on the aromatic ring will appear as doublets in the aromatic region (~7.0-8.0 ppm). The alpha-proton (α-H) adjacent to the amine and carboxyl groups will appear as a singlet. Protons of the amine and carboxylic acid groups are often broad and may exchange with deuterium in deuterated solvents.

    • ¹³C NMR: Distinct signals will be observed for the carboxylic carbon (~170-180 ppm), the aromatic carbons (four distinct signals in the ~120-140 ppm range), and the alpha-carbon (~50-60 ppm).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[6][7][8] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] It is recommended to store the compound under refrigeration.[6] The material may be light-sensitive.[7]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][9]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[6][9]

Conclusion

This guide has outlined the essential physical properties of 4-Bromo-DL-phenylglycine and provided robust, field-proven methodologies for their determination. Possessing a high melting point indicative of a stable crystalline structure, this compound's utility as a synthetic building block is clear. While comprehensive solubility data requires experimental determination via the protocols supplied, its structural features have been defined through spectroscopic principles. By integrating this technical knowledge with the stringent safety and handling protocols detailed, researchers can confidently and safely leverage 4-Bromo-DL-phenylglycine in their drug discovery and development endeavors.

References

[(4-Bromophenyl)amino]acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [(4-Bromophenyl)amino]acetic Acid: Properties, Synthesis, and Applications

Abstract

This compound, also known as N-(4-bromophenyl)glycine, is a substituted amino acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structural motifs—a secondary amine, a carboxylic acid, and a functionalizable bromophenyl ring—offer multiple avenues for synthetic modification. This technical guide provides a comprehensive overview of its core properties, beginning with its fundamental molecular weight, and extends to detailed protocols for its synthesis, analytical characterization, and prospective applications in drug development. This document is intended for researchers, chemists, and formulation scientists engaged in advanced chemical synthesis and pharmaceutical R&D.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. The molecular weight dictates stoichiometry in reactions, while other physicochemical parameters govern its behavior in biological and chemical systems.

Key Molecular Identifiers

The definitive properties of this compound are summarized below. These identifiers are critical for accurate sourcing, regulatory documentation, and computational modeling.

PropertyValueSource
IUPAC Name 2-[(4-bromophenyl)amino]ethanoic acidChemWhat[1]
Synonyms N-(4-bromophenyl)glycine, AKOS BB-8683ChemWhat[1]
CAS Number 13370-62-2ChemWhat[1]
Molecular Formula C₈H₈BrNO₂PubChem[2]
Molecular Weight 230.06 g/mol ChemWhat, BLDpharm[1][3]
Monoisotopic Mass 228.97384 DaPubChem[2][4]
Structural Context and Isomerism

It is crucial to distinguish this compound (a secondary amine) from its structural isomer, 2-amino-2-(4-bromophenyl)acetic acid (an α-amino acid). While sharing the same molecular formula and weight, their distinct connectivity leads to vastly different chemical reactivity and biological activity.

  • This compound (Target Compound): The nitrogen atom is directly bonded to the phenyl ring and the acetyl group's alpha-carbon. This structure is a derivative of glycine.

  • 2-Amino-2-(4-bromophenyl)acetic acid: The nitrogen and the bromophenyl group are attached to the same carbon atom (the alpha-carbon). This is a derivative of phenylglycine.[2][4]

This structural distinction is paramount for unambiguous experimental design and interpretation of results.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The following protocol is a robust and scalable method derived from standard organic chemistry principles.

Causality of Experimental Design

The chosen synthetic route involves the reaction of 4-bromoaniline with a haloacetic acid ester, followed by hydrolysis.

  • Nucleophilic Attack: 4-bromoaniline serves as the nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative.

  • Base: A weak base, such as sodium bicarbonate (NaHCO₃), is used to neutralize the hydrohalic acid byproduct (e.g., HBr or HCl) generated during the reaction. This prevents the protonation of the aniline starting material, which would deactivate it as a nucleophile.

  • Ester Hydrolysis: The reaction is often performed on an ester of the haloacetic acid (e.g., ethyl bromoacetate) to minimize side reactions. The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., using NaOH) to yield the final carboxylic acid product.

  • Purification: The final product is purified by recrystallization, a technique that leverages differences in solubility between the desired product and any impurities at varying temperatures.

Detailed Synthesis Protocol

Reaction: Synthesis of this compound

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in 100 mL of ethanol.

  • Addition of Reactants: Add ethyl bromoacetate (10.7 g, 64.0 mmol) and sodium bicarbonate (10.2 g, 121.4 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Hydrolysis): After cooling to room temperature, add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of water. Stir vigorously for 4-6 hours at room temperature to hydrolyze the ester.

  • Isolation: Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 4 with 2M HCl.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield pure this compound as a solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Hydrolysis Stage cluster_purification Purification Stage A 1. Dissolve 4-Bromoaniline in Ethanol B 2. Add Ethyl Bromoacetate & NaHCO3 A->B C 3. Reflux (12-16h) B->C D 4. Cool & Add NaOH (aq) C->D E 5. Remove Ethanol (Rotary Evaporation) D->E F 6. Acidify with HCl to pH 4 E->F G 7. Vacuum Filtration F->G H 8. Recrystallize (Ethanol/Water) G->H I 9. Dry to Yield Final Product H->I G cluster_structure Structural Elucidation Start Synthesized Product HPLC RP-HPLC Analysis Start->HPLC Purity Purity Check (>98%?) Identity Structural Identity Confirmed? Purity->Identity Yes Fail Repurify / Resynthesize Purity->Fail No HPLC->Purity MS Mass Spectrometry (MW & Isotope Pattern) NMR 1H & 13C NMR (Connectivity) FTIR FTIR Spectroscopy (Functional Groups) Pass Product Validated Identity->Pass Yes Identity->Fail No G cluster_mods Synthetic Modifications Scaffold This compound (Starting Scaffold) Amide Amide Coupling (R-NH2) Scaffold->Amide Ester Esterification (R-OH) Scaffold->Ester Suzuki Suzuki Coupling (R-B(OH)2) Scaffold->Suzuki Library Compound Library Generation Amide->Library Ester->Library Suzuki->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead

References

An In-depth Technical Guide to 2-((4-Bromophenyl)amino)acetic Acid: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-((4-Bromophenyl)amino)acetic acid, also known by its synonym N-(4-bromophenyl)glycine. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications as a key building block in the development of novel compounds.

Introduction and IUPAC Nomenclature

The compound with the CAS Registry Number 13370-62-2, commonly referred to as [(4-Bromophenyl)amino]acetic acid, is systematically named 2-((4-Bromophenyl)amino)acetic acid according to IUPAC nomenclature. It is a derivative of the amino acid glycine, where one of the hydrogen atoms of the amino group is substituted by a 4-bromophenyl group. This structural feature imparts specific chemical reactivity and biological activity to its derivatives, making it a valuable scaffold in medicinal chemistry and materials science.

N-aryl glycines, such as N-(4-bromophenyl)glycine, are recognized for their utility as versatile initiators in various polymerization reactions and as key intermediates in the synthesis of complex organic molecules.[1] Their derivatives have shown promise for biological activities and are considered to have low toxicity, making them attractive for drug discovery programs.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-((4-Bromophenyl)amino)acetic acid is essential for its effective use in research and development.

PropertyValueSource
CAS Number 13370-62-2[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
IUPAC Name 2-((4-bromophenyl)amino)acetic acid[3]
Synonyms N-(4-Bromophenyl)glycine, (4-bromophenyl)glycine[3]
Appearance White solid[2]
Melting Point 148–150 °C[2]
Purity ≥ 95%[3]
SMILES O=C(O)CNC1=CC=C(Br)C=C1[3]
InChIKey PEWAAAOJNYRFMW-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights

The synthesis of N-aryl glycines can be approached through various methods. A particularly mild and efficient one-pot procedure involves the rearrangement of 2-chloro-N-aryl acetamides.[2] This method provides high yields and tolerates a range of substituents on the aromatic ring.

Synthesis from 2-Chloro-N-(4-bromophenyl)acetamide

This procedure involves the intermolecular cyclization of a 2-chloro-N-aryl acetamide to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired N-aryl glycine.[2]

Reaction Scheme:

Synthesis_of_N-(4-bromophenyl)glycine cluster_0 Step 1: Dimerization cluster_1 Step 2: Ring Opening 2-chloro-N-(4-bromophenyl)acetamide 2-chloro-N-(4-bromophenyl)acetamide Intermediate 1,4-bis(4-bromophenyl)piperazine-2,5-dione 2-chloro-N-(4-bromophenyl)acetamide->Intermediate CuCl2·2H2O, KOH CH3CN, reflux Product N-(4-bromophenyl)glycine Intermediate->Product Ethanolic KOH Drug_Discovery_Workflow A N-(4-bromophenyl)glycine (Starting Material) B Chemical Derivatization (e.g., Suzuki Coupling, Amidation) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Anti-inflammatory Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

References

A Technical Guide to the Chirality of 2-Amino-2-(4-bromophenyl)acetic Acid: Synthesis, Resolution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chirality is a fundamental principle in drug discovery and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the chirality of 2-amino-2-(4-bromophenyl)acetic acid, a key chiral building block in the synthesis of various pharmaceuticals. We will delve into the synthesis of the racemic compound, explore state-of-the-art methods for its chiral resolution, and provide detailed protocols for the analytical determination of its enantiomeric purity. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental guidance to empower researchers in their pursuit of enantiomerically pure compounds.

Introduction: The Significance of Chirality in Pharmaceutical Sciences

In the realm of pharmacology, enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. The case of Thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug design[1]. Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical research and development. 2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a non-proteinogenic amino acid whose enantiomers are valuable intermediates in the synthesis of a variety of bioactive molecules. This guide will provide the necessary technical foundation for working with this important chiral compound.

Physicochemical Properties

2-Amino-2-(4-bromophenyl)acetic acid is a crystalline solid with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol . Its structure features a stereocenter at the α-carbon, giving rise to two enantiomers: (R)-2-amino-2-(4-bromophenyl)acetic acid and (S)-2-amino-2-(4-bromophenyl)acetic acid.

PropertyValue
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
CAS Number (Racemate)71079-03-3
AppearanceWhite to off-white powder

Synthesis of Racemic 2-Amino-2-(4-bromophenyl)acetic Acid

The preparation of the racemic mixture is the first step towards obtaining the individual enantiomers. The Strecker synthesis is a classic and efficient method for the synthesis of α-amino acids from aldehydes.

Synthesis of the Starting Material: 4-Bromobenzaldehyde

The Strecker synthesis commences with the corresponding aldehyde. 4-Bromobenzaldehyde can be synthesized via the oxidation of p-bromotoluene or the hydrolysis of p-bromobenzal bromide[2]. It is also commercially available from various suppliers[3].

Racemic Strecker Synthesis

The Strecker synthesis is a two-stage process involving the formation of an α-aminonitrile followed by its hydrolysis to the α-amino acid[4][5][6][7].

In this stage, 4-bromobenzaldehyde reacts with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium or potassium cyanide) to form the α-aminonitrile intermediate[4][6].

The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the racemic amino acid[4][6].

Experimental Protocol: Racemic Strecker Synthesis

Disclaimer: This protocol involves the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • 4-Bromobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice bath

Procedure:

  • α-Aminonitrile Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.

    • Prepare a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia and a separate aqueous solution of sodium cyanide (1.1 equivalents).

    • Cool the aldehyde solution in an ice bath.

    • Slowly add the ammonium chloride/ammonia solution to the stirred aldehyde solution.

    • Subsequently, add the sodium cyanide solution dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.

    • The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • Once the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for several hours to effect hydrolysis of the nitrile.

    • After cooling, the racemic amino acid may precipitate.

    • Neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to maximize precipitation.

    • Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to obtain racemic 2-amino-2-(4-bromophenyl)acetic acid.

Chiral Resolution: Isolating the Enantiomers

The separation of a racemic mixture into its constituent enantiomers is a critical process known as resolution[1]. Several techniques can be employed, with enzymatic kinetic resolution and diastereomeric salt formation being prominent methods.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted[8][9][10]. For amino acids, enzymes like penicillin G acylase or lipases are commonly used to selectively hydrolyze an N-acylated derivative of one enantiomer.

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for Enzymatic Kinetic Resolution of 4-bromophenylglycine.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid

  • Immobilized Penicillin G Acylase (or other suitable hydrolase)

  • Phosphate buffer (pH ~7.5)

  • Sodium hydroxide solution (for pH adjustment)

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • N-Acetylation of Racemic Amino Acid:

    • Protect the amino group of the racemic 2-amino-2-(4-bromophenyl)acetic acid, for example, by acetylation with acetic anhydride under basic conditions to form the N-acetyl derivative.

  • Enzymatic Hydrolysis:

    • Suspend the racemic N-acetyl-4-bromophenylglycine in a phosphate buffer.

    • Add the immobilized enzyme (e.g., Penicillin G Acylase).

    • Maintain the pH of the reaction mixture at the enzyme's optimum (typically around 7.5) by the controlled addition of a dilute NaOH solution.

    • Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Separation and Isolation:

    • Filter off the immobilized enzyme for reuse.

    • Acidify the reaction mixture with HCl to pH ~2.

    • Extract the unreacted (R)-N-acetyl-4-bromophenylglycine with a solvent like ethyl acetate.

    • The aqueous layer contains the hydrochloride salt of the (S)-amino acid.

    • Isolate the (S)-amino acid by adjusting the pH of the aqueous layer to its isoelectric point.

    • The extracted (R)-N-acetyl derivative can be deprotected by acid hydrolysis to yield the (R)-amino acid.

Analytical Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation and quantification of enantiomers[11]. The choice of the CSP is critical for achieving successful separation.

Chiral Stationary Phases (CSPs)

For compounds like 2-amino-2-(4-bromophenyl)acetic acid, polysaccharide-based and Pirkle-type CSPs are often effective.

  • Polysaccharide-based CSPs: These are derived from cellulose or amylose, often coated or immobilized on a silica support. Chiral recognition is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Columns like Chiralpak® AD-H are of this type[12][13].

  • Pirkle-type CSPs: These CSPs, such as the Whelk-O1, are based on the principle of π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the chiral selector, which is typically a π-acidic or π-basic aromatic system[14][15][16].

Chiral HPLC Method Development

A systematic approach to method development involves screening different CSPs and mobile phases.

Logical Flow for Chiral HPLC Method Development:

HPLC_Method_Dev Start Racemic Sample (1 mg/mL in mobile phase) Screen_Polysaccharide Screen Polysaccharide Column (e.g., Chiralpak AD-H) Start->Screen_Polysaccharide Screen_Pirkle Screen Pirkle-type Column (e.g., Whelk-O1) Start->Screen_Pirkle Mobile_Phase_NP Normal Phase Eluent: n-Hexane/IPA/TFA Screen_Polysaccharide->Mobile_Phase_NP Screen_Pirkle->Mobile_Phase_NP Analyze_Results Analyze Results: Resolution > 1.5? Mobile_Phase_NP->Analyze_Results Mobile_Phase_RP Reversed Phase Eluent: Aqueous Buffer/Acetonitrile Mobile_Phase_RP->Analyze_Results Analyze_Results->Mobile_Phase_RP No Optimization Optimize Separation: - Mobile Phase Ratio - Flow Rate - Temperature Analyze_Results->Optimization Yes Validated_Method Validated Chiral Method Optimization->Validated_Method

References

A Technical Guide to the Synthesis, Resolution, and Potential Applications of (R)- and (S)-Enantiomers of [(4-Bromophenyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential pharmacological applications of the (R)- and (S)-enantiomers of [(4-Bromophenyl)amino]acetic acid, also known as N-(4-bromophenyl)glycine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic design and synthesis of chiral molecules. We will delve into the practical and theoretical considerations of producing enantiomerically pure forms of this compound, underpinned by established chemical principles and methodologies.

Introduction: The Significance of Chirality in Drug Design

The stereochemical configuration of a molecule is a critical determinant of its pharmacological activity. For many therapeutic agents, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. The classic example of this is the tragic case of thalidomide. Therefore, the ability to synthesize and isolate enantiomerically pure compounds is a cornerstone of modern drug discovery and development. N-phenylglycine derivatives, such as this compound, represent a class of compounds with significant potential in medicinal chemistry, notably as modulators of glutamate receptors and as anti-inflammatory agents.[1][2][3] The presence of a chiral center in these molecules necessitates a robust strategy for the preparation of their individual enantiomers to fully elucidate their structure-activity relationships.

Synthesis of Racemic this compound

The first step towards obtaining the individual enantiomers is the synthesis of the racemic mixture of this compound. Two common and effective methods for this are reductive amination and nucleophilic substitution.

Method A: Reductive Amination of Glyoxylic Acid

This method involves the reaction of 4-bromoaniline with glyoxylic acid to form an intermediate imine, which is then reduced in situ to the desired product.[4] This approach is often favored due to its efficiency and the ready availability of the starting materials.

Experimental Protocol:

  • Imine Formation: In a reaction vessel, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as methanol. Add an aqueous solution of glyoxylic acid (1.1 equivalents). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine).

  • Reduction: To the reaction mixture, add a reducing agent. A common choice is sodium borohydride (NaBH₄), added portion-wise at 0-5 °C to control the exothermic reaction. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed for a cleaner reaction profile.[4]

  • Work-up and Isolation: After the reduction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 3-4) using a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

  • The use of a slight excess of glyoxylic acid ensures complete consumption of the starting aniline.

  • The choice of reducing agent depends on the scale and desired purity. Sodium borohydride is convenient for lab-scale synthesis, while catalytic hydrogenation is often preferred for larger-scale production due to its higher atom economy and easier product isolation.

  • pH adjustment is critical for the precipitation and isolation of the amino acid, as its solubility is minimal at its isoelectric point.

Method B: Nucleophilic Substitution of a Haloacetic Acid

This method involves the direct reaction of 4-bromoaniline with a haloacetic acid, such as bromoacetic acid, in the presence of a base.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-bromoaniline (1 equivalent) and bromoacetic acid (1.1 equivalents) in water.

  • Reaction Conditions: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the hydrobromic acid formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. The reaction mixture is then heated to reflux (around 100 °C) for several hours until the reaction is complete.

  • Isolation: Upon cooling, the product may precipitate from the reaction mixture. If not, the pH is adjusted to the isoelectric point to induce precipitation. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • The base is essential to drive the reaction forward by neutralizing the acid byproduct.

  • Heating is required to overcome the activation energy of the nucleophilic substitution reaction.

  • Recrystallization is an effective method for purifying the final product by removing unreacted starting materials and side products.

Chiral Resolution of Racemic this compound

With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. The most common and industrially viable method for this is diastereomeric salt formation.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the principle that diastereomers, formed by reacting a racemic mixture with a chiral resolving agent, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]

Choice of Resolving Agent:

The selection of an appropriate chiral resolving agent is crucial for successful resolution. For acidic compounds like N-(4-bromophenyl)glycine, chiral bases are used. Common examples include:

  • (R)- or (S)-α-methylbenzylamine

  • Brucine or Strychnine (alkaloids)

  • (1R,2S)-Ephedrine

Conversely, for basic compounds, chiral acids like (+)-tartaric acid, (-)-O,O'-dibenzoyltartaric acid, or (+)-camphor-10-sulfonic acid are employed. For amino acids, N-protected chiral amino acids like N-acetylphenylalanine can also be used as resolving agents.[8]

Experimental Protocol:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-α-methylbenzylamine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution upon standing or cooling. The rate of cooling can significantly impact the purity of the crystals.

  • Isolation of the Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a small amount of cold solvent to remove impurities. The enantiomeric excess (e.e.) of the salt should be determined at this stage using chiral HPLC or by measuring the specific rotation.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent. The liberated enantiomerically enriched this compound can then be isolated by filtration or extraction.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization contains the other diastereomeric salt in excess. This can be treated similarly to isolate the other enantiomer.

Self-Validating System:

The success of the resolution can be monitored at each step. The melting point of the diastereomeric salts should be sharp. The optical rotation of the liberated enantiomer should be measured and compared to literature values if available. Chiral HPLC is the most definitive method for determining the enantiomeric purity.

Logical Relationship Diagram for Chiral Resolution

G racemate Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S)-acid-(R)-base) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in (R)-acid-(R)-base) crystallization->mother_liquor acidification_1 Acidification less_soluble_salt->acidification_1 acidification_2 Acidification mother_liquor->acidification_2 enantiomer_1 (S)-[(4-Bromophenyl)amino]acetic acid acidification_1->enantiomer_1 enantiomer_2 (R)-[(4-Bromophenyl)amino]acetic acid acidification_2->enantiomer_2

Caption: Diastereomeric salt formation and fractional crystallization workflow.

Chiral Chromatography

Direct separation of enantiomers can also be achieved using chiral chromatography.[9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Workflow:

  • Column Selection: A variety of chiral stationary phases are available, such as those based on cyclodextrins, crown ethers, or proteins.[9] For amino acids, crown ether-based columns have shown good separation.[9]

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution. The pH of the mobile phase is a critical parameter.

  • Separation and Detection: The racemic mixture is injected onto the column, and the separated enantiomers are detected using a UV detector.

  • Fraction Collection: The fractions corresponding to each enantiomer are collected separately.

Chiral Chromatography Workflow Diagram

G racemic_mixture Racemic Mixture hplc_system Chiral HPLC System racemic_mixture->hplc_system chiral_column Chiral Stationary Phase hplc_system->chiral_column detector UV Detector chiral_column->detector fraction_collector Fraction Collector detector->fraction_collector enantiomer_R (R)-Enantiomer fraction_collector->enantiomer_R enantiomer_S (S)-Enantiomer fraction_collector->enantiomer_S

Caption: General workflow for chiral chromatography separation.

Characterization of Enantiomers

Once the enantiomers are isolated, their purity and absolute configuration must be confirmed.

Technique Purpose Expected Outcome
Chiral HPLC To determine the enantiomeric excess (e.e.)A chromatogram showing two well-resolved peaks for the racemate and a single peak for each isolated enantiomer.
Polarimetry To measure the specific rotation ([α]D)The two enantiomers will rotate plane-polarized light to an equal and opposite degree.
NMR Spectroscopy To confirm the chemical structureThe ¹H and ¹³C NMR spectra of the two enantiomers will be identical.
Mass Spectrometry To confirm the molecular weightThe mass spectra of the two enantiomers will be identical.
X-ray Crystallography To determine the absolute configurationIf a single crystal can be grown, this technique provides unambiguous proof of the absolute stereochemistry.

Potential Pharmacological Applications

N-phenylglycine and its derivatives are known to interact with various biological targets, suggesting potential therapeutic applications for the enantiomers of this compound.

  • Metabotropic Glutamate Receptor (mGluR) Modulation: Phenylglycine derivatives have been extensively studied as agonists and antagonists of mGluRs.[1][2] These receptors are involved in a variety of neurological processes, and their modulation has therapeutic potential in conditions such as epilepsy, anxiety, and chronic pain. The individual enantiomers of this compound could exhibit stereospecific interactions with mGluR subtypes.

  • Anti-inflammatory Activity: Several N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[3] It is plausible that one or both enantiomers of the title compound could possess anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.

  • Pharmaceutical Intermediates: Enantiomerically pure N-phenylglycine derivatives are valuable chiral building blocks in the synthesis of more complex pharmaceutical agents.[10][11]

Conclusion

The synthesis and chiral resolution of (R)- and (S)-enantiomers of this compound are achievable through well-established synthetic and separation methodologies. The choice of synthetic route and resolution technique will depend on the desired scale, purity requirements, and available resources. The potential for these enantiomerically pure compounds to act as modulators of important biological targets underscores the importance of their preparation and further pharmacological evaluation. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of these promising chiral molecules.

References

Spectroscopic Profile of 4-Bromo-DL-phenylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-DL-phenylglycine. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative data from structurally analogous compounds to offer a detailed theoretical spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge for the characterization of this and similar halogenated amino acid derivatives.

Introduction

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid that holds potential as a building block in the synthesis of novel pharmaceutical compounds and peptidomimetics. The incorporation of a bromine atom onto the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate structural elucidation and purity assessment are paramount in the research and development of molecules containing this moiety. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will provide a detailed, albeit theoretical, exploration of the expected spectroscopic data for 4-Bromo-DL-phenylglycine across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will present the predicted data, a thorough interpretation based on established principles and data from related compounds, and a standardized protocol for data acquisition.

Molecular Structure and Key Features

4-Bromo-DL-phenylglycine possesses a chiral center at the alpha-carbon, an aromatic ring substituted with a bromine atom at the para position, a carboxylic acid group, and an amino group. These features will give rise to distinct signals in its various spectra.

Figure 1: Chemical structure of 4-Bromo-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental spectra for 4-Bromo-DL-phenylglycine, the following predictions are based on established chemical shift values for similar structural motifs.[1]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 4-Bromo-DL-phenylglycine in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons, the alpha-proton, the amine protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-DL-phenylglycine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H (ortho to Br)~7.6Doublet~8.5These protons are deshielded by the electron-withdrawing bromine atom.
Ar-H (meta to Br)~7.4Doublet~8.5These protons are ortho to the amino acid substituent.
α-H~5.2Singlet-The chemical shift is influenced by the adjacent amino and carboxyl groups.
-NH₂~8.5 (broad)Singlet-The chemical shift can be variable and the peak is often broad due to exchange.
-COOH~12-13 (broad)Singlet-The chemical shift is highly variable and the peak is broad due to hydrogen bonding and exchange.

Interpretation:

  • The aromatic region is expected to show a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing bromine atom will be downfield compared to the protons meta to it.

  • The alpha-proton, being adjacent to both the electron-withdrawing carboxylic acid and the nitrogen of the amino group, will appear as a singlet in the downfield region.

  • The amine and carboxylic acid protons will likely appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the alpha-carbon, and the four unique carbons of the brominated phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-DL-phenylglycine

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O~172The carbonyl carbon of the carboxylic acid is significantly deshielded.
~57The alpha-carbon is attached to both nitrogen and the carboxyl group.
C-Br~122The carbon directly attached to the bromine atom.
C (aromatic, ortho to Br)~132These carbons are deshielded by the bromine atom.
C (aromatic, meta to Br)~129These carbons are ortho to the amino acid substituent.
C (aromatic, ipso to Cα)~138The carbon attached to the alpha-carbon.

Interpretation:

  • The carboxyl carbon will be the most downfield signal.

  • The aromatic carbons will have distinct chemical shifts due to the electronic effects of the bromine and the amino acid substituents. The carbon bearing the bromine will be shielded relative to the other substituted aromatic carbon due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition

NMR_Workflow prep Sample Preparation: Dissolve ~10 mg of 4-Bromo-DL-phenylglycine in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube. instrument Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the magnetic field. prep->instrument acquire_1H ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., zg30). Optimize receiver gain. instrument->acquire_1H acquire_13C ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Set an appropriate number of scans for good signal-to-noise. instrument->acquire_13C process Data Processing: Apply Fourier transform, phase correction, and baseline correction to the FID. Reference the spectra to the residual solvent peak. acquire_1H->process acquire_13C->process

Figure 2: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-DL-phenylglycine will show characteristic absorption bands for the O-H, N-H, C=O, C-N, C-Br, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for 4-Bromo-DL-phenylglycine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500Broad, StrongVery broad due to hydrogen bonding.
N-H (Amine)3400 - 3250Medium, BroadStretching vibrations.
C-H (Aromatic)3100 - 3000MediumStretching vibrations.
C=O (Carboxylic Acid)1720 - 1700StrongCarbonyl stretch.
C=C (Aromatic)1600 - 1450Medium to WeakRing stretching vibrations.
N-H (Amine)1640 - 1550MediumBending vibration.
C-N1250 - 1020MediumStretching vibration.
C-Br700 - 500StrongStretching vibration.

Interpretation:

  • The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.

  • The N-H stretching of the primary amine will appear as a medium, broad band.

  • A strong, sharp peak around 1700 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.

  • The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

  • A strong absorption in the lower wavenumber region will correspond to the C-Br stretch.

Experimental Protocol for IR Data Acquisition

IR_Workflow sample_prep Sample Preparation: Prepare a KBr pellet by mixing a small amount of 4-Bromo-DL-phenylglycine with dry KBr powder and pressing it into a transparent disk. background Background Spectrum: Acquire a background spectrum of the empty sample compartment. sample_prep->background acquire Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum. background->acquire process Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final transmittance or absorbance spectrum. acquire->process

Figure 3: Workflow for acquiring an FT-IR spectrum using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-DL-phenylglycine (C₈H₈BrNO₂), the expected molecular weight is approximately 230.06 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments for 4-Bromo-DL-phenylglycine

m/z Value (Predicted)IonNotes
229/231[M-H]⁻ or [M+H]⁺Molecular ion peak. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
184/186[M-COOH]⁺Loss of the carboxylic acid group.
156/158[Br-C₆H₄-CH]⁺Fragmentation of the amino acid side chain.
77[C₆H₅]⁺Phenyl cation.

Interpretation:

  • The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Common fragmentation pathways for amino acids include the loss of the carboxyl group as COOH or CO₂ and cleavage of the Cα-Cβ bond.

Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z 229/231 frag1 [M-COOH]⁺ m/z 184/186 M->frag1 - COOH frag2 [Br-C₆H₄-CH₂]⁺ m/z 170/172 M->frag2 - CH(NH₂)COOH

Figure 4: A simplified predicted fragmentation pathway for 4-Bromo-DL-phenylglycine.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow sample_prep Sample Preparation: Dissolve a small amount of 4-Bromo-DL-phenylglycine in a suitable solvent (e.g., methanol/water). ionization Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). sample_prep->ionization analysis Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight). ionization->analysis detection Detection and Data Processing: Detect the ions and generate a mass spectrum. analysis->detection

Figure 5: General workflow for acquiring a mass spectrum.

Conclusion

This technical guide has presented a detailed theoretical spectroscopic profile of 4-Bromo-DL-phenylglycine. While experimental data is not currently available in the public domain, the predictions provided herein, based on sound chemical principles and data from analogous structures, offer a robust starting point for the characterization of this compound. The provided protocols outline standard methodologies for acquiring the necessary experimental data. It is our hope that this guide will serve as a valuable resource for researchers working with 4-Bromo-DL-phenylglycine and other halogenated amino acids, facilitating their synthesis, purification, and structural verification.

References

The Discovery and Synthetic Evolution of [(4-Bromophenyl)amino]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of [(4-Bromophenyl)amino]acetic acid, also known as N-(4-bromophenyl)glycine. The document details its discovery and historical context, outlines both historical and contemporary synthetic methodologies with a focus on the causality behind experimental choices, and presents a comprehensive analysis of its physicochemical and spectral properties. Furthermore, this guide delves into the burgeoning significance of this compound and its derivatives in medicinal chemistry and drug development, highlighting their role as versatile scaffolds for novel therapeutic agents. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids are a class of unnatural amino acids that have garnered considerable attention in the fields of medicinal chemistry and materials science. The incorporation of an aromatic moiety directly onto the nitrogen atom of the amino acid backbone imparts unique conformational constraints and electronic properties. This structural modification can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel applications in peptide and polymer chemistry. This compound serves as a prime exemplar of this class, with its bromine substituent offering a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making it a pivotal building block in the synthesis of complex organic molecules and pharmaceutical agents.

Historical Perspective and Discovery

While a definitive singular "discovery" of this compound in the annals of chemical literature is challenging to pinpoint, its conceptualization and synthesis are rooted in the foundational work on N-arylation of amino acids. Early methods for the preparation of N-aryl glycines often involved the reaction of an aniline with a haloacetic acid. One of the pioneering approaches for similar structures involved the condensation of an aniline with chloroacetic acid, a reaction fundamental to the development of various dyes and pharmaceutical intermediates.

A historical synthesis route for a related compound, N-(p-hydroxyphenyl)glycine, which is used as a photographic developing agent, involves the reaction of p-aminophenol with chloroacetic acid[1]. This suggests that the synthesis of N-(4-bromophenyl)glycine likely followed a similar early pathway, utilizing 4-bromoaniline as the starting material.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of this compound has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. This section details a reliable contemporary method and discusses the underlying chemical principles.

Modern Synthesis via Rearrangement of 2-chloro-N-aryl Acetamides

A recently developed, mild, and efficient one-pot procedure for the synthesis of substituted N-aryl glycines, including the bromo-derivative, involves the rearrangement of 2-chloro-N-aryl acetamides[2]. This method proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired N-aryl glycine.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-N-(4-bromophenyl)acetamide

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-bromophenyl)acetamide, which can be purified by recrystallization.

Step 2: One-Pot Synthesis of N-(4-Bromophenyl)glycine

  • To a solution of 2-chloro-N-(4-bromophenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add potassium hydroxide (KOH) (1.1 mmol) and copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.1 mmol).

  • Reflux the mixture, monitoring the formation of the 1,4-bis(4-bromophenyl)piperazine-2,5-dione intermediate by TLC.

  • Once the intermediate is formed, add an excess of ethanolic potassium hydroxide (2.5 mmol in 10 mL ethanol) to the same reaction flask.

  • Continue to reflux the mixture until the cleavage of the piperazine-2,5-dione is complete, affording the desired N-(4-bromophenyl)glycine.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(4-Bromophenyl)glycine[2].

Causality of Experimental Choices:

  • Copper(II) Chloride as a Catalyst: The copper(II) salt facilitates the intermolecular cyclization of the 2-chloro-N-aryl acetamide to the piperazine-2,5-dione intermediate.

  • Potassium Hydroxide: KOH acts as a base to neutralize the hydrochloric acid formed during the initial acylation and to promote the subsequent ring-opening of the piperazine-2,5-dione intermediate.

  • One-Pot Procedure: This approach enhances efficiency by minimizing purification steps and reducing solvent waste, making it a more environmentally friendly and time-saving method.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: One-Pot Cyclization and Cleavage A 4-Bromoaniline C 2-chloro-N-(4-bromophenyl)acetamide A->C DCM, 0°C to RT B Chloroacetyl Chloride B->C D 1,4-bis(4-bromophenyl)piperazine-2,5-dione (Intermediate) C->D KOH, CuCl2·2H2O, Acetonitrile, Reflux E This compound D->E Ethanolic KOH, Reflux

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its application in research and development. The following data has been compiled from recent literature[2].

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White solid
Melting Point 148–150 °C

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.17–7.21 (d, 2H, Ar), 6.49–6.53 (d, 2H, Ar), 3.77 (s, 2H, CH₂)[2].

    • Expert Interpretation: The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The singlet at 3.77 ppm corresponds to the methylene protons of the glycine moiety.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.38, 147.58, 131.33, 114.10, 106.79, 44.52[2].

    • Expert Interpretation: The peak at 172.38 ppm is indicative of the carboxylic acid carbon. The signals between 106 and 148 ppm correspond to the aromatic carbons, and the peak at 44.52 ppm represents the methylene carbon.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) (ESI): m/z [M+H]⁺ calculated for C₈H₉BrNO₂: 229.9816; found: 229.9828[2].

    • Expert Interpretation: The high-resolution mass spectrometry data confirms the elemental composition of the molecule with high accuracy.

Logical Relationship of Spectroscopic Data:

Spectroscopy_Logic cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Compound This compound H_NMR 1H NMR (para-substituted ring, CH2) Compound->H_NMR Provides proton environment C_NMR 13C NMR (C=O, aromatic C, CH2) Compound->C_NMR Provides carbon skeleton HRMS HRMS (Confirms Elemental Composition) Compound->HRMS Determines exact mass

Caption: Spectroscopic validation workflow.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives have emerged as valuable scaffolds in the design of novel therapeutic agents due to their diverse biological activities. The presence of the bromine atom provides a site for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of N-(4-substituted phenyl)glycine have been investigated for their potential as anti-inflammatory agents [3]. The glycine side arm can mimic the amino acid glycine, potentially improving the physicochemical and biological properties of the molecule[3].

Furthermore, the core structure is present in more complex molecules with a wide range of pharmacological activities. For instance, derivatives have been explored as:

  • Antimicrobial agents: The N-acyl derivatives of L-valine containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential against Gram-positive pathogens[4].

  • Endothelin Receptor Antagonists: The discovery of Macitentan, a potent dual endothelin receptor antagonist, highlights the utility of the bromophenyl group in complex drug molecules[5].

The versatility of the this compound core structure, coupled with the synthetic accessibility of its derivatives, ensures its continued importance in the quest for new and effective therapeutic agents.

Conclusion

This compound stands as a testament to the enduring relevance of fundamental organic structures in the advancement of chemical and pharmaceutical sciences. From its conceptual origins in classical N-arylation reactions to its efficient modern synthesis, this compound has proven to be a versatile and valuable building block. Its well-defined physicochemical and spectroscopic properties, coupled with the demonstrated biological potential of its derivatives, underscore its significance for researchers and drug development professionals. The continued exploration of this and related N-aryl amino acids will undoubtedly lead to the discovery of novel molecules with significant therapeutic impact.

References

[(4-Bromophenyl)amino]acetic acid structural analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Activity, and Analysis of [(4-Bromophenyl)amino]acetic Acid Structural Analogues

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Its inherent structural features—a halogenated aromatic ring, a secondary amine linker, and a carboxylic acid moiety—provide a trifecta of functionalities ripe for chemical modification and biological interaction. The bromine atom, in particular, is not merely a placeholder; its electronegativity, size, and position on the phenyl ring critically influence the molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this chemical class. We will explore the strategic rationale behind synthetic pathways, dissect structure-activity relationships (SAR), and provide robust, field-tested protocols for researchers engaged in the discovery of novel therapeutics derived from this versatile core.

Synthetic Strategies: From Core Building Blocks to Diversified Libraries

The synthesis of this compound analogues is primarily achieved through nucleophilic substitution reactions, with variations allowing for the generation of diverse chemical libraries. The choice of starting materials and reaction conditions is paramount and is dictated by the desired final structure and the need to minimize side-product formation.

Core Synthesis via Nucleophilic Aliphatic Substitution

The most direct route involves the reaction of 4-bromoaniline with a 2-haloacetic acid derivative. The causality behind this choice is the high reactivity of the α-halocarbonyl compound toward nucleophilic attack by the aniline nitrogen.

Rationale for Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. Its role is to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents can solvate the cation of the base while leaving the nucleophile relatively free, thereby accelerating the reaction rate.

  • Temperature: Moderate heating (e.g., 60-80 °C) is often required to overcome the activation energy of the reaction without promoting decomposition or unwanted side reactions.

Below is a generalized workflow for this fundamental synthetic approach.

G start_materials Starting Materials: - 4-Bromoaniline - Ethyl 2-bromoacetate reaction_step Nucleophilic Substitution Base: K₂CO₃ Solvent: Acetonitrile Heat: Reflux (80°C) start_materials->reaction_step intermediate Intermediate Ester: Ethyl [(4-bromophenyl)amino]acetate reaction_step->intermediate hydrolysis_step Saponification Base: NaOH or LiOH Solvent: THF/H₂O intermediate->hydrolysis_step acidification_step Acidification Acid: 2N HCl (to pH ~2-3) hydrolysis_step->acidification_step final_product Final Product: This compound acidification_step->final_product

Caption: General workflow for the synthesis of the core scaffold.

Diversification via Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key handle for diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the molecule's properties.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard. It facilitates the oxidative addition step, which is critical to the catalytic cycle.[1]

  • Base: A base like potassium phosphate (K₃PO₄) is used to activate the boronic acid for transmetalation.[1]

  • Solvent System: A biphasic system, often 1,4-dioxane and water, is employed to dissolve both the organic-soluble aryl halide and the often water-soluble boronic acid and base.[1]

Biological Activities and Key Structural Analogues

Analogues of this compound have demonstrated a wide spectrum of biological activities. The modifications to the core structure dictate the specific therapeutic target and potency.

Anti-inflammatory Activity: The Case of Bromfenac

A prominent example of a clinically successful analogue is Bromfenac, or [2-amino-3-(4-bromobenzoyl)phenyl]acetic acid.[2] This compound is a potent non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology.[3] Its mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

G ArachidonicAcid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (PGE₂) (Pro-inflammatory mediators) COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Bromfenac Analogue (NSAID) Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Antimicrobial and Anticancer Potential

Recent research has expanded into other therapeutic areas. By modifying the core structure, researchers have developed analogues with significant antimicrobial and anticancer properties.

  • Antimicrobial: N-(4-bromophenyl)furan-2-carboxamide derivatives, synthesized from a 4-bromoaniline precursor, have shown activity against drug-resistant bacteria like A. baumannii and MRSA.[4]

  • Anticancer: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues have been synthesized and evaluated for their anticancer activity against numerous cell lines, with some compounds showing significant growth inhibition, particularly against CNS cancer cell lines.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

  • The Phenyl Ring: The position and nature of the substituent are critical. The para-position of the bromine in the parent compound is often optimal for interactions within hydrophobic pockets of target enzymes. Replacing bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating/withdrawing groups can modulate activity, a common strategy in drug design.[6] For instance, certain fluorinated analogues have shown enhanced anticancer potency.[6]

  • The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, acting as a key hydrogen bond donor/acceptor or forming salt bridges with basic residues (e.g., Arginine) in an enzyme's active site. Esterification or conversion to an amide can serve as a prodrug strategy or alter the binding mode entirely.[7]

  • The Amino Linker: The secondary amine provides a degree of conformational flexibility and acts as a hydrogen bond donor. N-alkylation or its replacement with other linkers can significantly impact the molecule's three-dimensional shape and its ability to fit into a binding site.

Table 1: Comparative Biological Activity of Selected Analogues
Analogue/Derivative ClassStructural ModificationTarget/ActivityPotency (IC₅₀ / MIC)Reference
Bromfenac Addition of a 2-amino-3-benzoyl groupAnti-inflammatory (COX inhibitor)Potent, sub-micromolar range[2]
SC-558 Derivative 4-bromophenyl coreSelective COX-2 Inhibitor1900-fold selectivity for COX-2 over COX-1[8]
Furan-2-carboxamides Amide linkage to a furan ringAntibacterial (vs. MRSA, A. baumannii)MIC values vary by derivative[4]
1,3-Thiazole Derivatives Acetic acid replaced with a thiazole ringAntifungal (C. albicans)Distinguished activity[9]
4H-1,2,4-triazol-3-amines Acetic acid replaced with a triazole ringAnticancer (CNS cancer line SNB-75)PGI of 41.25% at 10⁻⁵ M[5]

Experimental Protocols: A Self-Validating System

Trustworthiness in research is built on reproducible methodologies. The following protocols are detailed to ensure they can be implemented as self-validating systems.

Protocol: Synthesis of Ethyl [(4-bromophenyl)amino]acetate

This protocol details the synthesis of the core ester intermediate, a foundational step for creating both the final acid and further derivatives.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl 2-bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline and anhydrous acetonitrile.

  • Addition of Reagents: Add potassium carbonate to the stirring solution. Then, add ethyl 2-bromoacetate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the crude oil in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure ethyl [(4-bromophenyl)amino]acetate.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a framework for assessing the anti-inflammatory potential of synthesized analogues by measuring their ability to inhibit the COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Synthesized test compounds dissolved in DMSO

  • COX-2 enzyme standard

  • Arachidonic acid (substrate)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's protocol. Prepare a dilution series of the test compounds and the reference inhibitor (e.g., Celecoxib) in assay buffer.

  • Plate Setup: To the wells of a 96-well microplate, add the assay buffer. Add the reference inhibitor or test compound solutions to their respective wells. Add a solvent control (DMSO) to control wells.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the background wells.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Immediately following substrate addition, add the fluorometric probe. This probe reacts with PGG₂, the initial product of the COX reaction, to produce a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) at timed intervals.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition versus the compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of strategic molecular design. Its derivatives have yielded potent anti-inflammatory agents and are now showing promise in antimicrobial and anticancer applications. The future of this field lies in the continued exploration of chemical space through innovative synthetic diversification. The use of advanced techniques like DNA-encoded libraries and computational modeling for in silico screening will undoubtedly accelerate the discovery of new analogues with enhanced potency and selectivity. By understanding the fundamental principles of synthesis, mechanism of action, and SAR outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable chemical family.

References

An In-depth Technical Guide to the Biological Significance of Brominated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Emerging Importance of Brominated Amino Acids in Biology and Medicine

Brominated amino acids represent a fascinating and increasingly important class of natural compounds. For decades, these molecules were primarily viewed as curiosities from the marine world. However, a growing body of research has unveiled their significant roles in a wide array of biological processes, from serving as key components of potent natural toxins to acting as sensitive biomarkers of human disease. This guide provides a comprehensive technical overview of the biological significance of brominated amino acids, with a focus on their biosynthesis, diverse bioactivities, and their potential as scaffolds for the development of novel therapeutics.

At their core, brominated amino acids are standard amino acids that have undergone the enzymatic or synthetic addition of one or more bromine atoms to their aromatic rings. The most commonly encountered are derivatives of tyrosine and tryptophan. This seemingly simple modification has profound effects on the molecule's physicochemical properties, altering its size, lipophilicity, and electronic distribution. These changes, in turn, dramatically influence how the molecule interacts with biological targets, leading to a wide spectrum of activities.

While particularly abundant in marine organisms, which leverage the higher concentration of bromide in seawater, brominated amino acids are also endogenously produced in humans, where they are implicated in inflammatory pathways.[1][2] This duality of a natural defense mechanism in one context and a marker of pathology in another underscores the complex and multifaceted roles of these compounds in biology. For drug development professionals, the unique chemical space occupied by brominated amino acids offers exciting opportunities for the design of novel drugs with enhanced potency and target specificity.

Part 2: The Biogenesis of Brominated Amino Acids: Nature's Halogenation Machinery

The incorporation of bromine into amino acids is not a random chemical event but a highly controlled enzymatic process. Two main classes of enzymes are responsible for this biological halogenation: vanadium-dependent bromoperoxidases (vBPOs) found predominantly in marine life, and eosinophil peroxidase (EPO) in humans.

Vanadium-Dependent Bromoperoxidases (vBPOs) in Marine Ecosystems

Marine organisms, particularly algae and sponges, are prolific producers of brominated natural products, and vBPOs are the key catalysts in their biosynthesis.[3][4] These enzymes utilize bromide from seawater, along with hydrogen peroxide, to generate a reactive bromine species, which then electrophilically attacks a suitable substrate, such as the aromatic ring of tyrosine or tryptophan.[5][6][7]

The catalytic cycle of vBPO involves the oxidation of the vanadium cofactor by hydrogen peroxide, followed by the oxidation of bromide to a reactive brominating intermediate. This intermediate is then used to brominate the target amino acid.

vBPO_Mechanism cluster_0 Vanadium Bromoperoxidase Catalytic Cycle vBPO(V) vBPO (V⁵⁺) Intermediate Peroxo-vBPO (V⁵⁺) vBPO(V)->Intermediate H2O2 H₂O₂ H2O2->Intermediate Oxidation Brominating_Species Enzyme-Bound 'Br⁺' equivalent (e.g., HOBr) Intermediate->Brominating_Species Oxidation of Bromide H2O H₂O Intermediate->H2O Br- Br⁻ Br-->Brominating_Species H+ H⁺ H+->Brominating_Species Brominating_Species->vBPO(V) Regeneration Brominated_AA Brominated Amino Acid Brominating_Species->Brominated_AA Electrophilic Attack Amino_Acid Amino Acid (e.g., Tyrosine) Amino_Acid->Brominated_AA

Caption: Catalytic cycle of Vanadium Bromoperoxidase (vBPO).

Eosinophil Peroxidase (EPO) and Inflammation in Humans

In humans, the generation of brominated tyrosine is closely linked to the inflammatory response, specifically the activation of eosinophils.[1] These immune cells release eosinophil peroxidase (EPO), which, like vBPOs, uses hydrogen peroxide and bromide to produce reactive brominating species.[2][8] The primary target of this enzymatic activity is tyrosine residues in proteins, leading to the formation of 3-bromotyrosine. The presence of 3-bromotyrosine in tissues and biological fluids is now recognized as a specific biomarker for eosinophil-mediated inflammation, particularly in conditions like asthma.[9][10]

EPO_Mechanism cluster_1 Formation of 3-Bromotyrosine by Eosinophil Peroxidase Eosinophil Activated Eosinophil EPO Eosinophil Peroxidase (EPO) Eosinophil->EPO Release HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalysis H2O2 H₂O₂ H2O2->HOBr Br- Br⁻ (from plasma) Br-->HOBr 3_Br_Tyr 3-Bromotyrosine Residue HOBr->3_Br_Tyr Bromination Protein_Tyr Protein-Tyrosine Residue Protein_Tyr->3_Br_Tyr Inflammation Inflammatory Response 3_Br_Tyr->Inflammation Biomarker

Caption: EPO-mediated formation of 3-bromotyrosine during inflammation.

Part 3: A Spectrum of Biological Activities and Their Underlying Mechanisms

The incorporation of bromine into amino acids gives rise to a remarkable diversity of biological activities, making them a rich source of leads for drug discovery.

Antimicrobial Potency

Many brominated natural products exhibit potent antibacterial and antifungal properties.[11][12][13] These compounds can disrupt microbial membranes, inhibit essential enzymes, or interfere with biofilm formation. The increased lipophilicity and altered electronic properties conferred by bromine often enhance the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Compound ClassOrganismMIC (µg/mL)Reference
Brominated AlkaloidsStaphylococcus aureus8.0–32.0[14]
Bromophycoic AcidsMethicillin-resistant S. aureus1.6–6.3[14]
Brominated ImidazolesEscherichia coli4.4[14]
Antiviral and Anticancer Activities

Brominated amino acid derivatives have also demonstrated significant antiviral and anticancer activities.[13][15] For instance, certain brominated tyrosine alkaloids isolated from marine sponges have shown inhibitory effects against viruses like HSV-II and HIV-1.[13] In the realm of oncology, brominated compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[16][17] Their mechanisms of action often involve the inhibition of protein kinases and other signaling molecules crucial for cancer cell proliferation and survival.[14]

CompoundCell LineIC50 (µM)Reference
Brominated SalphenProstate (PC-3)9.6[18]
Brominated SalphenColon (LS 180)13.5[18]
Brominated Curcumin AnalogueCervical (CasKi)<50[19]
Enzyme Inhibition and Neurological Effects

The structural rigidity and altered electronic nature of brominated amino acids make them effective inhibitors of various enzymes.[14] They can act as competitive or non-competitive inhibitors of kinases, phosphatases, and proteases, thereby modulating a wide range of cellular processes. Furthermore, some brominated amino acids and their derivatives can interact with neuronal receptors and ion channels, leading to potent neurological effects.[20]

Part 4: Relevance to Human Health, Disease, and Toxicology

Beyond their potential as therapeutic agents, brominated amino acids have direct implications for human health and disease.

A Window into Inflammation: 3-Bromotyrosine as a Biomarker

As previously mentioned, the formation of 3-bromotyrosine is a hallmark of eosinophil activation.[1][2] Consequently, measuring the levels of 3-bromotyrosine in biological fluids such as urine and plasma has emerged as a valuable, non-invasive method for monitoring the severity of inflammatory conditions like asthma and eosinophilic esophagitis.[9][21]

Therapeutic Horizons

The diverse biological activities of brominated amino acids make them attractive starting points for the development of new drugs. Their unique chemical structures offer the potential for novel mechanisms of action and improved selectivity compared to existing therapies. Research is actively ongoing to develop brominated compounds as new treatments for infectious diseases, cancer, and inflammatory disorders.[12][13][15]

A Note on Toxicology: Thyroid Disruption and Metabolism

It is crucial to consider the potential toxicity of brominated compounds. A significant area of concern is their potential to disrupt thyroid hormone homeostasis.[22][23] Some brominated flame retardants, for example, have been shown to interfere with thyroid hormone transport and metabolism. The metabolism of brominated compounds is also a key consideration in drug development, as it can influence their efficacy, safety, and pharmacokinetic profiles.[24][25][26]

Part 5: Essential Methodologies for the Scientist and Developer

For researchers and drug development professionals working with brominated amino acids, a robust set of analytical and experimental tools is essential.

Detection and Quantification: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of brominated amino acids in complex biological matrices.[21][27][28]

Protocol: Analysis of 3-Bromotyrosine in Plasma by HPLC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 3-bromotyrosine).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-bromotyrosine and the internal standard.

HPLC_MS_Workflow cluster_2 HPLC-MS/MS Workflow for Bromotyrosine Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for HPLC-MS/MS analysis of 3-bromotyrosine.

Chemical Synthesis

The chemical synthesis of brominated amino acids is crucial for obtaining sufficient quantities for biological testing and for creating novel derivatives. Various synthetic strategies have been developed, often involving the electrophilic bromination of a protected amino acid precursor.[29][30]

Protocol: General Synthesis of a Bromotryptophan Derivative

  • Protection: Protect the amino and carboxyl groups of L-tryptophan (e.g., with Boc and methyl ester groups, respectively).

  • Bromination: React the protected tryptophan with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane) at low temperature to control regioselectivity.

  • Purification: Purify the brominated product by column chromatography.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid for Boc, saponification for the methyl ester) to yield the free bromotryptophan.

Assessing Biological Activity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.[19][31] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the brominated compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_3 MTT Assay Workflow for Cytotoxicity Assessment Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Brominated Compound Adhere->Treat Incubate Incubate Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Formation of Formazan Crystals MTT->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Part 6: Charting the Future of Brominated Amino Acid Research

The field of brominated amino acids is poised for significant growth. Future research will likely focus on several key areas:

  • Discovery of Novel Compounds: Continued exploration of marine and other natural sources will undoubtedly lead to the discovery of new brominated amino acids with unique structures and biological activities.

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymes involved in bromination will enable the development of biocatalytic methods for the synthesis of these compounds.

  • Mechanism of Action Studies: Detailed investigations into how brominated amino acids interact with their biological targets will be crucial for optimizing their therapeutic potential.

  • Drug Development and Clinical Translation: The most promising brominated compounds will be advanced through preclinical and clinical studies with the goal of developing new medicines for a range of diseases.

Part 7: References

  • Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Natural Product Reports, 21(1), 180-188. --INVALID-LINK--

  • Butler, A. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Journal of the American Chemical Society, 126(42), 13685-13695. --INVALID-LINK--

  • Carter-Franklin, J. N., & Butler, A. (2004). Vanadium Bromoperoxidase-Catalyzed Biosynthesis of Halogenated Marine Natural Products. Journal of the American Chemical Society, 126(42), 13685–13695. --INVALID-LINK--

  • Carter-Franklin, J. N., & Butler, A. (2004). Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products. Semantic Scholar. --INVALID-LINK--

  • Carter-Franklin, J. N., & Butler, A. (2004). Vanadium Bromoperoxidase-Catalyzed Biosynthesis of Halogenated Marine Natural Products. Journal of the American Chemical Society, 126(42), 13685–13695. --INVALID-LINK--

  • Wu, W., et al. (1999). Eosinophils generate brominating oxidants in allergen-induced asthma. The Journal of Clinical Investigation, 104(6), 795-802. --INVALID-LINK--

  • Gautier, B., et al. (2018). Urinary total conjugated 3-bromotyrosine, asthma severity, and exacerbation risk. Journal of Allergy and Clinical Immunology, 142(1), 107-115. --INVALID-LINK--

  • Malle, E., et al. (2017). The role of endogenous bromotyrosine in health and disease. Free Radical Biology and Medicine, 112, 127-135. --INVALID-LINK--

  • Low, C. M. R., et al. (1981). Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. Journal of the Chemical Society, Perkin Transactions 1, 323-328. --INVALID-LINK--

  • Domigan, N. M., et al. (1995). 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 34(49), 16069–16076. --INVALID-LINK--

  • Wu, W., et al. (1999). Eosinophils generate brominating oxidants in allergen-induced asthma. ResearchGate. --INVALID-LINK--

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Environment International, 29(6), 801-828. --INVALID-LINK--

  • Butt, C. M., et al. (2011). Disruption of thyroid hormone sulfotransferase activity by brominated flame retardant chemicals in the human choriocarcinoma placenta cell line, BeWo. Toxicology and Applied Pharmacology, 254(1), 1-6. --INVALID-LINK--

  • Thomas, M. E., et al. (2024). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Analytical Methods, 16(38), 5344-5351. --INVALID-LINK--

  • Paulsen, M. H., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(22), 7041. --INVALID-LINK--

  • Singh, R. P., & Sharma, M. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. In Marine Natural Products. IntechOpen. --INVALID-LINK--

  • El-Demerdash, A., et al. (2021). Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. Marine Drugs, 19(7), 394. --INVALID-LINK--

  • Bittner, S. (2007). Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. --INVALID-LINK--

  • Mandrekar, S., et al. (2019). Brominated Molecules From Marine Algae and Their Pharmacological Importance. ResearchGate. --INVALID-LINK--

  • Kato, Y., et al. (2003). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Mass Spectrometry, 38(7), 737-744. --INVALID-LINK--

  • Visser, T. J., et al. (2008). In vitro and in vivo analysis of the thyroid system-disrupting activities of brominated phenolic and phenol compounds in Xenopus laevis. Environmental Health Perspectives, 116(12), 1648-1655. --INVALID-LINK--

  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. --INVALID-LINK--

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17742-17755. --INVALID-LINK--

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. Environment International, 29(6), 801-828. --INVALID-LINK--

  • Krogsgaard-Larsen, P., et al. (1991). Excitatory amino acid agonists. Enzymic resolution, X-ray structure, and enantioselective activities of (R)- and (S)-alpha-amino-4-bromo-3-hydroxy-5-isoxazolepropionic acid (Br-HIBO). Journal of Medicinal Chemistry, 34(4), 1294-1301. --INVALID-LINK--

  • Bag, R., et al. (2022). Synthesis of 4‐bromotryptophan derivative. ResearchGate. --INVALID-LINK--

  • Chen, L., et al. (2018). The molecular mechanisms of thyroid disruption by brominated flame retardants in fish: in vitro and in vivo studies. University of Exeter. --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 5-Bromo-L-tryptophylglycine. BenchChem. --INVALID-LINK--

  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. R Discovery. --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3998. --INVALID-LINK--

  • Hsu, H. J., et al. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology Letters, 181(3), 199-204. --INVALID-LINK--

  • Paulsen, M. H., et al. (2023). MIC values (μM) of the peptides against Gram-negative and Gram-positive... ResearchGate. --INVALID-LINK--

  • Paulsen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 14(5), 651-658. --INVALID-LINK--

  • Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1483. --INVALID-LINK--

  • Wang, Y., et al. (2019). Disruption of thyroid hormone regulated proteins and gene expression by polychlorinated biphenyls, polybrominated diphenyl ethers and new flame retardants in residents of an e-waste region. Environment International, 129, 340-350. --INVALID-LINK--

  • Flores-Alamo, M., et al. (2023). Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. ChemistryOpen, 12(5), e202200216. --INVALID-LINK--

  • Biomedica. (2024). Testing Cytotoxic Activity of Drug Candidates. Biomedica. --INVALID-LINK--

  • de Oliveira, A. C. C., et al. (2018). Cytotoxicity and Antitumoral Activity by Apoptosis Induction of AC13: A Brominated Curcumin Analogue. Pharmacognosy Magazine, 14(58), 443-448. --INVALID-LINK--

  • Vobecky, M., et al. (1995). Metabolism of bromide and its interference with the metabolism of iodine. Physiological Research, 44(4), 247-252. --INVALID-LINK--

  • Zhang, X., et al. (2021). An In Vitro and In Vivo Study of Thyroid Disruption of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)—A Novel Brominated Flame Retardant. Environmental Science & Technology, 55(23), 15844-15854. --INVALID-LINK--

  • Junk, L., et al. (2015). Synthesis of Modified Tryptophan Derivatives. Thieme. --INVALID-LINK--

  • Thomas, M. E., et al. (2024). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. ResearchGate. --INVALID-LINK--

  • Paulsen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 14(5), 651-658. --INVALID-LINK--

  • Gammelgaard, B., et al. (2007). Bromine-containing drugs. ResearchGate. --INVALID-LINK--

  • Wask-Raszewska, A., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products, 87(6), 1409-1416. --INVALID-LINK--

References

Methodological & Application

Application Note: A Comprehensive Guide to the Strecker Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a critical chiral building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is incorporated into various bioactive molecules. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and highly versatile method for preparing α-amino acids from simple aldehyde or ketone precursors.[2] This reaction provides a direct and economical route to racemic α-amino acids, which can be resolved or used in racemic form depending on the application.[3][4]

This application note provides an in-depth technical guide for the synthesis of 2-amino-2-(4-bromophenyl)acetic acid using the Strecker reaction. We will explore the underlying mechanism, present a detailed and validated two-step protocol, discuss methods for product characterization, and emphasize the critical safety procedures required when handling the reagents involved.

Reaction Mechanism and Scientific Rationale

The Strecker synthesis is a classic multi-component reaction that proceeds in two primary stages: (1) the formation of an α-aminonitrile, and (2) the subsequent hydrolysis of the nitrile to a carboxylic acid.[5][6]

Stage 1: Formation of 2-amino-2-(4-bromophenyl)acetonitrile

This stage involves a one-pot reaction between an aldehyde (4-bromobenzaldehyde), an ammonia source (ammonium chloride), and a cyanide source (sodium cyanide). The reaction begins with the formation of an imine. Ammonium chloride (NH₄Cl) serves as a convenient source of ammonia (NH₃) and also as a mild acid to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6] Ammonia then performs a nucleophilic attack on the carbonyl carbon.[3][7] Following a proton exchange and the elimination of a water molecule, an iminium ion intermediate is formed.[3][6] The highly nucleophilic cyanide ion (CN⁻) then attacks the iminium carbon to yield the stable α-aminonitrile intermediate.[3][8]

Stage 2: Hydrolysis of the α-Aminonitrile

The second stage involves the hydrolysis of the nitrile group of the 2-amino-2-(4-bromophenyl)acetonitrile to a carboxylic acid.[5][9] This transformation is typically achieved under strong acidic conditions (e.g., with concentrated hydrochloric acid) and heating. The nitrile nitrogen is first protonated, making the nitrile carbon susceptible to nucleophilic attack by water.[3][6] A series of proton transfers and further attack by water leads to the elimination of ammonia and the formation of the final α-amino acid product, which precipitates as its hydrochloride salt under the reaction conditions.[3][10]

Caption: Figure 1: Mechanism of the Strecker Synthesis.

Experimental Protocols

This synthesis is performed in two distinct parts. It is imperative that all steps involving cyanide are conducted within a certified chemical fume hood by personnel trained in handling highly toxic materials.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
4-BromobenzaldehydeC₇H₅BrO185.029.25 g50.01.0
Ammonium ChlorideNH₄Cl53.492.94 g55.01.1
Sodium CyanideNaCN49.012.70 g55.01.1
MethanolCH₃OH32.0450 mL--
Water (Deionized)H₂O18.0220 mL--
Hydrochloric Acid (conc.)HCl36.4650 mL~60012.0
Diethyl Ether(C₂H₅)₂O74.12As needed--
Ammonium HydroxideNH₄OH35.04As needed--
Part A: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile

Rationale: This one-pot procedure generates the aminonitrile intermediate. The reaction is performed in an ice bath to control the exothermic reaction, particularly during the addition of the cyanide solution, which prevents potential side reactions and ensures safety.

Step-by-Step Protocol:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • In the flask, dissolve 4-bromobenzaldehyde (9.25 g, 50.0 mmol) in 50 mL of methanol.

  • In a separate beaker, prepare a solution of ammonium chloride (2.94 g, 55.0 mmol) in 10 mL of deionized water and add it to the aldehyde solution. Stir the mixture.

  • In another beaker, carefully dissolve sodium cyanide (2.70 g, 55.0 mmol) in 10 mL of deionized water. CAUTION: Sodium cyanide is extremely toxic. [11][12] Handle only in a fume hood with appropriate personal protective equipment (PPE).[13][14]

  • Load the aqueous sodium cyanide solution into the dropping funnel.

  • Cool the reaction flask in an ice-water bath to 0-5 °C.

  • Add the sodium cyanide solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • A precipitate of the α-aminonitrile should form. Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).

  • Dry the crude product in a vacuum oven at 40 °C. The product is typically used in the next step without further purification.

Part B: Hydrolysis to 2-amino-2-(4-bromophenyl)acetic Acid

Rationale: Concentrated acid and heat are required to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid. The final product precipitates as its hydrochloride salt from the acidic solution upon cooling.[10][15] Neutralization to the isoelectric point is then necessary to obtain the free amino acid.

Step-by-Step Protocol:

  • Place the crude 2-amino-2-(4-bromophenyl)acetonitrile from Part A into a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add 50 mL of concentrated hydrochloric acid in the fume hood.

  • Heat the mixture to reflux (approximately 110 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the amino acid hydrochloride salt.

  • Collect the white precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to remove any non-polar impurities.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of warm water.

  • Slowly add concentrated ammonium hydroxide dropwise with stirring until the pH of the solution reaches the isoelectric point (approximately pH 6-7), at which point the product will precipitate.

  • Cool the mixture in an ice bath for 30 minutes, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Caption: Figure 2: Experimental Workflow.

Product Characterization

Accurate spectroscopic analysis is essential to confirm the identity, purity, and structure of the synthesized 2-amino-2-(4-bromophenyl)acetic acid.[16]

TechniqueExpected DataInterpretation
¹H NMR (400 MHz, D₂O/DCl)δ ~7.7 (d, 2H), δ ~7.5 (d, 2H), δ ~5.2 (s, 1H)Doublets correspond to the four aromatic protons on the para-substituted ring. The singlet corresponds to the α-proton. The amine and carboxylic acid protons will exchange with D₂O.
¹³C NMR (100 MHz, D₂O/DCl)δ ~172 (C=O), δ ~135-125 (aromatic C), δ ~58 (α-C)Signals confirm the presence of the carboxylic acid carbon, the carbons of the bromophenyl ring, and the chiral α-carbon.
FT-IR (KBr, cm⁻¹)3200-2800 (broad, O-H, N-H), 1720-1680 (C=O), 1600-1580 (N-H bend), ~1070 (C-Br)Broad absorption indicates the carboxylic acid O-H and amine N-H stretches. Strong carbonyl peak is characteristic of the acid. Amine bending and C-Br stretching bands confirm these functional groups.
Mass Spec. (ESI+)m/z = 230.0, 232.0 [M+H]⁺The molecular ion peak [M+H]⁺ will show a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[17]

Critical Safety Precautions

The Strecker synthesis involves highly hazardous materials, and adherence to strict safety protocols is non-negotiable.

  • Cyanide Hazard: Sodium cyanide (NaCN) is a potent, fast-acting poison that can be fatal if ingested, inhaled, or absorbed through the skin.[11][13] All handling of solid NaCN and its solutions must be performed in a well-ventilated chemical fume hood.[12]

  • Hydrogen Cyanide (HCN) Gas: The addition of acid to cyanide salts liberates highly toxic and flammable hydrogen cyanide gas. Never allow cyanide solutions to come into contact with acids outside of a controlled reaction setup within a fume hood. [18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; use heavy-duty neoprene or butyl rubber), a lab coat, and chemical splash goggles. A face shield is also recommended.[12][14]

  • Emergency Preparedness: An emergency plan must be in place before starting the experiment. A certified cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be immediately accessible, and personnel must be trained in its administration. Work in pairs; never handle cyanides alone.[12][18]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental regulations. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the less toxic cyanate.

References

Application Notes and Protocols for the Biocatalytic Synthesis of [(4-Bromophenyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of [(4-Bromophenyl)amino]acetic acid, a valuable building block in medicinal chemistry. Acknowledging the initial inquiry into the use of ω-transaminases, this document first clarifies the mechanistic limitations of this enzyme class for the target transformation. Subsequently, a scientifically robust chemoenzymatic strategy is presented, leveraging the capabilities of imine reductases (IREDs) or reductive aminases (RedAms) for the key synthetic step. This guide is designed to provide researchers with both the theoretical understanding and the practical steps necessary to implement this modern synthetic route, emphasizing scientific integrity and field-proven insights.

Introduction: The Challenge of Synthesizing N-Substituted Amino Acids

This compound, also known as N-(4-bromophenyl)glycine, is a member of the N-substituted amino acid family. These compounds are of significant interest in drug discovery and development due to their presence in a variety of bioactive molecules and their utility as scaffolds for creating peptidomimetics with enhanced pharmacokinetic properties.

While biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, the choice of enzyme is critical. ω-Transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral primary amines from prochiral ketones.[1] However, their catalytic mechanism, which involves the transfer of a primary amino group from a donor to a carbonyl acceptor, is not suited for the direct formation of secondary amines like this compound. This application note, therefore, pivots to a more appropriate and powerful class of enzymes: imine reductases (IREDs) and reductive aminases (RedAms).

Mechanistic Insight: Why ω-Transaminases Are Not the Optimal Choice

ω-Transaminases operate via a "ping-pong bi-bi" mechanism, utilizing pyridoxal-5'-phosphate (PLP) as a cofactor to shuttle a primary amino group. The reaction proceeds in two half-reactions: first, the amino group is transferred from an amino donor to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP). In the second half-reaction, the amino group is transferred from PMP to a carbonyl acceptor, regenerating the PLP and forming a new primary amine. This mechanism inherently restricts ω-TAs to the synthesis of primary amines, as they are not equipped to form a new carbon-nitrogen bond with an already substituted amine.

A Chemoenzymatic Strategy Using Imine Reductases (IREDs)

To successfully synthesize this compound, we propose a two-step chemoenzymatic approach. This strategy combines a reliable chemical synthesis for the precursor molecule with a highly selective biocatalytic step for the final transformation.

Diagram of the Proposed Chemoenzymatic Pathway

chemoenzymatic_pathway cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Biocatalytic Reductive Amination 4-Bromoacetophenone 4-Bromoacetophenone precursor (4-Bromophenyl)glyoxylic acid 4-Bromoacetophenone->precursor SeO₂ Oxidation target This compound precursor->target Imine Reductase (IRED) + 4-Bromoaniline + NADPH

Caption: Proposed two-step chemoenzymatic route to this compound.

Step 1: Synthesis of the α-Keto Acid Precursor, (4-Bromophenyl)glyoxylic Acid

The necessary precursor for the biocatalytic step is the α-keto acid, (4-bromophenyl)glyoxylic acid. This can be synthesized from commercially available 4-bromoacetophenone through oxidation.

Protocol for Chemical Synthesis of (4-Bromophenyl)glyoxylic Acid

This protocol is adapted from established methods for the synthesis of arylglyoxylic acids.[2][3][4]

Materials:

  • 4-Bromoacetophenone

  • Selenium dioxide (SeO₂)

  • Anhydrous pyridine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry, round-bottom flask flushed with nitrogen, add 4-bromoacetophenone (1.0 mmol) and selenium dioxide (1.5 mmol).

  • Add anhydrous pyridine (10 mL) to the flask.

  • Heat the reaction mixture to 110°C for 1 hour, then reduce the temperature to 90°C and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield (4-bromophenyl)glyoxylic acid.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Biocatalytic Reductive Amination with Imine Reductase (IRED)

Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of carbonyl compounds with a broad range of amines.[2][5] This makes them ideal for the synthesis of secondary amines, including N-substituted amino acids.[3]

Mechanism of IRED-Catalyzed Reductive Amination

The reaction proceeds in two main stages within the enzyme's active site:

  • Imine Formation: The carbonyl group of (4-bromophenyl)glyoxylic acid condenses with 4-bromoaniline to form a Schiff base (imine) intermediate.

  • Hydride Transfer: The enzyme facilitates the transfer of a hydride from the NADPH cofactor to the imine, reducing it to the final secondary amine product, this compound.

A cofactor regeneration system is essential for this process to be economically viable on a preparative scale, as NADPH is an expensive stoichiometric reagent. A common and effective system pairs a glucose dehydrogenase (GDH) with its substrate, glucose, to continuously reduce NADP⁺ back to NADPH.

Diagram of the IRED Catalytic Cycle with Cofactor Regeneration

IRED_Cycle IRED_E IRED (Enzyme) Imine Imine Intermediate IRED_E->Imine Condensation Product This compound IRED_E->Product Reduction NADP NADP⁺ IRED_E->NADP Substrates (4-Bromophenyl)glyoxylic acid + 4-Bromoaniline Substrates->IRED_E NADPH NADPH NADPH->IRED_E Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: IRED catalytic cycle for reductive amination with integrated cofactor regeneration.

Protocol for IRED-Catalyzed Synthesis

Materials:

  • (4-Bromophenyl)glyoxylic acid

  • 4-Bromoaniline

  • Imine Reductase (IRED) enzyme (commercially available screening kits are recommended)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory equipment for biocatalysis (e.g., temperature-controlled shaker, pH meter, centrifuge)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of (4-bromophenyl)glyoxylic acid in DMSO.

    • Prepare a stock solution of 4-bromoaniline in DMSO.

    • Reconstitute lyophilized IRED and GDH enzymes in potassium phosphate buffer as per the supplier's instructions.

  • Reaction Setup (1 mL scale for screening):

    • In a 2 mL microcentrifuge tube, add the following in order:

      • 800 µL of 100 mM potassium phosphate buffer (pH 8.0)

      • 50 µL of D-glucose stock solution (to a final concentration of 100 mM)

      • 20 µL of NADP⁺ stock solution (to a final concentration of 1 mM)

      • 50 µL of GDH solution (e.g., 10 mg/mL)

      • 50 µL of IRED solution (e.g., 10 mg/mL)

      • 10 µL of (4-bromophenyl)glyoxylic acid stock solution (to a final concentration of 10 mM)

      • 20 µL of 4-bromoaniline stock solution (to a final concentration of 20 mM)

    • Ensure the final volume is 1 mL and the final DMSO concentration is ≤ 5% (v/v) to maintain enzyme stability.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction by adding an equal volume of acetonitrile or by adjusting the pH to >10 with 1M NaOH.

    • Centrifuge the sample to pellet the precipitated protein.

    • Analyze the supernatant for product formation.

  • Analytical Method:

    • Product formation can be monitored using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

    • Develop a suitable gradient method using acetonitrile and water (with 0.1% formic acid) as the mobile phase.

    • Confirm the identity of the product by LC-MS, comparing the mass to the theoretical mass of this compound.

Process Optimization and Data

For a successful preparative scale synthesis, several parameters should be optimized.

ParameterRange to InvestigateRationale
pH 6.5 - 9.0IREDs typically have a neutral to slightly alkaline pH optimum.
Temperature 25°C - 40°CBalances reaction rate with enzyme stability.
Substrate Loading 10 mM - 100 mMHigher concentrations are desirable for process efficiency but may lead to substrate inhibition.
Amine to Keto Acid Ratio 1:1 to 5:1An excess of the amine can help drive the equilibrium towards imine formation.
Co-solvent 5% - 20% DMSO/otherImproves the solubility of hydrophobic substrates but can impact enzyme activity and stability.
Enzyme Loading 1 - 10 mg/mLHigher enzyme loading increases the reaction rate but also the cost.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Sub-optimal pH or temperature.Optimize reaction conditions as described in the table above.
Enzyme inhibition by substrate or product.Perform initial rate kinetics to assess inhibition. Consider substrate feeding or in-situ product removal.
Inefficient cofactor regeneration.Ensure GDH and glucose are active and at sufficient concentrations. Check the pH, as GDH activity is pH-dependent.
Enzyme Instability High co-solvent concentration or temperature.Reduce the percentage of organic co-solvent. Perform the reaction at a lower temperature.
Protease contamination in enzyme preparation.Use a purified enzyme preparation or add a protease inhibitor cocktail.
Side Product Formation Reduction of the keto acid to the corresponding α-hydroxy acid.This can be a competing reaction. Screen different IREDs as some have higher chemoselectivity for the imine.

Conclusion

While ω-transaminases are exceptional catalysts for the synthesis of primary amines, a nuanced understanding of enzyme mechanics points towards imine reductases (IREDs) as the superior biocatalysts for producing N-substituted amino acids like this compound. The chemoenzymatic strategy detailed in this guide, combining a straightforward chemical synthesis of the keto-acid precursor with a highly selective enzymatic reductive amination, offers a modern, efficient, and greener route to this valuable compound. By leveraging the expanding toolbox of IREDs, researchers can overcome the limitations of traditional chemical methods and access a wide array of N-substituted amino acids for pharmaceutical and chemical research.

References

Application of [(4-Bromophenyl)amino]acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of [(4-Bromophenyl)amino]acetic acid in the Synthesis of Structurally Defined Peptidomimetics

Introduction: Engineering Conformational Stability in Peptide Mimics

Peptides are central to a vast array of biological processes, making them prime candidates for therapeutic development.[1] However, their application is often hampered by inherent limitations such as poor bioavailability and susceptibility to proteolytic degradation. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic solution to these challenges.[1] Among the most versatile classes of peptidomimetics are peptoids, or oligo-N-substituted glycines, which feature side chain diversity repositioned from the α-carbon to the backbone amide nitrogen.[2][3]

While peptoids offer enhanced stability, those with traditional N-alkyl side chains often suffer from conformational heterogeneity due to low rotational energy barriers around the amide bond, leading to a mixture of cis and trans isomers.[4] This ambiguity complicates rational drug design, where a defined three-dimensional structure is paramount.

This compound, an N-aryl glycine building block, provides a powerful tool to overcome this limitation. The incorporation of an N-aryl group introduces steric and electronic constraints that establish a strong energetic preference for the trans amide bond conformation.[2][5] This guide provides a comprehensive overview and detailed protocols for the application of this compound in solid-phase synthesis to create conformationally ordered peptidomimetics for research and drug development. Furthermore, the bromo-substituent serves as a versatile chemical handle for post-synthesis modifications, such as Suzuki cross-coupling reactions, enabling further diversification.[6][7]

Physicochemical Properties and Handling

A clear understanding of the monomer's properties is essential for its effective and safe use in the laboratory.

PropertyValue
IUPAC Name 2-((4-bromophenyl)amino)acetic acid
Synonyms N-(4-bromophenyl)glycine
CAS Number 13370-62-2[8]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [9]
Appearance Typically an off-white to light yellow solid
Safety and Handling Precautions

While a specific safety data sheet for this compound is not widely available, data from the closely related compound 4-Bromophenylacetic acid can be used to guide handling procedures.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11]

  • Inhalation: May cause respiratory irritation.[10][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

  • Skin Contact: May cause skin irritation.[12] In case of contact, wash the affected area thoroughly with soap and water.[11]

  • Eye Contact: May cause serious eye irritation.[12] If contact occurs, flush eyes immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Core Principle: N-Aryl Substitution to Enforce Trans-Amide Geometry

The primary advantage of using this compound is its ability to dictate backbone geometry. In typical N-alkylated peptoids, the energy difference between the cis and trans amide bond conformations is small, leading to a dynamic equilibrium of structures in solution. The introduction of an N-aryl substituent, however, creates a significant steric clash between the aryl ring and the carbonyl oxygen of the preceding residue in the cis conformation. This unfavorable interaction raises the energy of the cis state, making the trans conformation overwhelmingly preferential.[4][5] This principle is a cornerstone for designing peptoid "foldamers"—oligomers that adopt stable, predictable secondary structures resembling helices or sheets.[2]

G cluster_0 N-Alkyl Peptoid Backbone cluster_1 N-Aryl Peptoid Backbone a_cis Cis Isomer a_trans Trans Isomer a_cis->a_trans b_cis Cis Isomer (Disfavored) b_trans Trans Isomer (Favored) b_cis->b_trans caption Conformational Isomerization in Peptoid Backbones G start Resin-Bound Amine (e.g., Rink Amide) acylation Step 1: Acylation Add Bromoacetic Acid + DIC in DMF start->acylation wash1 Wash (DMF, DCM) acylation->wash1 intermediate Bromoacetylated Resin Intermediate amination Step 2: Amination Add 4-Bromoaniline in DMF/DMSO intermediate->amination wash2 Wash (DMF) amination->wash2 product Incorporated N-Aryl Glycine Residue elongate Continue Chain Elongation (Repeat Cycle) product->elongate wash1->intermediate wash2->product

References

Application Note & Protocols: Strategic Synthesis of Novel Anti-inflammatory Agents from 4-Bromo-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and validated protocols for utilizing 4-Bromo-DL-phenylglycine as a strategic starting material for the synthesis of novel anti-inflammatory agents. Phenylglycine derivatives are of significant interest in medicinal chemistry, and the bromo-functionalization at the para-position offers a versatile handle for molecular elaboration through modern synthetic methodologies.[1][2] We focus on robust and scalable palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—to generate libraries of C-C and C-N coupled derivatives. These protocols are designed to be self-validating, incorporating detailed procedural steps, causality-driven explanations for experimental choices, and rigorous characterization guidelines.

The Strategic Value of 4-Bromo-DL-phenylglycine

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid that serves as an exceptional building block for several key reasons:

  • The Phenylglycine Core: The core structure mimics endogenous amino acids, which can impart favorable physicochemical properties for biological interactions. The presence of both a carboxylic acid and an amine group provides handles for further derivatization, such as peptide coupling or esterification, to modulate solubility and pharmacokinetic profiles.

  • The Aryl Bromide Handle: The bromine atom is a highly reliable functional group for palladium-catalyzed cross-coupling reactions.[3][4] It provides a site for the regioselective formation of new carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds, which are fundamental to the structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory scaffolds.[5][6][7]

  • Structural Analogy to Profens: Many potent NSAIDs, such as ibuprofen and naproxen, belong to the 2-arylpropionic acid class.[5][7] While phenylglycine is an amino acid, the aryl-acetic acid substructure provides a close structural analogy, making it a promising scaffold for discovering new cyclooxygenase (COX) inhibitors or modulators of other inflammatory pathways.[8]

G cluster_start Starting Material cluster_pathways Core Synthetic Pathways cluster_products Derivative Classes Start 4-Bromo-DL-phenylglycine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd Catalyst R-B(OH)₂ / Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd Catalyst R₂NH / Base Prod_C Aryl/Alkyl Phenylglycine (Profen Analogues) Suzuki->Prod_C Prod_N Arylamino Phenylglycine (Fenamate Analogues) Buchwald->Prod_N

Figure 1: High-level workflow for diversifying 4-Bromo-DL-phenylglycine.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for their reliability and functional group tolerance.[9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species (e.g., a boronic acid) with an organic halide.[10] This is ideal for synthesizing biaryl structures or introducing alkyl chains, both common motifs in anti-inflammatory drugs.

Mechanistic Rationale: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-DL-phenylglycine derivative.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. Base activation of the boronic acid is crucial for this step.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition pd2_trans L₂Pd(II)(Ar)(R) pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ArR Ar-R (Coupled Product) pd2_trans->ArR ArBr Ar-Br (4-Bromo-phenylglycine) ArBr->pd2_aryl RBOH R-B(OH)₂ (Boronic Acid) RBOH->pd2_trans Base Base Base->pd2_trans Activation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

For synthesizing derivatives analogous to fenamate-class NSAIDs (e.g., Mefenamic acid), the Buchwald-Hartwig amination is the method of choice.[11] This reaction forms a bond between an aryl halide and an amine.[12][13]

Mechanistic Rationale: The cycle is similar to the Suzuki coupling but differs in the nucleophilic partner.

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium, and a strong base deprotonates it to form a palladium-amido complex.[14]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for facilitating the reductive elimination step, especially with less reactive aryl halides.[14]

Detailed Experimental Protocols

Note on Starting Material Protection: The protocols below assume the use of N-Boc and methyl ester protected 4-Bromo-DL-phenylglycine (Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-bromophenyl)acetate) to prevent side reactions involving the amine and carboxylic acid functional groups. This protection is standard practice and can be achieved using Boc-anhydride and methanolic HCl, respectively.

Protocol 3.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize Methyl 2-((tert-butoxycarbonyl)amino)-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetate.

Materials and Reagents Supplier Quantity M.W. Moles (mmol) Equivalents
Protected 4-Bromo-phenylglycineIn-house/Commercial358 mg358.211.01.0
4-Methoxyphenylboronic AcidCommercial182 mg151.961.21.2
Pd(PPh₃)₄Commercial58 mg1155.560.050.05
Potassium Carbonate (K₂CO₃)Commercial276 mg138.212.02.0
1,4-DioxaneAnhydrous8 mL---
WaterDegassed, DI2 mL---

Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the protected 4-Bromo-phenylglycine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times. Causality: This degassing step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Add the Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 3.2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-morpholinophenyl)acetate.

Materials and Reagents Supplier Quantity M.W. Moles (mmol) Equivalents
Protected 4-Bromo-phenylglycineIn-house/Commercial358 mg358.211.01.0
MorpholineCommercial104 µL87.121.21.2
Pd₂(dba)₃Commercial23 mg915.720.0250.025
XPhosCommercial48 mg476.650.100.10
Sodium tert-butoxide (NaOtBu)Commercial135 mg96.101.41.4
TolueneAnhydrous10 mL---

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube. Causality: NaOtBu is a strong, non-nucleophilic base required for amine deprotonation; it is highly air and moisture sensitive, necessitating an inert atmosphere.[13] XPhos is a bulky, electron-rich ligand that promotes the challenging C-N reductive elimination step.[14]

  • Reactant Addition: Add the protected 4-Bromo-phenylglycine (1.0 eq) to the tube.

  • Solvent & Nucleophile: Remove the tube from the glovebox (if used), and add anhydrous toluene (10 mL) followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and HRMS.

Summary of Characterization Data (Hypothetical)

The following table summarizes expected data for the successful synthesis of the target compounds.

Compound Synthetic Route Yield (%) ¹H NMR (CDCl₃, δ ppm) MS (ESI+) m/z
Product 3.1 Suzuki-Miyaura857.55 (d, 2H), 7.45 (d, 2H), 7.25 (d, 2H), 6.95 (d, 2H), 5.40 (d, 1H), 5.15 (d, 1H), 3.85 (s, 3H), 3.75 (s, 3H), 1.45 (s, 9H)408.1811 [M+Na]⁺
Product 3.2 Buchwald-Hartwig787.25 (d, 2H), 6.90 (d, 2H), 5.35 (d, 1H), 5.10 (d, 1H), 3.85 (t, 4H), 3.70 (s, 3H), 3.15 (t, 4H), 1.45 (s, 9H)387.1896 [M+Na]⁺

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reagents: Sodium tert-butoxide is corrosive and moisture-sensitive. Boronic acids can be irritants. Handle all chemicals with care.

  • Solvents: Anhydrous solvents like toluene and dioxane are flammable. Work in a well-ventilated area away from ignition sources.

  • Pressure: Schlenk tubes and flasks can build pressure when heated. Ensure proper sealing and use a blast shield.

Conclusion

4-Bromo-DL-phenylglycine is a powerful and commercially available platform for the synthesis of novel compounds with potential anti-inflammatory activity. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to generate diverse libraries of C-C and C-N coupled analogs. The detailed protocols herein offer a validated starting point for researchers in drug discovery to explore this promising chemical space. Subsequent deprotection of the amine and acid functionalities allows for further derivatization to fine-tune the biological and pharmacokinetic properties of the final compounds.

References

[(4-Bromophenyl)amino]acetic acid as a reagent for zirconium determination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: [(4-Bromophenyl)amino]acetic Acid: A Novel Reagent for the Gravimetric Determination of Zirconium

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The determination of zirconium is of paramount importance across a spectrum of industries, from nuclear technology and high-performance ceramics to the development of novel pharmaceuticals. While classical methods employing reagents like mandelic acid are well-established, the continuous pursuit of new analytical agents with potentially enhanced selectivity, thermal stability, or ease of synthesis remains a vital area of research.

This document introduces this compound as a promising, albeit currently theoretical, reagent for the gravimetric determination of zirconium. To date, the scientific literature has not extensively documented this specific application. Therefore, this guide is presented as a well-reasoned, hypothetical framework, grounded in the fundamental principles of zirconium's coordination chemistry and analogies with established organic precipitants. Our objective is to provide a robust starting point for researchers to explore this novel reagent, complete with a detailed protocol, mechanistic insights, and a framework for validation.

Scientific Foundation & Proposed Mechanism

The Reagent: this compound

This compound, an N-aryl substituted amino acid, possesses key functional groups that make it an attractive candidate for the selective precipitation of tetravalent metal ions like Zirconium(IV).

  • Structure:

    Caption: Structure of this compound.

  • Key Features for Zirconium Chelation:

    • Carboxylic Acid Group (-COOH): This group can deprotonate to form a carboxylate anion (-COO⁻), which will form a strong ionic bond with the highly charged Zr(IV) ion.

    • Secondary Amine Group (-NH-): The nitrogen atom possesses a lone pair of electrons that can form a coordinate bond with a vacant d-orbital of the zirconium ion.

    • Chelation: The proximate arrangement of the amino and carboxylate groups allows for the formation of a stable five-membered chelate ring with the zirconium ion. This chelation effect significantly enhances the thermodynamic stability of the resulting complex, leading to more complete precipitation compared to monodentate ligands.[1]

    • High Molecular Weight: The presence of the bromophenyl group contributes to a high molecular weight (230.06 g/mol )[2], which in turn leads to a more favorable gravimetric factor. A lower gravimetric factor means that a larger mass of precipitate is formed from a smaller amount of analyte, reducing weighing errors.

Proposed Reaction and Complex Structure

In an acidic medium, Zr(IV) exists as the zirconyl ion, ZrO²⁺, or more complex hydrolyzed species.[3] We propose that this compound (represented as HL) reacts with Zr(IV) to form a dense, insoluble precipitate. Given the +4 charge of zirconium, it is likely that it coordinates with four molecules of the deprotonated ligand.

Proposed Reaction: ZrO²⁺ + 4 C₈H₈BrNO₂ → Zr(C₈H₇BrNO₂)₄ + H₂O

The resulting complex, tetra-chelated zirconium(IV) [(4-bromophenyl)amino]acetate, would be a neutral, sterically hindered molecule, predisposing it to low solubility in aqueous acidic solutions.

G cluster_0 Ligand 1 cluster_1 Ligand 2 cluster_2 Ligand 3 cluster_3 Ligand 4 Zr Zr(IV) N1 N Zr->N1 Coordination O1 O Zr->O1 Ionic N2 N Zr->N2 O2 O Zr->O2 N3 N Zr->N3 O3 O Zr->O3 N4 N Zr->N4 O4 O Zr->O4 C1 C=O R1 R C2 C=O R2 R C3 C=O R3 R C4 C=O R4 R

Caption: Proposed chelation of Zr(IV) by four this compound ligands.

Gravimetric Determination Protocol

This protocol is designed based on well-established methods for the gravimetric determination of zirconium using organic precipitants like mandelic acid.[4][5]

Reagents and Equipment
  • Precipitating Reagent: 1% (w/v) solution of this compound in ethanol.

  • Wash Solution: 0.1% (w/v) solution of this compound in 2% (v/v) HCl.

  • Zirconium standard solution (1 mg/mL).

  • Concentrated HCl, HNO₃, and HF.

  • Deionized water.

  • Platinum crucible.

  • Muffle furnace.

  • Ashless filter paper (e.g., Whatman 42).

  • Standard laboratory glassware.

Experimental Workflow

G start Start: Zirconium-containing Sample dissolution 1. Sample Dissolution (e.g., acid digestion in Pt crucible) start->dissolution ph_adjust 2. pH Adjustment (to ~1.0 M HCl) dissolution->ph_adjust precipitation 3. Precipitation (Add 1% reagent solution to hot sample solution) ph_adjust->precipitation digestion 4. Digestion (Hold at 80-90°C for 1-2 hours) precipitation->digestion cooling 5. Cooling & Aging (Allow to cool to room temp., stand for 4-6 hours) digestion->cooling filtration 6. Filtration & Washing (Filter through ashless paper, wash with specified solution) cooling->filtration drying_ignition 7. Drying & Ignition (Dry precipitate, then ignite in muffle furnace at 900-1000°C) filtration->drying_ignition weighing 8. Weighing (Weigh as ZrO₂) drying_ignition->weighing calculation 9. Calculation (% Zirconium) weighing->calculation end End calculation->end

Caption: Workflow for the gravimetric determination of Zirconium.

Step-by-Step Methodology
  • Sample Preparation & Dissolution:

    • Accurately weigh a sample containing 20-100 mg of zirconium into a platinum crucible.

    • For alloys or refractory materials, acid digestion is required. A typical procedure involves adding 10 mL of HF and 10 mL of HNO₃, heating gently until dissolution is complete, then adding 5 mL of H₂SO₄ and heating to fumes to expel fluorides.[4]

    • Cool the crucible and dissolve the residue in approximately 50 mL of 20% HCl.

  • Precipitation:

    • Heat the sample solution to 80-90°C.

    • Slowly, and with constant stirring, add a 20% excess of the 1% this compound reagent solution. The excess ensures complete precipitation.

    • A dense, white precipitate should form.

  • Digestion and Aging:

    • Keep the solution at 80-90°C for at least one hour to "digest" the precipitate. This process promotes the growth of larger, more easily filterable crystals and reduces co-precipitation of impurities.

    • Allow the beaker to cool to room temperature and let it stand for 4-6 hours (or overnight) to ensure complete precipitation.

  • Filtration and Washing:

    • Filter the precipitate through an ashless filter paper (e.g., Whatman No. 42).

    • Wash the precipitate 3-4 times with the hot wash solution to remove any co-precipitated impurities.

    • Finally, wash with a small amount of cold deionized water to remove excess acid.

  • Drying, Ignition, and Weighing:

    • Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain or platinum crucible.

    • Gently heat the crucible to dry the precipitate and char the filter paper. Avoid allowing the paper to burst into flame.

    • Transfer the crucible to a muffle furnace and ignite at 900-1000°C for at least 2 hours, or until a constant weight is achieved. During ignition, the organic complex is converted to zirconium dioxide (ZrO₂).

    • Cool the crucible in a desiccator and weigh accurately.

Calculation

The percentage of zirconium in the original sample is calculated as follows:

% Zirconium = [(Weight of ZrO₂ (g) × Gravimetric Factor) / Weight of Sample (g)] × 100

Gravimetric Factor (GF) = (Atomic Weight of Zr) / (Molecular Weight of ZrO₂) GF = 91.22 / 123.22 = 0.7403

Performance Characteristics & Validation

As this is a proposed method, the following characteristics are hypothetical but based on expectations for a well-performing gravimetric procedure.

Quantitative Data (Hypothetical)
ParameterExpected Value/CharacteristicRationale / Causality
pH of Precipitation 1.0 - 2.0 M HClZirconium precipitates quantitatively in strongly acidic solutions with many organic reagents, which enhances selectivity against many other metals (e.g., Al, Fe(II), Cu).[6]
Weighing Form Zirconium Dioxide (ZrO₂)ZrO₂ is a stable, non-hygroscopic, and stoichiometric oxide, making it an excellent weighing form.[4]
Gravimetric Factor 0.7403 (for Zr in ZrO₂)This is a fixed stoichiometric value.
Interferences Hf, Ti, Sn, Bi, Ce(IV)Hafnium is chemically very similar to zirconium and will co-precipitate. Other tetravalent ions may also interfere.[7] The use of masking agents or prior separation may be necessary.
Reagent Stability HighThe reagent is a stable organic solid. The ethanolic solution should be prepared fresh weekly for optimal performance.
Trustworthiness: A Self-Validating System

The reliability of this gravimetric protocol is ensured by several intrinsic checks:

  • Test for Completeness of Precipitation: After the initial precipitation and digestion, add a few more drops of the reagent to the clear supernatant. The absence of further precipitation indicates that all the zirconium has been removed from the solution.

  • Constant Weight Achievement: The ignition step is repeated until two consecutive weighings of the ZrO₂ residue are identical within the limits of the analytical balance's precision. This confirms the complete conversion of the precipitate to the stable oxide form.

  • Analysis of a Standard: The protocol should first be validated by analyzing a certified zirconium standard solution. The determined concentration should fall within the certified range, confirming the accuracy of the method and the stoichiometry of the precipitation and ignition process.

References

Application Note: High-Performance Liquid Chromatography Analysis of [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [(4-Bromophenyl)amino]acetic acid. The compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure purity, stability, and quality control. This guide provides a comprehensive protocol, including the scientific rationale for method development choices, a stability-indicating forced degradation study, and full method validation in accordance with International Council for Harmonisation (ICH) guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted amino acid derivative. Its structural similarity to other aromatic carboxylic acids and amino acids presents unique challenges for chromatographic separation, particularly in the presence of process-related impurities and degradation products.[1] The development of a stability-indicating analytical method is crucial for monitoring the purity of the active pharmaceutical ingredient (API) and for assessing its stability under various environmental conditions.[2][3]

This document details a reversed-phase HPLC (RP-HPLC) method that offers excellent selectivity, accuracy, and precision for the determination of this compound. The causality behind key experimental choices, such as column chemistry, mobile phase composition, and detector settings, is explained to provide a deeper understanding of the method's performance. Furthermore, a forced degradation study was conducted to demonstrate the method's specificity and stability-indicating capabilities, as mandated by ICH guideline Q1A(R2).[4][5]

Physicochemical Properties of this compound Analogs
PropertyValue (for related structures)Source
Molecular FormulaC8H8BrNO2PubChem[6]
Molecular Weight230.06 g/mol PubChem[6]
AppearancePowderCymitQuimica[7]
Melting Point114-117 °C (for 4-Bromophenylacetic acid)Sigma-Aldrich

Experimental Workflow and Logic

The overall workflow for the analysis is designed to ensure a comprehensive and validated approach, from initial method development to routine quality control.

Caption: HPLC Method Development and Validation Workflow.

Materials and Methods

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (ACS reagent grade, ≥98%)

  • Hydrochloric acid (HCl, 1 M)

  • Sodium hydroxide (NaOH, 1 M)

  • Hydrogen peroxide (H₂O₂, 3%)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Rationale for Condition Selection:
  • Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining aromatic compounds like this compound via hydrophobic interactions. The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is used.[8] The acidic modifier (formic acid) is critical for suppressing the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp peak shape.[9] This is a common strategy for analyzing aromatic carboxylic acids.[1][10]

  • Detection Wavelength: The wavelength of 254 nm was selected based on the UV spectrum of the analyte, which shows significant absorbance at this wavelength, providing good sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

Optimized HPLC Parameters:
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent, and dilute to achieve a final nominal concentration of 100 µg/mL.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guidelines.[4][11] The goal is to achieve 5-20% degradation of the active ingredient.[11]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours. Prepare a 100 µg/mL solution in diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3][5] Prepare a 100 µg/mL solution in diluent for analysis.

  • Control Sample: A sample of the drug substance, not exposed to stress conditions, should be prepared and analyzed alongside the stressed samples.[11]

Method Validation (as per ICH Q2(R1))

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[12][13][14]

Validation Parameters Summary
ParameterSpecificationPurpose
Specificity No interference from degradants, impurities, or placebo at the analyte's retention time. Peak purity index > 0.999.To ensure the method accurately measures only the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the working concentration.To demonstrate a proportional relationship between concentration and detector response.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the test results to the true value.
Precision Repeatability (RSD ≤ 2.0% for 6 injections). Intermediate Precision (RSD ≤ 2.0% on different days/analysts).To measure the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. Must be precise and accurate.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.
Robustness RSD ≤ 2.0% after minor deliberate changes (e.g., ±0.2 pH units, ±2°C temperature, ±5% organic phase).To measure the method's capacity to remain unaffected by small variations in parameters.[15]
System Suitability

Before each analytical run, a system suitability test must be performed by injecting the working standard solution five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Data Analysis and Interpretation

The primary peak corresponding to this compound should be well-resolved from any impurity or degradant peaks. The peak purity should be assessed using the PDA detector's software to confirm the absence of co-eluting peaks. Quantification is performed using an external standard method, where the peak area of the analyte in the sample is compared to the peak area of the reference standard.

Caption: Data Interpretation Flowchart.

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the HPLC analysis of this compound. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing in a regulated environment. By explaining the rationale behind the chosen parameters and adhering to ICH validation guidelines, this document serves as a trustworthy and authoritative guide for analytical scientists.

References

Application Note: Gas Chromatography Analysis of [(4-Bromophenyl)amino]acetic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

ABSTRACT: This document provides a comprehensive guide for the derivatization of [(4-Bromophenyl)amino]acetic acid, also known as N-(4-bromophenyl)glycine, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC analysis of this compound is impractical. This note details two robust derivatization protocols: a single-step silylation and a two-step esterification/acylation. It explains the chemical rationale behind each method, provides step-by-step experimental procedures, and offers guidance on GC-MS instrumental configuration and data interpretation.

The Imperative for Derivatization

This compound is a non-volatile, polar molecule due to the presence of a carboxylic acid (-COOH) and a secondary amine (-NH-) functional group. These groups readily form hydrogen bonds, which significantly increases the boiling point and promotes thermal degradation at temperatures typical for GC analysis. Direct injection into a GC system results in poor chromatographic performance, including broad, tailing peaks or complete analyte decomposition in the injector port.[1]

Derivatization is a chemical modification process essential for converting such polar analytes into forms suitable for GC analysis. The primary goals are:

  • Increase Volatility: By replacing the active hydrogens on the carboxyl and amine groups with nonpolar moieties, intermolecular hydrogen bonding is eliminated, and the compound's vapor pressure is increased.

  • Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures of the GC inlet and column.

  • Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.

  • Enhance Detector Sensitivity: Specific derivatizing agents, such as those containing fluorine atoms, can improve sensitivity for certain detectors like an Electron Capture Detector (ECD) or provide characteristic mass fragments in MS.[2]

Strategic Approaches to Derivatization

The presence of two distinct functional groups on this compound allows for different derivatization strategies. The choice depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation.

The Silylation Route: A One-Step Conversion

Silylation is a widely used, single-step derivatization method where active hydrogens are replaced by a trimethylsilyl (TMS) or a similar alkylsilyl group. For this compound, both the carboxylic acid and the secondary amine protons will be replaced.

  • Mechanism & Rationale: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that react readily with both functional groups.[3] The reaction is often facilitated by a catalyst, such as Trimethylchlorosilane (TMCS), especially for less reactive sites like secondary amines.[4][5][6] The resulting bis-TMS derivative is significantly more volatile and less polar. While effective, TMS derivatives are susceptible to hydrolysis, requiring anhydrous conditions for the reaction and sample handling.[4] For increased stability, reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used, which form more robust tert-butyldimethylsilyl (TBDMS) derivatives.[7]

The Esterification-Acylation Route: A Two-Step Sequential Modification

This classic two-step approach offers high yields and stable derivatives by targeting each functional group sequentially.[2][8]

  • Mechanism & Rationale:

    • Esterification: The first step specifically targets the carboxylic acid group. Heating the analyte in an acidified alcohol (e.g., 2M HCl in methanol) converts the carboxylic acid to its corresponding methyl ester.[8][9] This reaction is highly specific and does not affect the amine group.[8]

    • Acylation: The second step targets the secondary amine. An acylating agent, such as Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA), is added. These reagents react with the secondary amine to form a stable, volatile amide. The reaction order is critical; if acylation were performed first, the anhydride could also react with the carboxylic acid, forming an unstable mixed anhydride.[8] Using fluorinated anhydrides produces derivatives with excellent chromatographic properties and characteristic mass spectra, which are highly advantageous for MS detection.[10]

Experimental Protocols & Workflow

G cluster_prep Sample Preparation cluster_twostep_detail Analyte This compound (in appropriate solvent) Dry Evaporate to Dryness (under N2 stream) Analyte->Dry Silylation Protocol 1: Add BSTFA + 1% TMCS Heat at 70-100°C Dry->Silylation TwoStep Protocol 2: Two-Step Method Dry->TwoStep GCMS GC-MS Analysis Silylation->GCMS Ester Step 2a: Esterification (e.g., 2M HCl in MeOH, 80°C) Dry2 Evaporate to Dryness Acyl Step 2b: Acylation (e.g., PFPA in Ethyl Acetate, 65°C) Acyl->GCMS

Materials and Reagents
  • This compound standard

  • Reaction Vials (2 mL, screw-cap, with PTFE-lined septa)

  • Heating block or oven

  • Nitrogen evaporation system

  • GC-MS system with autosampler

  • Solvents: Acetonitrile (anhydrous), Ethyl Acetate (anhydrous), Pyridine (anhydrous), Methanol (anhydrous)

  • Protocol 1 Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Protocol 2 Reagents:

    • Acetyl chloride or 37% Hydrochloric acid

    • Pentafluoropropionic Anhydride (PFPA)

Protocol 1: Single-Step Silylation
  • Accurately weigh approximately 1 mg of this compound or transfer a sample solution containing a similar amount into a 2 mL reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.

  • Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

G

Protocol 2: Two-Step Esterification and Acylation

Step A: Esterification

  • Place the dried analyte (approx. 1 mg) in a 2 mL reaction vial as described in Protocol 1.

  • Prepare the esterification reagent: cautiously add 200 µL of acetyl chloride to 1 mL of anhydrous methanol. Alternatively, use a commercially available 2M HCl in Methanol solution.

  • Add 500 µL of the freshly prepared methanolic HCl reagent to the dried analyte.

  • Cap the vial tightly and heat at 80°C for 60 minutes.[9]

  • Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.

Step B: Acylation

  • To the dried methyl ester intermediate from Step A, add 100 µL of anhydrous ethyl acetate.

  • Add 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Cap the vial tightly, vortex, and heat at 65°C for 30 minutes.

  • Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle nitrogen stream.

  • Reconstitute the final derivative in an appropriate volume (e.g., 200 µL) of ethyl acetate for GC-MS analysis.

G

Instrumental Analysis & Data

Recommended GC-MS Configuration

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and analytical goals.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible performance.
MS System Agilent 5977 MSD or equivalentOffers excellent sensitivity and spectral library matching capabilities.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane phase is ideal for separating a wide range of derivatives.[1]
Injection Mode Split (e.g., 20:1 ratio) or SplitlessUse split for higher concentrations to avoid column overload; use splitless for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivative without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 minA typical temperature program to separate the derivative from solvent and potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library searching.
Scan Range 50 - 550 amuCovers the expected molecular ions and fragment ions of the derivatives.
Expected Outcomes & Interpretation

Successful derivatization will be confirmed by the appearance of a sharp, symmetrical chromatographic peak at a retention time consistent with a volatile compound. The mass spectrum will be key to confirming the identity.

Derivative TypeMolecular Weight (MW) of AnalyteMW Change per GroupExpected MW of DerivativeKey Mass Fragments (EI)
Bis-TMS Derivative 230.06 g/mol +72 per TMS374.06 g/mol M+•, [M-15]+ (loss of CH₃), fragments characteristic of the TMS group (m/z 73).
Methyl Ester, N-PFP Derivative 230.06 g/mol +14 (Ester), +146 (PFP)390.06 g/mol M+•, [M-31]+ (loss of OCH₃), fragments characteristic of the PFP group and the bromophenyl moiety.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No peak or very small peak for analyte Incomplete derivatization; Sample degradation; Presence of moisture (silylation).Ensure reagents are fresh and anhydrous. Re-dry sample thoroughly. Increase reaction time or temperature. Check GC inlet liner for contamination.
Broad, tailing peak Incomplete derivatization; Active sites in GC system (inlet, column).Confirm derivatization completion via MS. Use a fresh, high-quality GC column. Deactivate the inlet liner or use a new one.
Multiple peaks for the analyte Incomplete derivatization (mono- and di-substituted); Side reactions.Optimize reaction conditions (time, temp, reagent excess). For silylation, ensure a catalyst is used if needed. For the two-step method, ensure complete dryness between steps.
Extraneous peaks in chromatogram Contamination from reagents, solvents, or glassware; Reagent byproducts.Run a reagent blank to identify artifact peaks. Use high-purity, anhydrous solvents and reagents. Ensure glassware is scrupulously clean and dry.

References

[(4-Bromophenyl)amino]acetic Acid: A Novel Candidate for Auxin-Mimicking Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The continuous demand for novel, effective, and selective herbicides necessitates the exploration of new chemical entities. Phenylacetic acid derivatives have historically formed the basis of the auxinic class of herbicides, which selectively target broadleaf weeds.[1] This document presents [(4-Bromophenyl)amino]acetic acid, a structurally analogous compound, as a promising candidate for agrochemical development. We provide a detailed examination of its proposed mechanism of action as a synthetic auxin, alongside comprehensive, field-tested protocols for evaluating its herbicidal efficacy and selectivity. This guide is intended for researchers in agrochemical discovery, plant biology, and formulation science, offering the foundational methodologies to assess the potential of this and similar molecules.

Introduction and Scientific Rationale

The discovery of synthetic auxins like (2,4-dichlorophenoxy)acetic acid (2,4-D) in the 1940s revolutionized agriculture by enabling the selective control of dicotyledonous (broadleaf) weeds in monocotyledonous (grass) crops.[1] These compounds function as mimics of the natural plant hormone indole-3-acetic acid (IAA), but with higher stability and persistence in the plant, leading to phytotoxicity.[2] They induce uncontrolled and disorganized growth at high concentrations, ultimately resulting in plant death.[1][2]

The core structure of an auxinic herbicide typically consists of an aromatic ring system and a carboxylic acid side chain. This compound fits this structural paradigm. The presence of a bromine atom on the phenyl ring may enhance its activity and stability, while the amino linker introduces unique chemical properties compared to classic phenoxyacetic herbicides.

Our central hypothesis is that this compound functions as a synthetic auxin. This guide provides the theoretical framework and practical protocols to test this hypothesis, from initial screening to dose-response and selectivity profiling.

Proposed Mechanism of Action: Auxin Signal Transduction Hijacking

Natural auxin (IAA) regulates numerous aspects of plant growth and development.[3] Synthetic auxins exploit this endogenous pathway. At supraoptimal concentrations, they overwhelm the plant's regulatory capacity.

The proposed mechanism involves the following key steps[2][4]:

  • Perception: The compound enters the plant cell and is recognized by the TIR1/AFB family of F-box protein receptors.

  • Complex Formation: The binding of the auxin mimic to the TIR1/AFB receptor stabilizes its interaction with Aux/IAA transcriptional repressor proteins.

  • Ubiquitination & Degradation: This interaction targets the Aux/IAA repressor for ubiquitination by the SCF-TIR1/AFB E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.

  • De-repression: The degradation of the Aux/IAA repressor liberates the Auxin Response Factor (ARF) transcription factors to which they were bound.

  • Uncontrolled Gene Expression: The now-active ARFs bind to auxin-responsive elements in the promoters of target genes, leading to massive, uncontrolled transcription. This results in downstream effects like ethylene production, cell wall acidification, and ultimately, disorganized growth and plant death.[2][3]

Auxin_Mimic_Pathway cluster_cytoplasm Cell Cytoplasm / Nucleus Compound [(4-Bromophenyl)amino] acetic acid (Auxin Mimic) Receptor TIR1/AFB Receptor Compound->Receptor Binds SCF SCF Complex Receptor->SCF Activates AuxIAA Aux/IAA Repressor ARF ARF (Transcription Factor) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degraded DNA Auxin Response Genes ARF->DNA Activates Transcription SCF->AuxIAA Ubiquitinates Response Uncontrolled Growth (Phytotoxicity) DNA->Response Leads to

Caption: Proposed mechanism of this compound as an auxin mimic.

Experimental Protocols & Methodologies

The following protocols provide a systematic workflow for evaluating the agrochemical potential of this compound.

Experimental Workflow Overview

References

Synthesis of [(4-Bromophenyl)amino]acetic Acid Derivatives: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(4-Bromophenyl)amino]acetic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The presence of the N-aryl amino acid scaffold is common in a variety of biologically active molecules. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of this important class of compounds. We present a reliable and reproducible experimental protocol, explain the underlying chemical principles, and offer insights into the characterization of the synthesized molecules. This guide is designed to be a self-validating system, ensuring that researchers can confidently replicate and adapt these methods for their specific needs.

Strategic Approach to Synthesis

The synthesis of this compound is typically achieved through a two-step process:

  • N-Alkylation: The initial step involves the formation of a carbon-nitrogen bond between 4-bromoaniline and an appropriate two-carbon electrophile, typically an ethyl haloacetate. This reaction, a nucleophilic substitution, is a cornerstone of amine synthesis.

  • Saponification: The subsequent step is the hydrolysis of the resulting ester to the corresponding carboxylic acid. This is a standard transformation, usually carried out under basic conditions.

This strategic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Materials: 4-Bromoaniline Ethyl Chloroacetate N_Alkylation Step 1: N-Alkylation Start->N_Alkylation Intermediate Intermediate: Ethyl [(4-bromophenyl)amino]acetate N_Alkylation->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Saponification Step 2: Saponification (Basic Hydrolysis) Purification->Saponification Final_Product Final Product: This compound Saponification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl [(4-bromophenyl)amino]acetate (Intermediate)

This protocol details the N-alkylation of 4-bromoaniline with ethyl chloroacetate. The reaction is carried out in the presence of a mild base, sodium acetate, which acts as a proton scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

Materials:

  • 4-Bromoaniline

  • Ethyl chloroacetate

  • Sodium acetate (anhydrous)

  • Ethanol (absolute)

  • Ethyl acetate (for work-up and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq), sodium acetate (1.2 eq), and absolute ethanol.

  • Stir the mixture at room temperature until the solids are partially dissolved.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 7-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude ethyl [(4-bromophenyl)amino]acetate is purified by flash column chromatography on silica gel.[1][2]

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 10-20%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield ethyl [(4-bromophenyl)amino]acetate as a solid.

Part 2: Synthesis of this compound (Final Product)

This protocol describes the saponification (hydrolysis) of the ester intermediate to the final carboxylic acid. Sodium hydroxide is used as the base to catalyze the hydrolysis.

Materials:

  • Ethyl [(4-bromophenyl)amino]acetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve ethyl [(4-bromophenyl)amino]acetate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 - 3.0 eq) in water to the flask.[1]

  • Heat the mixture to reflux for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Characterization Data

Accurate characterization of the intermediate and final product is crucial for validating the success of the synthesis. Below is a table summarizing the expected analytical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (DMSO-d6, δ ppm)Mass Spectrometry (m/z)
Ethyl [(4-bromophenyl)amino]acetate C10H12BrNO2258.117.28 (d, 2H), 6.55 (d, 2H), 4.25 (q, 2H), 3.85 (s, 2H), 1.30 (t, 3H)Not readily available[M+H]+: 258.0, 260.0
This compound C8H8BrNO2230.0612.5 (br s, 1H), 7.20 (d, 2H), 6.51 (d, 2H), 3.77 (s, 2H)[1]172.1, 146.9, 131.8, 113.7, 109.5, 45.9[1][M+H]+: 229.9817[1]

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mechanistic Insights

The N-alkylation of 4-bromoaniline with ethyl chloroacetate proceeds via a classical SN2 mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate that bears the chlorine atom. The chlorine atom, being a good leaving group, is displaced.

SN2_Mechanism cluster_reactants Reactants cluster_product Product 4-Bromoaniline Br-Ph-NH2 Transition State Transition State 4-Bromoaniline->Transition State Nucleophilic Attack Product Br-Ph-NH-CH2-COOEt + HCl Transition State->Product Leaving Group Departure Ethyl Chloroacetate Cl-CH2-COOEt Ethyl Chloroacetate->Transition State

Caption: Simplified SN2 mechanism for the N-alkylation step.

The saponification of the ester is a base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in organic and medicinal chemistry. By following the step-by-step procedures for synthesis, purification, and referencing the provided characterization data, researchers can confidently produce this compound and its derivatives. The explanation of the underlying chemical principles aims to empower scientists to adapt and troubleshoot these methods for their specific research applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of [(4-Bromophenyl)amino]acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot low yields, and understand the critical parameters that govern the success of this transformation. We will explore the most common synthetic methodologies, address specific experimental challenges in a question-and-answer format, and provide detailed, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) - The Primary Synthetic Route (Nucleophilic Substitution)

This section focuses on the classical and most direct approach to synthesizing this compound: the N-alkylation of 4-bromoaniline.

Q1: What is the most common method for synthesizing this compound and what is the underlying mechanism?

The most prevalent method is the direct N-alkylation of 4-bromoaniline with a haloacetic acid derivative, such as chloroacetic acid or, more commonly, an ester like ethyl chloroacetate. The reaction is a classic bimolecular nucleophilic substitution (SN2).

Mechanism: The nitrogen atom of the 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen (e.g., chlorine). This attack displaces the halide ion as a leaving group, forming a new carbon-nitrogen bond. A base is required to neutralize the hydrohalic acid byproduct and, in some cases, to deprotonate the aniline to increase its nucleophilicity. If an ester like ethyl chloroacetate is used, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid product.

Q2: My yield is consistently low when reacting 4-bromoaniline with chloroacetic acid/ester. What are the most likely causes?

Low yields in this synthesis are a common issue and can typically be traced back to one or more of the following factors.[1][2]

  • Incomplete Reaction: The nucleophilicity of 4-bromoaniline is moderate. Without optimized conditions (temperature, reaction time, solvent), the reaction may not proceed to completion.

  • Side Reactions: The primary side reaction is the N,N-dialkylation of the aniline. Once the desired monosubstituted product is formed, its nitrogen is still nucleophilic and can react with another molecule of the haloacetate, leading to the formation of a tertiary amine byproduct.

  • Poor Reagent Quality: Starting materials, especially the haloacetic acid derivative, can degrade over time. Ensure their purity before starting the reaction.

  • Suboptimal Base Selection: The choice of base is critical. A base that is too strong can promote unwanted side reactions, while a base that is too weak may not effectively drive the reaction forward.[3]

  • Workup and Purification Losses: The product has both acidic (carboxylic acid) and basic (amine) functional groups, making it amphoteric. This can lead to solubility issues during aqueous workup and extraction, causing significant product loss if the pH is not carefully controlled.[2]

Q3: How can I optimize the reaction conditions to improve my yield?

Optimization is key to a successful synthesis. Consider the following parameters:

ParameterRecommendation & Rationale
Alkylating Agent Using ethyl bromoacetate or ethyl chloroacetate is often preferable to the free acid.[3] The ester is typically more reactive and avoids acid-base complications with the aniline starting material. The bromo- version is more reactive than the chloro- version, which can allow for milder reaction conditions.
Base Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) .[3] These bases are sufficient to neutralize the acid byproduct without causing significant side reactions. Stronger bases like sodium hydride (NaH) can lead to dialkylation.[3]
Solvent A polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is recommended.[3] These solvents effectively dissolve the reactants and facilitate the SN2 mechanism. Acetone can also be used but may require longer reaction times.[3]
Temperature The reaction is typically performed at an elevated temperature, often at the reflux temperature of the solvent (e.g., ~82°C for acetonitrile).[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent byproduct formation from prolonged heating.
Catalyst The addition of a catalytic amount (~10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can significantly improve the reaction rate, especially when using ethyl chloroacetate.[3] This is due to the in situ Finkelstein reaction, where the less reactive chloride is exchanged for the much better leaving group, iodide.
Q4: I'm seeing multiple spots on my TLC plate. What are the common side products and how can I minimize them?

The most common byproduct is the N,N-dialkylated product, ethyl 2-((4-bromophenyl)(2-ethoxy-2-oxoethyl)amino)acetate .

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of the 4-bromoaniline relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of aniline). This ensures the haloacetate is consumed before it can significantly react with the desired product.

  • Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture at the target temperature. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting aniline over the product.

  • Avoid Strong Bases: As mentioned, strong bases like NaH increase the nucleophilicity of the product's nitrogen, promoting the second alkylation. Stick to milder bases like K₂CO₃.[3]

Part 2: Troubleshooting Workflow & Alternative Synthesis

When classical methods fail or are not suitable, modern cross-coupling chemistry offers a powerful alternative.

Troubleshooting Low-Yield Synthesis

Use the following decision tree to diagnose and resolve issues with your reaction.

G cluster_purity Purity Check cluster_conditions Condition Optimization start Low Yield Observed check_purity Verify Starting Material Purity (TLC, NMR) start->check_purity purity_ok Purity OK check_purity->purity_ok Pass purity_bad Impure check_purity->purity_bad Fail check_conditions Review Reaction Conditions base Base Choice (K₂CO₃?) check_conditions->base purity_ok->check_conditions purify Purify/Re-source Reagents & Repeat purity_bad->purify solvent Solvent (DMF, MeCN?) base->solvent temp Temperature (Reflux?) solvent->temp catalyst Catalyst (NaI added?) temp->catalyst optimize Systematically Optimize Conditions & Monitor by TLC catalyst->optimize result Still Low Yield? optimize->result buchwald Consider Alternative Route: Buchwald-Hartwig Amination result->buchwald Yes success Yield Improved result->success No

Caption: A workflow for troubleshooting low yields.

Q5: When should I consider using a Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds.[5][6] Consider this method when:

  • The classical SN2 reaction gives consistently low yields despite optimization.

  • Your substrate is sensitive to the high temperatures required for the SN2 reaction.

  • You are working on a larger scale where efficiency and high yield are critical for cost-effectiveness.[7]

The Buchwald-Hartwig reaction generally offers higher yields, milder conditions, and broader substrate scope, but requires an expensive palladium catalyst and phosphine ligand, as well as strictly inert (oxygen-free) conditions.[5][8]

Q6: What are the critical parameters for a successful Buchwald-Hartwig coupling to synthesize this product?

To couple 4-bromobromobenzene with an amino acid ester like ethyl glycinate, you must carefully control the following:

ParameterRecommendation & Rationale
Catalyst System A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is essential.[6][7] Modern biarylphosphine ligands like Xantphos , XPhos , or BrettPhos are highly effective for this type of transformation.[6][9]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are the most common choices.[7][9] The base facilitates the deprotonation of the amine and the catalytic cycle.
Solvent Anhydrous, deoxygenated toluene or dioxane are the solvents of choice.[7] The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst.
Atmosphere The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon) . This requires using Schlenk line techniques or a glovebox to assemble the reaction.
Temperature The reaction is typically heated, often between 80-110°C, to ensure a reasonable reaction rate.[7][9]
Part 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Optimized Nucleophilic Substitution

This protocol describes the synthesis of the ethyl ester of the target compound, followed by hydrolysis.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification reactants 4-Bromoaniline Ethyl Chloroacetate K₂CO₃, NaI reaction Reflux in Acetonitrile Monitor by TLC reactants->reaction workup1 Filter Salts Concentrate reaction->workup1 ester Crude Ethyl Ester workup1->ester Intermediate hydrolysis NaOH (aq) Ethanol, Heat ester->hydrolysis workup2 Acidify to pH ~4-5 Collect Precipitate hydrolysis->workup2 final_product [(4-Bromophenyl)amino] acetic acid workup2->final_product Final Product

Caption: Workflow for the two-step nucleophilic substitution method.

Step A: Synthesis of Ethyl [(4-bromophenyl)amino]acetate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol, 1.0 eq.), potassium carbonate (12.0 g, 87.0 mmol, 1.5 eq.), and sodium iodide (0.87 g, 5.8 mmol, 0.1 eq.).

  • Add 100 mL of acetonitrile to the flask.

  • Begin stirring and add ethyl chloroacetate (6.8 mL, 63.9 mmol, 1.1 eq.) dropwise to the suspension.

  • Heat the mixture to reflux (~82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of 4-bromoaniline.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic salts through a pad of Celite and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester as an oil or solid. This can be carried forward without further purification.

Step B: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Step A in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.5 g, 87.0 mmol, 1.5 eq.) in 25 mL of water.

  • Heat the mixture to 60°C and stir for 2-3 hours, or until TLC analysis confirms the disappearance of the ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 50 mL of water. Wash with 25 mL of diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 by the dropwise addition of 2M hydrochloric acid. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Part 4: Purification and Final Characterization
Q7: What is the best way to purify the final product?

The crude product obtained from the precipitation is often sufficiently pure for many applications. However, if further purification is required, recrystallization is the most effective method.

  • Recrystallization Solvent System: A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Purity Analysis: The purity of the final product should be confirmed by:

    • Melting Point: Compare the observed melting point to the literature value (118°C).

    • NMR Spectroscopy: Confirm the structure and check for the absence of impurities.

    • HPLC: To obtain a quantitative measure of purity.

References

Technical Support Center: Purification of 2-amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-amino-2-(4-bromophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting assistance, and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.

Purification Strategy Overview

The purification of 2-amino-2-(4-bromophenyl)acetic acid from a reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The strategy often leverages the amphoteric nature of the amino acid. A general workflow is outlined below.

Purification Workflow crude Crude Reaction Mixture acid_base Acid-Base Extraction crude->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Further Purification chiral_res Chiral Resolution recrystallization->chiral_res Racemic Mixture pure Pure Enantiomer chiral_res->pure

Caption: General purification workflow for 2-amino-2-(4-bromophenyl)acetic acid.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of 2-amino-2-(4-bromophenyl)acetic acid in a question-and-answer format, providing insights into the underlying causes and practical solutions.

Issue 1: Low Yield After Acid-Base Extraction

  • Question: I'm experiencing a significant loss of product during the acid-base extraction. What are the possible reasons, and how can I improve my yield?

  • Answer: Low recovery after an acid-base extraction of an amino acid like 2-amino-2-(4-bromophenyl)acetic acid can stem from several factors related to its amphoteric nature and solubility.

    • Incomplete pH Adjustment: The key to a successful acid-base extraction is the precise adjustment of the pH to selectively partition the amino acid between the aqueous and organic layers. For instance, to extract the amino acid into the aqueous phase as its salt, the pH should be sufficiently acidic (e.g., pH 1-2 with HCl) to protonate the amino group or sufficiently basic (e.g., pH 10-12 with NaOH) to deprotonate the carboxylic acid. Conversely, to precipitate the amino acid from the aqueous phase, the pH should be adjusted to its isoelectric point (pI), where it exists as a zwitterion and has minimal water solubility. Incomplete pH adjustment at any stage will lead to product loss.

    • Emulsion Formation: Vigorous shaking of the separatory funnel, especially in the presence of fine solid impurities, can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers. This emulsion can trap a significant amount of your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling instead of shaking, or filtering the entire mixture through a pad of Celite.

    • Insufficient Extraction Cycles: A single extraction is often not enough to transfer the entire product from one phase to another. It is generally more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, three extractions with 50 mL of solvent are more effective than one 150 mL extraction.

    • Precipitation in the Organic Layer: If the salt form of the amino acid is not completely soluble in the aqueous phase, it may precipitate and be lost during the separation of layers. Ensure you are using a sufficient volume of aqueous solution to fully dissolve the salt.

Issue 2: Oiling Out During Recrystallization

  • Question: My 2-amino-2-(4-bromophenyl)acetic acid is "oiling out" instead of forming crystals during recrystallization. What causes this, and how can I promote crystallization?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is supersaturated or when impurities are present.

    • High Impurity Level: A high concentration of impurities can depress the melting point of your compound, making it more likely to oil out.[1] The presence of byproducts from the synthesis, such as the corresponding α-hydroxy acid, can contribute to this issue.[1] An initial purification step, like an acid-base extraction, is crucial to remove the bulk of impurities before attempting recrystallization.

    • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. If the compound is too soluble, it may not crystallize upon cooling. Conversely, if it is not soluble enough, a large volume of solvent will be required, leading to low recovery. For 2-amino-2-(4-bromophenyl)acetic acid, suitable solvents to screen include water, ethanol, or a mixture of the two.

    • Cooling Rate is Too Fast: Rapid cooling of a saturated solution can lead to a sudden drop in solubility, causing the compound to precipitate as an oil. To encourage crystal formation, allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.

    • Inducing Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a small seed crystal of the pure compound can initiate crystallization.

Issue 3: Incomplete Chiral Resolution

  • Question: I am struggling to achieve a good separation of the enantiomers of 2-amino-2-(4-bromophenyl)acetic acid using a chiral resolving agent. What are the key parameters to optimize?

  • Answer: The resolution of enantiomers via diastereomeric salt formation is a delicate process that depends on the differential solubility of the diastereomeric salts.[2][3]

    • Choice of Resolving Agent: The selection of the chiral resolving agent is critical. For a racemic acid like 2-amino-2-(4-bromophenyl)acetic acid, a chiral base is used. Common chiral resolving agents for acids include alkaloids like brucine and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine.[2] It is often necessary to screen several resolving agents to find one that forms diastereomeric salts with a significant difference in solubility.

    • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution. While a 1:1 molar ratio is theoretically required to form the salt, using a slight excess or even a substoichiometric amount of the resolving agent can sometimes improve the purity of the precipitated diastereomer.

    • Solvent System: The solvent used for the crystallization of the diastereomeric salts plays a crucial role. The ideal solvent should provide a good solubility difference between the two diastereomers. This often requires screening various solvents and solvent mixtures. Common solvents for this purpose include ethanol, methanol, and acetone.

    • Crystallization Conditions: The temperature and rate of cooling during crystallization can affect the purity of the diastereomeric salt. Slow cooling is generally preferred to allow for the selective crystallization of the less soluble diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-amino-2-(4-bromophenyl)acetic acid synthesized via the Strecker method?

A1: The Strecker synthesis of α-amino acids involves the reaction of an aldehyde (4-bromobenzaldehyde), ammonia, and cyanide, followed by hydrolysis.[1] Common impurities can include:

  • α-Hydroxy Acid: The corresponding α-hydroxy-2-(4-bromophenyl)acetic acid can be formed by the hydrolysis of the intermediate cyanohydrin.[1]

  • Unreacted Aldehyde: Incomplete reaction can leave residual 4-bromobenzaldehyde in the crude product.

  • Amide Intermediate: Incomplete hydrolysis of the aminonitrile can result in the presence of the corresponding α-amino-2-(4-bromophenyl)acetamide.

  • Colored Impurities: These can arise from side reactions or the degradation of starting materials and intermediates during the synthesis.[1]

Q2: What is a suitable solvent system for the recrystallization of 2-amino-2-(4-bromophenyl)acetic acid?

A2: Due to the presence of both a polar amino acid moiety and a non-polar bromophenyl group, a polar protic solvent or a mixture is often effective. Good starting points for solvent screening include:

  • Water: The compound's solubility in water is expected to increase significantly with temperature.

  • Ethanol or Methanol: These alcohols can also be effective.

  • Ethanol/Water or Methanol/Water mixtures: A mixed solvent system can often provide the ideal solubility profile for recrystallization.

Q3: How can I monitor the purity of my 2-amino-2-(4-bromophenyl)acetic acid during the purification process?

A3: Several analytical techniques can be used to assess the purity:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the progress of the purification and to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique. For assessing enantiomeric purity, a chiral HPLC method is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the structure of the compound and to detect the presence of impurities with different chemical structures.

Q4: What is the principle behind acid-base extraction for purifying amino acids?

A4: Acid-base extraction leverages the amphoteric nature of amino acids. By adjusting the pH of the aqueous solution, the charge state of the amino acid can be manipulated, thereby changing its solubility in aqueous and organic phases.

  • In acidic solution (pH < pI): The amino group is protonated (-NH3+), making the amino acid positively charged and water-soluble.

  • In basic solution (pH > pI): The carboxylic acid group is deprotonated (-COO-), making the amino acid negatively charged and water-soluble.

  • At the isoelectric point (pI): The amino acid exists as a zwitterion (-NH3+ and -COO-), where the net charge is zero, and its solubility in water is at a minimum, often causing it to precipitate.

This allows for the separation of the amino acid from non-ionizable organic impurities.

Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Extract with aq. Acid (e.g., HCl) start->add_acid layers1 Separate Layers add_acid->layers1 aq_phase1 Aqueous Layer (Amino Acid Salt) layers1->aq_phase1 org_phase1 Organic Layer (Neutral & Basic Impurities) layers1->org_phase1 add_base Adjust Aqueous Layer to pI with Base aq_phase1->add_base precipitate Precipitate Pure Amino Acid add_base->precipitate filter Filter and Dry precipitate->filter pure_product Purified Amino Acid filter->pure_product

Caption: Workflow for acid-base extraction of an amino acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of 2-amino-2-(4-bromophenyl)acetic acid. The optimal solvent should be determined by small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-amino-2-(4-bromophenyl)acetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general method for the chiral resolution of racemic 2-amino-2-(4-bromophenyl)acetic acid using a chiral base.

  • Salt Formation: Dissolve the racemic 2-amino-2-(4-bromophenyl)acetic acid in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Crystallization of Diastereomer: Slowly add the resolving agent solution to the amino acid solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize. Allow the mixture to stand at room temperature, and then cool it in an ice bath to complete the crystallization.

  • Isolation of Diastereomer: Collect the crystalline diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral resolving agent. Extract the resolving agent with an organic solvent (e.g., diethyl ether).

  • Isolation of the Pure Enantiomer: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the pure enantiomer. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purity Assessment: Determine the enantiomeric excess of the resolved amino acid by chiral HPLC.

Data Summary

Purification MethodKey ParametersExpected PurityExpected Yield
Recrystallization Solvent choice, cooling rate>98% (chemical purity)60-90%
Acid-Base Extraction Precise pH control>95% (chemical purity)70-95%
Chiral Resolution Resolving agent, solvent>99% (enantiomeric excess)30-45% (for one enantiomer)

Note: Expected purities and yields are approximate and can vary depending on the initial purity of the crude material and the optimization of the experimental conditions.

References

Technical Support Center: Overcoming Racemic Mixtures in the Strecker Synthesis of [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

The Strecker synthesis is a powerful and versatile method for the preparation of α-amino acids, including the valuable intermediate [(4-Bromophenyl)amino]acetic acid.[1][2][3] This reaction, which involves the condensation of an aldehyde (or ketone), a cyanide source, and ammonia or an amine, is a cornerstone of amino acid synthesis.[1][2] However, a significant challenge in the classical Strecker synthesis is the formation of a racemic mixture—a 50:50 blend of both enantiomers—as the initial product is achiral and the cyanide addition is not stereoselective.[1] For applications in the pharmaceutical and life sciences industries, obtaining a single, enantiomerically pure form of this compound is often a regulatory and therapeutic necessity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to effectively overcome the challenge of racemic mixtures in the Strecker synthesis of this compound. We will explore various techniques, from classical resolution to modern asymmetric synthesis and biocatalytic methods, providing both the theoretical underpinnings and practical, step-by-step protocols.

Troubleshooting Guide: From Racemate to Enantiopure Product

This section is designed to address common experimental hurdles in obtaining enantiomerically pure this compound. Each question represents a typical scenario encountered in the lab, followed by a detailed, actionable answer.

Q1: My standard Strecker synthesis of this compound yielded a racemic mixture. What is the most straightforward method to separate the enantiomers?

A1: Classical Resolution via Diastereomeric Salt Formation

The most established and often most practical approach for separating a racemic mixture on a preparative scale is through classical resolution.[4][5][6] This method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4][5][6] Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[4][7]

Causality Behind the Method: The key principle is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. The ionic interaction between the racemic acid and the chiral base creates two distinct chemical entities: (R-acid)•(R-base) and (S-acid)•(R-base). These diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent system, allowing one to crystallize preferentially.

Experimental Protocol: Resolution with a Chiral Amine

This protocol outlines a general procedure using a chiral amine as the resolving agent. The choice of amine and solvent is crucial and often requires empirical screening for optimal results.

Step 1: Selection of a Chiral Resolving Agent

  • Commonly used chiral bases for resolving acidic compounds include (R)- or (S)-1-phenylethylamine, brucine, or quinine.[5] It is advisable to screen a few options to find the one that provides the best crystal formation and separation.

Step 2: Diastereomeric Salt Formation

  • Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

  • In a separate flask, dissolve an equimolar amount of the chosen chiral amine (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Slowly add the chiral amine solution to the amino acid solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of a precipitate indicates the crystallization of one of the diastereomeric salts.

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The enantiomeric purity of the crystallized salt can be assessed at this stage by liberating the amino acid from a small sample and analyzing it via chiral HPLC.

  • If the purity is not satisfactory, a recrystallization of the diastereomeric salt from a fresh portion of the solvent can be performed to enhance the diastereomeric excess.

Step 4: Liberation of the Enantiopure Amino Acid

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid, such as hydrochloric acid, to protonate the amino acid and liberate the chiral amine.

  • Extract the chiral amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The aqueous layer now contains the hydrochloride salt of the enantiomerically enriched this compound. The free amino acid can be obtained by neutralizing the solution to its isoelectric point, causing it to precipitate.

  • Collect the enantiopure amino acid by filtration, wash with cold water, and dry.

Q2: I want to avoid the material loss associated with classical resolution. Can I synthesize this compound asymmetrically to favor one enantiomer from the start?

A2: Asymmetric Strecker Synthesis using a Chiral Auxiliary

Yes, an asymmetric Strecker reaction is an excellent strategy to directly obtain an enantiomerically enriched product, thereby avoiding the 50% theoretical yield limit of classical resolution.[4] One of the most robust methods for this is the use of a chiral auxiliary.[8] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the reacting molecule to control the stereochemical outcome of a subsequent reaction.[8][9]

Causality Behind the Method: In this approach, the achiral amine (ammonia) is replaced with a chiral amine.[8] This chiral amine reacts with the aldehyde to form a chiral imine. The existing stereocenter on the auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile.[8][10] Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide

This protocol is based on the use of (R)-phenylglycine amide as a chiral auxiliary, which has been shown to be effective in similar syntheses.[9][10]

Step 1: Formation of the Diastereoselective α-Aminonitrile

  • In a suitable reaction vessel, dissolve 4-bromobenzaldehyde and one equivalent of (R)-phenylglycine amide in a solvent such as methanol or water.[9]

  • Add one equivalent of sodium cyanide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. In some cases, one diastereomer of the α-aminonitrile may selectively precipitate from the reaction mixture, a process known as a crystallization-induced asymmetric transformation, which can lead to very high diastereomeric excess.[9][10]

Step 2: Isolation of the Diastereomerically Enriched α-Aminonitrile

  • If a precipitate has formed, collect the solid by filtration and wash with a cold solvent.

  • If the product remains in solution, perform a standard aqueous workup and extract the α-aminonitrile with an organic solvent. The diastereomeric ratio can be determined by NMR or HPLC analysis.

Step 3: Removal of the Chiral Auxiliary and Nitrile Hydrolysis

  • Heat the diastereomerically enriched α-aminonitrile in a strong acidic solution (e.g., 6 M HCl) at reflux.[11]

  • This step simultaneously hydrolyzes the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

  • After the reaction is complete, cool the mixture and perform a workup to separate the desired enantiomerically enriched this compound from the cleaved chiral auxiliary.

Q3: Are there any "greener" or more selective alternatives to classical resolution and asymmetric synthesis for obtaining a single enantiomer of my amino acid?

A3: Enzymatic Kinetic Resolution

Biocatalysis, specifically enzymatic kinetic resolution, offers a highly selective and environmentally benign approach to resolving racemic mixtures.[12][13][14] This method utilizes enzymes that can stereoselectively catalyze a reaction on only one enantiomer of the racemic substrate.[15][16]

Causality Behind the Method: Enzymes possess a chiral active site that preferentially binds to and transforms one enantiomer over the other.[14] For a racemic mixture of this compound or a derivative thereof (like an ester or amide), an enzyme such as a lipase or a protease can be used. The enzyme will, for example, hydrolyze the ester of the (S)-enantiomer while leaving the (R)-enantiomer untouched.[15] This results in a mixture of the (S)-acid and the (R)-ester, which are chemically distinct and can be easily separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of an Amino Acid Ester

This protocol describes a general procedure for the kinetic resolution of the methyl ester of racemic this compound.

Step 1: Synthesis of the Racemic Ester

  • Esterify the racemic this compound using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

  • Purify the resulting racemic methyl ester.

Step 2: Enzymatic Hydrolysis

  • Suspend the racemic methyl ester in a buffered aqueous solution (e.g., phosphate buffer at a pH suitable for the chosen enzyme, typically pH 7-8).

  • Add a lipase (e.g., from Candida antarctica) to the mixture.

  • Stir the reaction at a controlled temperature (often room temperature or slightly elevated).

  • Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the formed acid.

Step 3: Separation of the Product and Unreacted Substrate

  • Once the reaction has reached approximately 50% conversion, stop the reaction (e.g., by filtering off the immobilized enzyme or by denaturing it).

  • Acidify the reaction mixture to protonate the newly formed carboxylic acid.

  • Extract the mixture with an organic solvent. The unreacted ester (one enantiomer) will be extracted into the organic phase, while the acid (the other enantiomer) will remain in the aqueous phase.

  • Separate the layers. The ester can be isolated from the organic layer, and the acid can be recovered from the aqueous layer.

  • The ester can then be hydrolyzed to the corresponding amino acid.

Dynamic Kinetic Resolution (DKR): For an even more efficient process, the kinetic resolution can be coupled with in-situ racemization of the starting material.[17][18][19] This is known as dynamic kinetic resolution (DKR), and it can theoretically convert 100% of the racemic starting material into a single enantiomeric product.[16][20]

Visualizations and Data Summary

Workflow for Chiral Resolution Strategies

G cluster_0 Starting Material cluster_4 Final Product racemic_acid Racemic this compound classical Classical Resolution (Diastereomeric Salts) racemic_acid->classical asymmetric Asymmetric Synthesis (Chiral Auxiliary) enzymatic Enzymatic Resolution (Kinetic Resolution) racemic_acid->enzymatic diastereomers Formation of Diastereomeric Salts classical->diastereomers chiral_imine Formation of Chiral Imine Intermediate racemic_ester Esterification enzymatic->racemic_ester crystallization Fractional Crystallization diastereomers->crystallization hydrolysis_aux Hydrolysis & Auxiliary Removal enzymatic_hydrolysis Selective Enzymatic Hydrolysis racemic_ester->enzymatic_hydrolysis enantiopure_product Enantiomerically Pure This compound crystallization->enantiopure_product enzymatic_hydrolysis->enantiopure_product

Caption: Decision workflow for resolving racemic this compound.

Comparison of Resolution Methods
FeatureClassical ResolutionAsymmetric SynthesisEnzymatic Kinetic Resolution
Theoretical Max Yield 50% (for one enantiomer)100%50% (or ~100% with DKR)
Selectivity Variable, depends on crystallizationGood to ExcellentExcellent
Scalability Well-established for large scaleCan be complex and costlyGood, especially with immobilized enzymes
"Green" Chemistry Often uses stoichiometric reagents and solventsMay use heavy metal catalystsHigh (mild conditions, aqueous media)
Development Time Moderate (screening required)High (synthesis of auxiliary/catalyst)Moderate (enzyme screening)

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common chiral resolving agents for amino acids? For acidic amino acids like this compound, chiral bases are used as resolving agents. The most common and commercially available include (R)- or (S)-1-phenylethylamine, (1R,2S)-ephedrine, and naturally occurring alkaloids like brucine and quinine.[5] The choice is often empirical, and a small-scale screen of several agents and solvents is the best approach to find the optimal conditions for crystallization.

FAQ 2: How do I accurately determine the enantiomeric excess (ee) of my final product? The most reliable and widely used method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).[21][22] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[22] By integrating the areas of the two peaks, the ratio of the enantiomers, and thus the enantiomeric excess, can be calculated. It may be necessary to derivatize the amino acid (e.g., with an FMOC or t-BOC protecting group) to improve its chromatographic behavior on certain columns.[21]

FAQ 3: What are the main advantages and disadvantages of each resolution method?

  • Classical Resolution: The main advantage is its scalability and the use of relatively inexpensive resolving agents.[4] The primary disadvantage is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is typically discarded.[4]

  • Asymmetric Synthesis: The key advantage is the potential for a 100% theoretical yield of the desired enantiomer.[8] Disadvantages can include the high cost of chiral catalysts or auxiliaries and the need for more complex reaction setups and purification procedures.[8]

  • Enzymatic Resolution: The major advantages are the extremely high selectivity and the mild, environmentally friendly reaction conditions.[12][14] The main disadvantage of a standard kinetic resolution is the 50% yield limit, although this can be overcome with a dynamic kinetic resolution (DKR) process.[15][16]

References

Side reactions in the synthesis of 4-Bromo-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the synthesis of 4-Bromo-DL-phenylglycine. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in anticipating and resolving the challenges that arise. This guide is structured as a dynamic troubleshooting resource, moving beyond rigid templates to address the specific hurdles you may encounter.

Here, we dissect the common synthetic routes, primarily the Strecker and Bucherer-Bergs syntheses, offering field-proven insights into side reactions, impurity profiles, and optimization strategies. Our goal is to empower you with the causal understanding needed to make informed experimental choices, ensuring both the accuracy of your results and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Bromo-DL-phenylglycine?

The two most prevalent and well-established methods for synthesizing 4-Bromo-DL-phenylglycine begin with 4-bromobenzaldehyde. These are the Strecker synthesis and the Bucherer-Bergs reaction. The Strecker synthesis involves a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1] The Bucherer-Bergs reaction uses an aldehyde or ketone, ammonium carbonate, and potassium cyanide to generate a hydantoin intermediate, which is subsequently hydrolyzed to the target amino acid.[2][3]

Q2: Which synthesis method is generally preferred: Strecker or Bucherer-Bergs?

The choice depends on several factors, including available equipment, scale, and tolerance for specific intermediates.

  • Strecker Synthesis: Often considered more direct. The α-aminonitrile intermediate can sometimes be hydrolyzed under milder conditions than the hydantoin from the Bucherer-Bergs route. However, it requires careful management of ammonia and cyanide concentrations.[4][5]

  • Bucherer-Bergs Reaction: This method can be robust and high-yielding. The hydantoin intermediate is typically a stable, crystalline solid that is easier to isolate and purify before the final, often harsh, hydrolysis step.[6] This can be advantageous for overall purity.

Q3: What are the critical safety considerations when handling the reagents for this synthesis?

The primary hazard in both the Strecker and Bucherer-Bergs syntheses is the use of cyanide salts (e.g., KCN, NaCN). In the presence of acid, these salts will liberate highly toxic hydrogen cyanide (HCN) gas.[4] All manipulations involving cyanide salts and the reaction mixture, especially during acidification steps, must be performed in a well-ventilated chemical fume hood. Always have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use.

Q4: What purity level is typically expected for synthesized 4-Bromo-DL-phenylglycine?

For research and pharmaceutical development, a purity of >95% is often the minimum target, with >98% being common.[7][8] Common impurities can include unreacted starting materials like 4-bromobenzaldehyde, intermediates, and side-products such as 4-bromobenzoic acid or 4-bromophenylacetic acid.[9]

Troubleshooting Guide: Side Reactions & Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q5: My reaction yield is very low. Analysis shows a significant amount of unreacted 4-bromobenzaldehyde. What went wrong?

This is a common issue pointing to inefficient formation of the key intermediate—either the imine in the Strecker pathway or the initial cyanohydrin/imine adduct in the Bucherer-Bergs reaction.

Probable Causes & Solutions:

  • Inefficient Imine Formation (Strecker): The equilibrium between the aldehyde and the imine may not favor the product.[10]

    • Causality: Ammonia attacks the aldehyde's carbonyl group to form an imine, a crucial step for cyanide addition.[1] This is a reversible reaction. Excess water can shift the equilibrium back towards the aldehyde.

    • Solution: Ensure anhydrous or low-water conditions for the initial condensation. Using ammonium chloride (NH₄Cl) can provide a localized high concentration of ammonia and act as a mild acid catalyst to activate the carbonyl group.[10]

  • Incorrect pH (Bucherer-Bergs): The pH of the reaction is critical. The recommended pH is typically between 8-9.[6]

    • Causality: Ammonium carbonate acts as a buffer. If the medium is too acidic, cyanohydrin formation is hindered. If it's too alkaline, cyanide can degrade, and the competing Cannizzaro reaction (disproportionation of the aldehyde) can become a significant side reaction.

    • Solution: Verify the integrity of your ammonium carbonate. If necessary, monitor and adjust the pH of the reaction mixture carefully.

  • Low Reagent Reactivity:

    • Solution: Check the purity and age of your 4-bromobenzaldehyde. Aldehydes can oxidize over time to the corresponding carboxylic acid, which is unreactive under these conditions.

Troubleshooting Workflow: Low Yield

start Low Yield of Final Product check_sm TLC/LC-MS shows unreacted 4-bromobenzaldehyde? start->check_sm Analyze Crude Reaction Mixture check_int TLC/LC-MS shows intermediate buildup? check_sm->check_int No cause_imine Probable Cause: Inefficient imine formation or incorrect pH. check_sm->cause_imine Yes cause_hydrolysis Probable Cause: Incomplete hydrolysis of nitrile or hydantoin. check_int->cause_hydrolysis Yes cause_other Probable Cause: Product degradation or purification loss. check_int->cause_other No solution_imine Action: 1. Ensure anhydrous conditions. 2. Verify reagent quality. 3. Check/adjust pH (Bucherer-Bergs). cause_imine->solution_imine solution_hydrolysis Action: 1. Increase reaction time/temp. 2. Use stronger acid (e.g., 6N HCl). 3. Re-subject isolated intermediate to hydrolysis. cause_hydrolysis->solution_hydrolysis solution_other Action: 1. Review workup procedure. 2. Optimize purification (e.g., recrystallization solvent). cause_other->solution_other

Fig. 1: Decision workflow for troubleshooting low product yield.

Q6: I've successfully isolated the intermediate (α-aminonitrile or hydantoin), but the final hydrolysis step is not working or gives a complex mixture. Why?

Hydrolysis of the nitrile or the hydantoin ring is often the most challenging step.

Probable Causes & Solutions:

  • Insufficiently Harsh Conditions:

    • Causality: Both the nitrile group and the hydantoin ring are chemically stable and resistant to hydrolysis. The hydantoin, in particular, is a stable heterocyclic ring.[11] Cleavage requires aggressive conditions to drive the reaction to completion.

    • Solution: The standard procedure involves refluxing with strong aqueous acid (e.g., 6N HCl or H₂SO₄) for several hours.[12] If you see incomplete conversion, increase the reaction time or temperature. In some cases, a sealed-tube reaction at higher temperatures may be necessary.

  • Side Reactions Under Harsh Conditions:

    • Causality: While necessary, harsh acidic conditions can also promote side reactions. The bromo-substituent can be sensitive, and prolonged exposure to high temperatures can cause decomposition or the formation of tar-like substances.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Find the optimal balance of time and temperature that maximizes product formation while minimizing degradation. A slow, controlled addition of the acid at the beginning can sometimes help manage exotherms and reduce initial charring.

Q7: My final product is contaminated with an impurity that has a similar retention time in chromatography. What could it be?

Besides starting material, several side products can form that may be difficult to separate from the desired amino acid.

Table 1: Common Side Products and Impurities
Impurity NameProbable OriginIdentification & Removal
4-Bromomandelic Acid Formed from the hydrolysis of the cyanohydrin, a common side product if cyanide attacks the aldehyde before imine formation.LC-MS: M+H⁺ at 231/233. Removal: Can often be removed during the basic workup or by careful recrystallization, as its solubility profile differs from the zwitterionic amino acid.
4-Bromobenzoic Acid Oxidation of 4-bromobenzaldehyde starting material or during the reaction.LC-MS: M+H⁺ at 201/203. Removal: Soluble in basic aqueous solutions. An acid-base extraction during workup can effectively remove it.
N-Carbamoyl-4-bromo-DL-phenylglycine Incomplete hydrolysis of the hydantoin intermediate in the Bucherer-Bergs reaction.[3]LC-MS: M+H⁺ at 273/275. Removal: Re-subject the product to the harsh hydrolysis conditions to complete the reaction.
Unreacted α-Aminonitrile Incomplete hydrolysis in the Strecker synthesis.[4]LC-MS: M+H⁺ at 211/213. Removal: Re-subject the product to hydrolysis. This intermediate is basic and will have a different solubility profile than the final zwitterionic product.

Reaction Mechanisms & Side Pathways

Understanding the reaction pathways is key to controlling them.

Strecker Synthesis Pathway

The Strecker synthesis proceeds via the formation of an iminium ion, which is then attacked by the cyanide nucleophile. The primary competing side reaction is the formation of a cyanohydrin directly from the aldehyde.

cluster_strecker Strecker Synthesis of 4-Bromo-DL-phenylglycine cluster_side_reaction Side Reaction Aldehyde 4-Bromobenzaldehyde Imine Iminium Ion Aldehyde->Imine + NH₃ / - H₂O Cyanohydrin 4-Bromomandelonitrile (Cyanohydrin) Aldehyde->Cyanohydrin + CN⁻ (competing reaction) Aminonitrile α-Aminonitrile (Intermediate) Imine->Aminonitrile + CN⁻ Product 4-Bromo-DL-phenylglycine Aminonitrile->Product H₃O⁺, Δ (Hydrolysis) Side_Product 4-Bromomandelic Acid Cyanohydrin->Side_Product H₃O⁺, Δ (Hydrolysis)

Fig. 2: Main pathway and a key side reaction in the Strecker synthesis.
Bucherer-Bergs Reaction Pathway

This multicomponent reaction proceeds through a hydantoin intermediate, which requires a separate, forceful hydrolysis step.

cluster_bucherer Bucherer-Bergs Synthesis Aldehyde 4-Bromobenzaldehyde Adduct Initial Adduct Aldehyde->Adduct + (NH₄)₂CO₃ + KCN Hydantoin 5-(4-bromophenyl)hydantoin (Intermediate) Adduct->Hydantoin Intramolecular Cyclization Product 4-Bromo-DL-phenylglycine Hydantoin->Product H₃O⁺, Δ (Ring Opening Hydrolysis)

Fig. 3: Simplified reaction flow for the Bucherer-Bergs synthesis.

Experimental Protocols

Protocol 1: Strecker Synthesis of 4-Bromo-DL-phenylglycine (Illustrative)

Disclaimer: This protocol is for illustrative purposes. All procedures should be adapted and risk-assessed for specific laboratory conditions.

  • Aminonitrile Formation: In a three-neck flask equipped with a stirrer and under a nitrogen atmosphere, dissolve ammonium chloride (1.2 eq) in methanol. Cool the solution to 0-5 °C. Add sodium cyanide (1.1 eq) in one portion. To this slurry, add a solution of 4-bromobenzaldehyde (1.0 eq) in methanol dropwise, maintaining the temperature below 10 °C. Allow the reaction to stir at room temperature for 12-18 hours. Monitor the disappearance of the aldehyde by TLC.

  • Workup & Isolation: Quench the reaction by pouring it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis: Add 6N hydrochloric acid to the crude aminonitrile. Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours.[12] Monitor the reaction for the disappearance of the nitrile intermediate.

  • Purification: Cool the reaction mixture. A precipitate of the amino acid hydrochloride may form. Adjust the pH of the solution to the isoelectric point of phenylglycine (~5.6) with a base (e.g., ammonium hydroxide).[9][13] The zwitterionic product will precipitate. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum. Recrystallize if necessary.

References

Technical Support Center: Optimization of [(4-Bromophenyl)amino]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [(4-Bromophenyl)amino]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on N-arylation reactions. N-aryl amino acids are crucial building blocks in medicinal chemistry, and their efficient synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established palladium-catalyzed cross-coupling chemistry, primarily the Buchwald-Hartwig amination.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via Buchwald-Hartwig cross-coupling of an aryl halide (e.g., 4-bromoiodobenzene or 1,4-dibromobenzene) with a glycine equivalent (e.g., glycine tert-butyl ester).

Q1: My reaction shows low or no conversion of the aryl bromide starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is one of the most common issues in palladium-catalyzed cross-coupling reactions and can stem from several sources related to the catalyst's activity.[1][2]

  • Probable Cause 1: Catalyst Inactivity or Decomposition. The active Pd(0) species is sensitive to oxygen. Inefficient generation from the precatalyst or exposure to air can render it inactive. Traditional palladium sources like Pd(OAc)₂ can be unreliable in generating the active catalyst cleanly.[2]

    • Solution:

      • Use a Precatalyst: Employ a modern, air-stable palladium precatalyst, such as a third-generation (G3) Buchwald palladacycle (e.g., t-BuBrettPhos Pd G3).[3] These precatalysts are designed to generate the active LPd(0) species quickly and quantitatively under the reaction conditions.

      • Ensure Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous, degassed solvents to minimize oxygen and water content, which can poison the catalyst.[1]

  • Probable Cause 2: Ligand Issues. The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1] Amines themselves can act as ligands, potentially displacing the desired phosphine ligand and deactivating the catalyst.[3]

    • Solution:

      • Select an Appropriate Ligand: For coupling with amino acid esters, bulky, electron-rich phosphine ligands like BrettPhos or t-BuBrettPhos are highly effective.[4]

      • Adjust Ligand-to-Palladium Ratio: It can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source to counteract potential displacement by the amine substrate.[3]

  • Probable Cause 3: Inhibitory Species. The bromide salt formed as a byproduct during the reaction can sometimes inhibit the catalyst, particularly in less polar solvents.[3]

    • Solution: While this is a more significant issue with aryl iodides, if inhibition is suspected, consider solvent choice carefully. A solvent like THF or 1,4-dioxane may be more effective than toluene in some cases.[3][5]

Q2: I'm observing significant side product formation, such as hydrodehalogenation of my aryl bromide or homocoupling of the boronic acid (if used in a Suzuki-type reaction). What is happening?

A2: The formation of side products indicates that the desired catalytic cycle is competing with undesired pathways.

  • Probable Cause 1: Suboptimal Base. The choice and strength of the base are critical. A base that is too weak may not efficiently deprotonate the amino acid ester, slowing the desired coupling. A base that is too strong or used at high temperatures can promote side reactions, including decomposition of the starting materials or catalyst.

    • Solution:

      • Screen Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective.[1][3]

      • Consider Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher reaction temperatures to achieve a good rate.[1]

  • Probable Cause 2: Incorrect Temperature. Buchwald-Hartwig reactions are sensitive to temperature. Temperatures that are too high can lead to catalyst decomposition and side reactions, while temperatures that are too low will result in slow or incomplete reactions.

    • Solution: The optimal temperature depends on the specific catalyst system and substrates. For many systems using modern ligands, temperatures between 65–100 °C are effective.[3] It is recommended to run a small temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.

Q3: My product yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?

A3: Reproducibility issues in organometallic reactions often point to subtle variations in reagent quality or reaction setup.[2]

  • Probable Cause 1: Reagent and Solvent Quality. The purity of all reagents is critical.

    • Solution:

      • Solvents: Always use anhydrous, degassed solvents. Purchase high-purity solvents or purify them using standard laboratory procedures (e.g., distillation or passing through a solvent purification system).[1]

      • Base: Sodium tert-butoxide is highly hygroscopic. Use freshly opened bottles or store it in a desiccator. Its quality can significantly impact the reaction's success.

      • Aryl Halide/Amine: Ensure the purity of your starting materials. Impurities can interfere with the catalysis.

  • Probable Cause 2: Inconsistent Inert Atmosphere. Even small amounts of oxygen can have a significant impact on the catalyst's lifetime and, consequently, the final yield.

    • Solution: Be meticulous with your inert atmosphere technique. Ensure all glassware is oven- or flame-dried. Use a robust manifold for inert gas, and perform several vacuum/backfill cycles to thoroughly purge the reaction vessel of air before adding reagents.

Part 2: Frequently Asked Questions (FAQs)

Q4: Why is a protected form of aminoacetic acid, like glycine tert-butyl ester, used instead of glycine itself?

A4: There are two primary reasons for using an ester-protected form of glycine:

  • Solubility: Glycine is a zwitterion with very low solubility in the organic solvents typically used for Buchwald-Hartwig reactions (e.g., toluene, THF, dioxane).[5] The tert-butyl ester derivative is much more soluble, allowing the reaction to proceed in a homogeneous phase.

  • Reactivity: The free carboxylic acid of glycine can interfere with the reaction in multiple ways. It can react with the strong base required for the amination, neutralizing it. Furthermore, the carboxylate group could potentially coordinate to the palladium center, inhibiting catalysis. Protecting it as an ester circumvents these issues. The tert-butyl ester is a common choice as it can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) in a final deprotection step.

Q5: How do I choose the best palladium catalyst and ligand combination?

A5: The choice of catalyst and ligand is the most critical factor for success.[2] For the N-arylation of primary amines and amino acid esters, the consensus in modern organic synthesis points towards using bulky, electron-rich phosphine ligands.

  • Ligand Choice: Ligands like t-BuBrettPhos are specifically designed for challenging C-N couplings. Their bulkiness promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.[4]

  • Catalyst Choice: Using a pre-formed complex of the palladium and the ligand (a "precatalyst") is highly recommended for reproducibility.[3] Third-generation (G3) precatalysts are particularly effective because they contain a carbazole moiety that is readily displaced to generate the active LPd(0) catalyst in solution. A catalyst system like t-BuBrettPhos Pd G3 is an excellent starting point for this transformation.[4]

Q6: What is the best method for purifying the final this compound product?

A6: Purification typically involves two stages: purification of the protected intermediate and purification of the final acid.

  • Intermediate Purification: After the coupling reaction, the protected product, this compound tert-butyl ester, is usually purified using silica gel column chromatography. A solvent system like ethyl acetate/hexanes is typically effective.

  • Final Product Purification: After deprotection of the ester, the crude this compound can often be purified by recrystallization. If impurities persist, adjusting the pH of an aqueous solution can be used. The product is an amino acid and will have an isoelectric point. It will be soluble at very high or very low pH and will precipitate out at its isoelectric point (typically around neutral pH). Washing the filtered solid with water and then a non-polar organic solvent (like hexanes or ether) can remove residual impurities.

Part 3: Optimized Experimental Protocol

This protocol describes the synthesis of this compound via Buchwald-Hartwig amination, followed by ester deprotection.

Step 1: Buchwald-Hartwig C-N Coupling

  • To an oven-dried Schlenk flask, add 4-bromoiodobenzene (1.0 eq), glycine tert-butyl ester hydrochloride (1.2 eq), t-BuBrettPhos Pd G3 precatalyst (0.02 eq, 2 mol%), and additional t-BuBrettPhos ligand (0.02 eq, 2 mol%).

  • Seal the flask with a septum, and perform three vacuum/argon backfill cycles to establish an inert atmosphere.

  • Add anhydrous, degassed toluene via syringe to create a solution with a concentration of approximately 0.1 M with respect to the aryl halide.

  • In a separate flask under argon, prepare a solution of lithium bis(trimethylsilyl)amide (LHMDS) (2.4 eq) in anhydrous, degassed THF.

  • Add the LHMDS solution dropwise to the vigorously stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield this compound tert-butyl ester.

Step 2: tert-Butyl Ester Deprotection

  • Dissolve the purified ester from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (2x) to remove residual TFA.

  • Dissolve the residue in a minimal amount of water and adjust the pH to ~6-7 with a mild base (e.g., saturated NaHCO₃ solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain pure this compound.

Part 4: Key Parameter Summary

ParameterRecommended ConditionRationale & Reference
Aryl Halide 4-BromoiodobenzeneThe C-I bond is more reactive than C-Br, allowing for selective oxidative addition.
Amine Source Glycine tert-butyl ester HClImproves solubility and prevents side reactions from the free carboxylic acid.
Pd Precatalyst t-BuBrettPhos Pd G3 (2 mol%)Air-stable, provides reliable generation of the active Pd(0) catalyst.[3][4]
Ligand t-BuBrettPhos (2 mol%)Bulky, electron-rich ligand ideal for C-N coupling of primary amines.[4]
Base LHMDS (2.4 eq)Strong, non-nucleophilic base effective for deprotonating the amine.[1][3]
Solvent Toluene or THF (Anhydrous, Degassed)Common, effective solvents for Buchwald-Hartwig reactions.[1][5]
Temperature 65 - 100 °CProvides a good balance between reaction rate and catalyst stability.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

Part 5: Visual Guides

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_side Reactants pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (LPd(II)) pd0->oa_complex Ar-Br amide_complex Amido Complex product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-NHR') ArBr Ar-Br Amine R'-NH₂ + Base Amine->amide_complex Forms Amido Ligand

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Low Yield or No Reaction? check_catalyst Is the catalyst system optimal? (Precatalyst, Ligand) start->check_catalyst Yes check_inert Was the reaction run under strictly inert conditions? check_catalyst->check_inert Yes sol_catalyst Solution: Use G3 precatalyst (e.g., t-BuBrettPhos Pd G3) with a suitable bulky ligand. check_catalyst->sol_catalyst No check_reagents Are all reagents pure and anhydrous? check_inert->check_reagents Yes sol_inert Solution: Improve inert technique. Use degassed, anhydrous solvents. Use a glovebox if possible. check_inert->sol_inert No sol_reagents Solution: Use fresh, high-purity solvents and base. Purify starting materials if needed. check_reagents->sol_reagents No end Reaction Optimized check_reagents->end Yes sol_catalyst->end sol_inert->end sol_reagents->end

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: 2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-amino-2-(4-bromophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge on the stability and storage of this compound, along with practical troubleshooting advice for common experimental challenges.

I. Core Concepts: Understanding the Stability of 2-Amino-2-(4-bromophenyl)acetic Acid

2-Amino-2-(4-bromophenyl)acetic acid, a derivative of the non-proteinogenic amino acid phenylglycine, is a valuable building block in pharmaceutical and chemical synthesis. Its stability is paramount for reproducible experimental outcomes. The key factors influencing its integrity are its susceptibility to racemization, photodegradation, and hydrolysis.

Chemical Structure and Stability Considerations

The structure of 2-amino-2-(4-bromophenyl)acetic acid features a chiral center at the alpha-carbon, making it susceptible to racemization, especially under basic or acidic conditions and at elevated temperatures. The presence of a bromine atom on the phenyl ring introduces the potential for photodegradation via dehalogenation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 2-amino-2-(4-bromophenyl)acetic acid.

Q1: What are the ideal storage conditions for solid 2-amino-2-(4-bromophenyl)acetic acid?

For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] A desiccator at room temperature is generally sufficient for short-term storage. For extended periods, storage at 2-8°C is recommended to minimize any potential degradation.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[2][3][4]

Q2: How should I prepare a stock solution of 2-amino-2-(4-bromophenyl)acetic acid?

The solubility of 2-amino-2-(4-bromophenyl)acetic acid can be challenging in neutral aqueous solutions. For biological experiments, dissolving the compound in a small amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer is a common practice. For analytical purposes, such as HPLC, it is best to dissolve the sample in the mobile phase to avoid peak distortion.[4]

Q3: Is 2-amino-2-(4-bromophenyl)acetic acid sensitive to light?

Yes, compounds containing brominated aromatic rings can be susceptible to photodegradation. The primary mechanism is often the cleavage of the carbon-bromine bond upon exposure to UV light, leading to debromination. Therefore, it is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light.

Q4: What is the expected shelf-life of this compound?

When stored under the recommended conditions (cool, dry, dark), the solid compound is expected to be stable for years. However, the stability of its solutions is significantly lower. Stock solutions in organic solvents like DMSO should be stored at -20°C and are typically stable for several months. Aqueous solutions are much less stable and should be prepared fresh for each experiment.

Q5: Can I heat a solution to aid in dissolving the compound?

Gentle warming can be used to aid dissolution, but prolonged heating or high temperatures should be avoided. Phenylglycine derivatives are known to be prone to racemization, and heat can accelerate this process, which is a critical issue if the stereochemistry of the compound is important for your application.[5][6][7]

III. Troubleshooting Experimental Failures

This section provides a structured approach to diagnosing and resolving common issues encountered when working with 2-amino-2-(4-bromophenyl)acetic acid.

A. Inconsistent Biological Assay Results

Inconsistent results in biological assays are often traced back to the stability of the compound in the assay medium.

Symptom: Decreasing compound activity over the course of an experiment or between experiments.

Potential Causes & Solutions:

  • Hydrolysis: The amino acid structure can be susceptible to hydrolysis, especially if the assay buffer has a non-neutral pH.

    • Troubleshooting Step: Prepare fresh solutions for each experiment. If the experiment is lengthy, consider the stability of the compound in your specific assay buffer by running a time-course experiment and analyzing the compound's integrity by HPLC.

  • Racemization: If you are using a specific enantiomer, racemization in the assay buffer can lead to a loss of activity. Phenylglycines are particularly susceptible to this.[5][6]

    • Troubleshooting Step: Analyze the enantiomeric purity of your compound in the assay buffer over time using a chiral HPLC method. If racemization is observed, try to adjust the pH of the buffer to be closer to neutral, if your assay allows.

B. HPLC Analysis Issues

Common problems in HPLC analysis include poor peak shape, shifting retention times, and the appearance of unexpected peaks.

Symptom 1: Peak Tailing

  • Potential Cause: Interaction of the amino group with residual silanols on the HPLC column.[1][5]

    • Troubleshooting Step:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will protonate the silanols and the amino group, reducing this secondary interaction.[1]

      • Use a High-Purity Column: Modern, high-purity silica columns with end-capping have fewer accessible silanol groups and are less prone to causing peak tailing for basic compounds.[5]

Symptom 2: Split or Broad Peaks

  • Potential Cause 1: The sample solvent is incompatible with the mobile phase.[3][4] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.

    • Troubleshooting Step: Whenever possible, dissolve your sample in the initial mobile phase.[4] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Potential Cause 2: Column overload.

    • Troubleshooting Step: Dilute your sample and inject a smaller amount onto the column.[5]

  • Potential Cause 3: Column degradation.

    • Troubleshooting Step: If the problem persists with a new, validated method, the column may be compromised. Try flushing the column or replacing it.[3]

Symptom 3: Appearance of New Peaks Over Time

  • Potential Cause: Degradation of the compound in solution.

    • Troubleshooting Step: This indicates instability under your storage or experimental conditions.

      • Check for Photodegradation: Ensure your solutions are protected from light. The appearance of a debrominated impurity is a key indicator of photodegradation.

      • Analyze Fresh vs. Aged Solutions: Compare the chromatogram of a freshly prepared solution with one that has been stored or used in an experiment. This will help confirm if the new peaks are degradants.

Decision-Making Workflow for Troubleshooting

troubleshooting_workflow Troubleshooting Workflow start Problem Encountered inconsistent_bio_assay Inconsistent Biological Assay Results start->inconsistent_bio_assay hplc_issues HPLC Analysis Issues start->hplc_issues check_solution_age Is the solution freshly prepared? inconsistent_bio_assay->check_solution_age peak_tailing Peak Tailing? hplc_issues->peak_tailing prepare_fresh Prepare fresh solution for each experiment check_solution_age->prepare_fresh No check_racemization Analyze enantiomeric purity over time check_solution_age->check_racemization Yes adjust_ph Adjust mobile phase pH (e.g., add 0.1% TFA) peak_tailing->adjust_ph Yes split_broad Split/Broad Peaks? peak_tailing->split_broad No check_solvent Is sample solvent compatible with mobile phase? split_broad->check_solvent Yes new_peaks New Peaks Appearing? split_broad->new_peaks No check_degradation Analyze for degradation (e.g., photodegradation) new_peaks->check_degradation Yes degradation_pathways Potential Degradation Pathways main_compound 2-Amino-2-(4-bromophenyl)acetic acid (R or S enantiomer) racemic_mixture Racemic Mixture (R and S enantiomers) main_compound->racemic_mixture Racemization (Base/Acid, Heat) debrominated 2-Amino-2-phenylacetic acid (Debrominated Product) main_compound->debrominated Photodegradation (UV Light) hydrolyzed Hydrolysis Products main_compound->hydrolyzed Hydrolysis (Aqueous, pH extremes)

References

Troubleshooting guide for the synthesis of [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [(4-Bromophenyl)amino]acetic acid, a key intermediate in pharmaceutical and fine chemical manufacturing.[1][2] This document provides in-depth, field-tested troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common challenges, optimize reaction outcomes, and ensure the synthesis of high-purity material.

Core Synthesis Pathway: Nucleophilic Alkylation

The most common and direct route to this compound involves the N-alkylation of 4-bromoaniline with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid. This reaction is a nucleophilic substitution where the amino group of 4-bromoaniline attacks the electrophilic carbon of the halo-acid. A base is required to neutralize the hydrohalic acid byproduct and facilitate the reaction.

Visualizing the Reaction

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 4-Bromoaniline P1 This compound R1->P1 + R2 (Base, Solvent, Heat) R2 Chloroacetic Acid P2 HCl

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter. The solutions provided are based on fundamental chemical principles and practical laboratory experience.

Q1: My reaction shows very low conversion or fails to proceed. What are the likely causes?

A1: This is a common issue often related to reaction conditions and reagent quality.

  • Poor Solubility of Reagents: 4-bromoaniline and inorganic bases like potassium or sodium carbonate have limited solubility in many common organic solvents (e.g., acetone, acetonitrile).[3] If the reactants are not in the same phase, the reaction rate will be extremely slow.

    • Solution: Switch to a polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) which are better at dissolving the reactants.[3] Alternatively, using water as a solvent can be effective, especially with a base like sodium bicarbonate, forming a suspension that reacts upon heating.[4]

  • Insufficient Nucleophilicity of the Amine: While the amino group on 4-bromoaniline is nucleophilic, its reactivity can be hampered.

    • Solution: Ensure the chosen base is strong enough to deprotonate a portion of the amine or effectively scavenge the acid byproduct, driving the reaction forward.[5] The reaction often requires heat to overcome the activation energy barrier. Gradually increasing the temperature while monitoring for byproduct formation is a sound strategy.[6]

  • Low Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides.[6][7]

    • Solution: If using chloroacetic acid, consider adding a catalytic amount of sodium or potassium iodide. The iodide will displace the chloride via the Finkelstein reaction to form the more reactive iodoacetic acid in situ, which accelerates the N-alkylation.

Q2: My final product is contaminated with a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: The most probable byproduct is the dialkylated species, N-(4-Bromophenyl)-N-(carboxymethyl)glycine.

  • Causality: The product of the initial reaction, this compound, is a secondary amine. Secondary amines can be more nucleophilic than the starting primary amine (4-bromoaniline), making them susceptible to a second alkylation by another molecule of chloroacetic acid.[6]

  • Prevention Strategies:

    • Control Stoichiometry: Use a molar excess of 4-bromoaniline relative to the chloroacetic acid (e.g., 1.5 to 2 equivalents). This increases the statistical probability that the chloroacetic acid will react with the more abundant starting material rather than the product.[6]

    • Slow Addition of Alkylating Agent: Add the chloroacetic acid (or its solution) dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the alkylating agent, favoring the mono-alkylation reaction.[7]

    • Moderate Reaction Temperature: Avoid excessively high temperatures, which can increase the rate of the second alkylation. Lowering the temperature can improve selectivity.[6]

Q3: I am struggling to isolate and purify my product from the reaction mixture. What is the best approach?

A3: The product is an amino acid, meaning it has both an acidic carboxylic acid group and a basic amino group. This amphoteric nature is key to its purification.[8][9]

  • Isolation by pH Adjustment: The most effective method for isolating amino acids is precipitation at their isoelectric point (pI).[10]

    • After the reaction, first, make the solution basic (e.g., with NaOH) to dissolve the amino acid product as its sodium salt and to deprotonate any unreacted 4-bromoaniline, making it less water-soluble. Filter to remove any insoluble impurities.

    • Carefully acidify the filtrate with an acid like acetic acid or dilute HCl.[11] As the pH approaches the product's isoelectric point, its net charge will be zero, causing its solubility in water to drop dramatically and precipitate out.

    • The unreacted 4-bromoaniline will remain in solution as its water-soluble ammonium salt at this acidic pH.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallization: If the isolated solid is still impure, it can be recrystallized. A common solvent system would be an aqueous ethanol or aqueous acetic acid solution.

  • Chromatography: For very high purity, ion-exchange chromatography is a powerful technique for separating amino acids from other charged or neutral molecules.[9][12][13]

Troubleshooting Workflow

G start Problem Observed low_yield Low / No Yield start->low_yield side_product Side Product Formation (e.g., Dialkylation) start->side_product purification_issue Purification Difficulty start->purification_issue cause_solubility Potential Cause: Poor Reagent Solubility low_yield->cause_solubility cause_reactivity Potential Cause: Low Reactivity / Temp low_yield->cause_reactivity cause_overalkylation Potential Cause: Product is more nucleophilic side_product->cause_overalkylation cause_zwitterion Potential Cause: Product is Zwitterionic purification_issue->cause_zwitterion solution_solvent Solution: Use Polar Aprotic Solvent (DMF) or Water cause_solubility->solution_solvent solution_temp_cat Solution: Increase Temp Gradually Add Iodide Catalyst cause_reactivity->solution_temp_cat solution_stoich Solution: Use Excess Aniline cause_overalkylation->solution_stoich solution_addition Solution: Slowly Add Alkylating Agent cause_overalkylation->solution_addition solution_ph Solution: Isolate at Isoelectric Point (pI) by pH Adjustment cause_zwitterion->solution_ph solution_recrys Solution: Recrystallize from Aqueous Ethanol cause_zwitterion->solution_recrys

Caption: A workflow for diagnosing and solving common synthesis issues.

Detailed Experimental Protocol

This protocol is a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14]

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromoaniline172.0317.2 g0.101.0
Chloroacetic Acid94.5010.4 g0.111.1
Sodium Bicarbonate84.0118.5 g0.222.2
Deionized Water18.02250 mL--
Glacial Acetic Acid60.05As needed--

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (17.2 g, 0.10 mol), sodium bicarbonate (18.5 g, 0.22 mol), and deionized water (250 mL).

  • Reaction Initiation: Add chloroacetic acid (10.4 g, 0.11 mol) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. The suspension will gradually change in consistency as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromoaniline spot has been consumed (typically 3-5 hours).

  • Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the hot solution to remove any unreacted starting material or inorganic salts.

  • Product Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add glacial acetic acid dropwise with stirring to adjust the pH to approximately 4-5. The white, crystalline product will precipitate.

  • Collection: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual salts and acetic acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The final product should be a white to off-white solid. Expected yield: 75-85%. Characterize by melting point, ¹H NMR, and ¹³C NMR to confirm identity and purity.

References

Technical Support Center: Scaling Up the Production of 4-Bromo-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-DL-phenylglycine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, step-by-step protocols, and troubleshooting advice to ensure a successful and efficient scale-up of this valuable non-proteinogenic amino acid. Our approach is grounded in established chemical principles to provide you with a robust and reliable resource.

Introduction to 4-Bromo-DL-phenylglycine and Its Synthesis

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid increasingly utilized as a building block in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a bromine atom on the phenyl ring, allows for further functionalization and imparts specific properties to the final active molecules.

The synthesis of α-amino acids like 4-Bromo-DL-phenylglycine can be approached through several established methods. The choice of synthetic route for a scale-up operation depends on factors such as starting material availability and cost, safety considerations (especially with reagents like cyanides), and desired purity of the final product. This guide will focus on three common and effective synthetic strategies:

  • The Strecker Synthesis: A versatile method that builds the amino acid from an aldehyde, ammonia, and a cyanide source.[1][2][3]

  • The Bucherer-Bergs Reaction: This route proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[4][5][6]

  • Amination of an α-Bromo Acid: A classical approach involving the synthesis of an α-bromo carboxylic acid intermediate, followed by amination.[7][8][9]

Each of these methods has its own set of advantages and challenges, particularly when transitioning from laboratory scale to pilot or production scale.

Choosing Your Synthetic Pathway: A Comparative Overview

Selecting the optimal synthetic route is a critical first step in any scale-up campaign. The following table provides a comparative analysis of the three main pathways for synthesizing 4-Bromo-DL-phenylglycine.

Parameter Strecker Synthesis Bucherer-Bergs Reaction Amination of α-Bromo Acid
Starting Material 4-Bromobenzaldehyde4-Bromobenzaldehyde4-Bromophenylacetic acid
Key Reagents NH4Cl, NaCN, Acid/Base for hydrolysis(NH4)2CO3, NaCN, Acid/Base for hydrolysisPBr3/Br2, NH3
Intermediate α-Aminonitrile5-(4-bromophenyl)hydantoinα-Bromo-4-bromophenylacetic acid
Typical Yield Moderate to HighGood to HighModerate
Pros One-pot formation of the aminonitrile; versatile.[2]Good yields; can be a one-pot reaction to the hydantoin.[6]Avoids the use of cyanide in the final amination step.
Cons Use of highly toxic cyanide; potential for side reactions.[10]Use of highly toxic cyanide; hydantoin hydrolysis can be slow.Requires isolation of the α-bromo acid intermediate; HVZ reaction has harsh conditions.[11]
Scale-Up Suitability Good, with appropriate safety measures for cyanide handling.[10]Good, with robust pH and temperature control.Moderate, due to the handling of bromine and PBr3.

Detailed Experimental Protocols for Scale-Up

Here we provide detailed, step-by-step protocols for the synthesis of 4-Bromo-DL-phenylglycine via the Strecker and Bucherer-Bergs reactions, designed for a scale-up operation starting with approximately 100g of 4-bromobenzaldehyde.

Protocol 1: Strecker Synthesis of 4-Bromo-DL-phenylglycine

This two-step process first synthesizes the intermediate α-amino-4-bromophenylacetonitrile, which is then hydrolyzed to the final product.

Strecker_Workflow Start 4-Bromobenzaldehyde Step1 Step 1: Aminonitrile Formation Reagents: - NH4Cl - NaCN - Methanol/Water Start->Step1 Intermediate α-Amino-4-bromophenylacetonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Reagents: - 6M HCl (aq) - Heat (Reflux) Intermediate->Step2 Purification Purification - Neutralization (NH4OH) - Recrystallization Step2->Purification Product 4-Bromo-DL-phenylglycine Purification->Product

Caption: Workflow for the Strecker synthesis of 4-Bromo-DL-phenylglycine.

Step 1: Synthesis of α-Amino-4-bromophenylacetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a 2L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: To the flask, add ammonium chloride (34.8 g, 0.65 mol) and sodium cyanide (31.8 g, 0.65 mol). Add a mixture of 200 mL of methanol and 200 mL of deionized water. Stir the mixture to dissolve the salts.

  • Aldehyde Addition: Dissolve 4-bromobenzaldehyde (100 g, 0.54 mol) in 300 mL of methanol. Add this solution to the dropping funnel.

  • Reaction Execution: Cool the stirred salt solution in an ice-water bath to 0-5 °C. Slowly add the 4-bromobenzaldehyde solution dropwise over 1.5-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Work-up: Add 500 mL of deionized water to the reaction mixture. The α-aminonitrile will often precipitate as a solid. If it oils out, extract the aqueous layer with dichloromethane (3 x 200 mL). Collect the solid by vacuum filtration and wash with cold water. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

Step 2: Hydrolysis to 4-Bromo-DL-phenylglycine

  • Reaction Setup: Transfer the crude α-amino-4-bromophenylacetonitrile to a 2L round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add 600 mL of 6M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction can be monitored by TLC for the disappearance of the aminonitrile. Reflux for 6-8 hours, or until the reaction is complete.[12]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride may form.

    • Filter the cooled solution to remove any insoluble impurities.

    • Carefully adjust the pH of the filtrate to the isoelectric point of phenylglycine (around 6) using concentrated ammonium hydroxide. This should be done in an ice bath as the neutralization is exothermic.

    • The 4-Bromo-DL-phenylglycine will precipitate as a white solid.

    • Allow the suspension to stand in the cold for a few hours to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum at 50-60 °C. For higher purity, the crude product can be recrystallized from a water/ethanol mixture.[13][14][15]

Protocol 2: Bucherer-Bergs Synthesis of 4-Bromo-DL-phenylglycine

This route first produces a hydantoin intermediate, which is then hydrolyzed.

Bucherer_Bergs_Workflow Start 4-Bromobenzaldehyde Step1 Step 1: Hydantoin Formation Reagents: - (NH4)2CO3 - NaCN - Ethanol/Water Start->Step1 Intermediate 5-(4-bromophenyl)hydantoin Step1->Intermediate Step2 Step 2: Hydrolysis Reagents: - NaOH (aq) - Heat (Reflux) Intermediate->Step2 Purification Purification - Acidification (HCl) - Recrystallization Step2->Purification Product 4-Bromo-DL-phenylglycine Purification->Product

Caption: Workflow for the Bucherer-Bergs synthesis of 4-Bromo-DL-phenylglycine.

Step 1: Synthesis of 5-(4-bromophenyl)hydantoin

  • Reaction Setup: In a 2L reaction vessel (a pressure-rated vessel is recommended for safety, though not strictly necessary if temperature is well-controlled), add 4-bromobenzaldehyde (100 g, 0.54 mol), ammonium carbonate (156 g, 1.62 mol), and sodium cyanide (31.8 g, 0.65 mol).

  • Solvent Addition: Add a mixture of 400 mL of ethanol and 400 mL of deionized water.

  • Reaction Execution: Seal the vessel and heat the stirred mixture to 60-70 °C for 8-12 hours. The reaction progress can be monitored by TLC.[16]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with concentrated hydrochloric acid to pH 2-3. This should be done in a fume hood as HCN gas may be evolved.

    • The 5-(4-bromophenyl)hydantoin will precipitate.

    • Cool the mixture in an ice bath for 1-2 hours to complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Hydrolysis to 4-Bromo-DL-phenylglycine

  • Reaction Setup: Place the crude, dry hydantoin in a 2L round-bottom flask with a reflux condenser.

  • Base Addition: Add a solution of sodium hydroxide (86 g, 2.16 mol) in 800 mL of water.

  • Hydrolysis: Heat the mixture to reflux (100-110 °C) for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid to the isoelectric point (around pH 6).

    • The 4-Bromo-DL-phenylglycine will precipitate.

    • Cool the suspension in an ice bath, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a water/ethanol mixture for higher purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 4-Bromo-DL-phenylglycine.

Troubleshooting_Tree Problem Problem Encountered LowYield Low or No Product Yield Problem->LowYield ImpureProduct Impure Product (by TLC/NMR) Problem->ImpureProduct IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Cause1 1. Reagent Quality/Stoichiometry 2. Incorrect Temperature 3. Side Reactions (e.g., Cannizzaro) 4. Inefficient Hydrolysis LowYield->Cause1 Possible Causes Cause2 1. Unreacted Starting Material 2. Presence of Intermediates 3. Formation of Byproducts 4. Inefficient Purification ImpureProduct->Cause2 Possible Causes Cause3 1. Insufficient Reaction Time 2. Low Reaction Temperature 3. Poor Mixing (on scale-up) 4. Catalyst/Reagent Deactivation IncompleteReaction->Cause3 Possible Causes Solution1 Check reagent purity and molar ratios. Ensure accurate temperature control. For Strecker, keep temp low during aldehyde addition. Increase hydrolysis time/temp or acid/base concentration. Cause1->Solution1 Solutions Solution2 Push reaction to completion (extend time/heat). Ensure complete hydrolysis. Identify byproducts and adjust conditions. Optimize recrystallization solvent system. Cause2->Solution2 Solutions Solution3 Extend reaction time and monitor by TLC. Increase temperature within safe limits. Improve agitation with mechanical stirrer. Use fresh, high-purity reagents. Cause3->Solution3 Solutions

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My Strecker reaction has a very low yield. What could be the problem?

  • A: Low yields in the Strecker synthesis can stem from several issues:

    • Cyanohydrin Formation: A primary competing reaction is the direct addition of cyanide to the aldehyde to form a cyanohydrin.[17] To minimize this, ensure that ammonia is present in sufficient concentration to form the imine rapidly. The slow addition of the aldehyde to the cyanide/ammonium salt solution helps maintain a high concentration of the nitrogen nucleophile relative to the aldehyde.

    • Aldol Condensation: Aromatic aldehydes are less prone to this, but self-condensation can occur, especially under basic conditions, leading to polymeric byproducts.[18]

    • Incomplete Hydrolysis: The nitrile hydrolysis step can be slow. If you isolate a significant amount of the aminonitrile intermediate, you may need to increase the reflux time or use a more concentrated acid.

    • Loss during Work-up: The final product has some solubility in water. Ensure you cool the solution sufficiently after pH adjustment to maximize precipitation. Avoid using excessive amounts of water for washing the final product.

Q2: The Bucherer-Bergs reaction is not going to completion. What should I check?

  • A: An incomplete Bucher-Bergs reaction is often related to reaction conditions:

    • pH Control: The reaction works best at a slightly alkaline pH (around 8-9), which is naturally buffered by the ammonium carbonate.[19] If the pH is too low, cyanohydrin formation is hindered. If it's too high, cyanide can degrade.

    • Temperature: The reaction requires heating (typically 60-70 °C). Insufficient temperature will result in a very slow reaction rate.

    • Reagent Ratio: A molar excess of ammonium carbonate and cyanide relative to the aldehyde is recommended to drive the reaction to completion. A common ratio is 1:2:2 of aldehyde:cyanide:ammonium carbonate.[19]

    • Mixing: On a larger scale, ensure efficient mixing to keep the components of this multi-phase reaction in close contact.

Q3: My final product is off-color and shows multiple spots on TLC. How can I improve its purity?

  • A: Impurities can arise from unreacted starting materials, intermediates, or side products. The primary method for purification is recrystallization.

    • Choosing a Recrystallization Solvent: For 4-Bromo-DL-phenylglycine, a polar protic solvent system is ideal. A mixture of water and ethanol is a good starting point. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the boiling point.[20]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtering.[14]

    • Decolorizing Carbon: If the product is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step to remove colored impurities.[14]

Q4: What are the main safety concerns when scaling up this synthesis?

  • A: The primary safety concern for both the Strecker and Bucherer-Bergs syntheses is the use of sodium or potassium cyanide.

    • Cyanide Handling: Cyanide salts are highly toxic if ingested or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Hydrogen Cyanide (HCN) Gas: Acidification of a cyanide-containing solution will liberate highly toxic and flammable HCN gas. All steps involving acidification of cyanide waste or reaction mixtures must be performed in a well-ventilated chemical fume hood.[19]

    • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic conditions to oxidize the cyanide to the less toxic cyanate.

    • Exothermic Reactions: Both the initial reaction and the neutralization/acidification steps can be exothermic. On a larger scale, heat management is critical. Use an ice bath for cooling and ensure slow, controlled addition of reagents to prevent a runaway reaction.

References

Common impurities in commercial [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [(4-Bromophenyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this versatile reagent. Here, we delve into the likely impurities found in commercial grades of this compound, their origins, and practical strategies for their identification and removal. Our approach is grounded in the principles of synthetic organic chemistry and analytical science to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

A1: Based on the primary industrial synthesis routes, the most probable impurities in commercial this compound include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 4-Bromoaniline and chloroacetic acid (or its salt).

    • Over-alkylation Product: N,N-bis(carboxymethyl)-4-bromoaniline. This arises from the reaction of the product with another molecule of chloroacetic acid.

    • Dimerization Product: 1,4-Bis(4-bromophenyl)piperazine-2,5-dione. This can form from the intermolecular cyclization of two molecules of the starting amide intermediate.

  • Degradation Impurities:

    • Oxidative Degradation Products: Over time, exposure to air and light can lead to colored impurities due to the oxidation of the aniline moiety.

    • Decarboxylation Product: 4-Bromo-N-methylaniline, resulting from the loss of CO2.

Q2: I observe a colored tint (yellow to brown) in my this compound. What could be the cause?

A2: A colored tint is typically indicative of oxidative degradation of the aniline functional group. Aniline and its derivatives are susceptible to air oxidation, which can form highly colored polymeric or quinone-like structures, even in trace amounts.

Q3: My HPLC analysis shows an unexpected peak with a shorter retention time than the main product. What could it be?

A3: A peak with a shorter retention time in reverse-phase HPLC is more polar than the main product. This could likely be unreacted chloroacetic acid or its salt.

Q4: I have an unexpected peak with a longer retention time. What is a likely candidate?

A4: A peak with a longer retention time is less polar. This could be the over-alkylation product, N,N-bis(carboxymethyl)-4-bromoaniline, or the dimer, 1,4-Bis(4-bromophenyl)piperazine-2,5-dione.

Understanding Impurity Formation

The most common industrial synthesis of this compound involves the nucleophilic substitution of chloroacetic acid with 4-bromoaniline in the presence of a base.[1] The following diagram illustrates this primary pathway and the formation of key impurities.

G cluster_reactants Starting Materials cluster_main_reaction Main Synthetic Pathway cluster_impurities Impurity Formation Pathways 4-Bromoaniline 4-Bromoaniline Reaction Nucleophilic Substitution (Base) 4-Bromoaniline->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction Product This compound Reaction->Product Dimerization Dimerization Product Reaction->Dimerization Intermolecular Cyclization Over_alkylation Over-alkylation Product Product->Over_alkylation + Chloroacetic Acid

Caption: Primary synthesis and impurity formation pathways.

An alternative, though less common for this specific molecule, is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction could introduce trace amounts of palladium and phosphorus-containing impurities from the catalyst and ligand, respectively.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to impurities.

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Observation: One or more unexpected peaks are observed during HPLC analysis.

  • Troubleshooting Workflow:

G start Unexpected Peak in HPLC rt_check Check Retention Time (RT) start->rt_check early_peak Early Eluting Peak (More Polar) rt_check->early_peak RT < Product late_peak Late Eluting Peak (Less Polar) rt_check->late_peak RT > Product very_late_peak Very Late Eluting Peak rt_check->very_late_peak Significantly > RT reco_early Likely: Unreacted Chloroacetic Acid Action: Spike with standard early_peak->reco_early reco_late Likely: Over-alkylation or Dimer Action: Use LC-MS to confirm mass late_peak->reco_late reco_very_late Likely: Degradation Polymer Action: Consider material age and storage very_late_peak->reco_very_late

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Reproducibility in Reactions

  • Observation: Inconsistent reaction yields or profiles when using different batches of this compound.

  • Potential Cause: Variable levels of unreacted 4-bromoaniline. The free amine can interfere with subsequent reactions, particularly those sensitive to nucleophiles.

  • Troubleshooting Steps:

    • Quantify 4-Bromoaniline: Use the HPLC protocol below to quantify the amount of residual 4-bromoaniline.

    • Purify the Reagent: If the level of 4-bromoaniline is significant (>0.5%), purify the material using the recrystallization protocol provided.

    • Stoichiometry Adjustment: For less critical applications, adjust the stoichiometry of your reaction to account for the reduced purity of the starting material.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This reverse-phase HPLC method is designed to separate the main component from its most common process-related impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in 50:50 Water:Acetonitrile

Expected Elution Order:

  • Chloroacetic Acid

  • This compound

  • 4-Bromoaniline

  • N,N-bis(carboxymethyl)-4-bromoaniline

  • 1,4-Bis(4-bromophenyl)piperazine-2,5-dione

Protocol 2: Recrystallization for Purification

This procedure can be used to remove most common impurities.

  • Dissolution: Dissolve the commercial this compound in a minimal amount of hot ethanol.

  • Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified material by HPLC to confirm the removal of impurities.

References

Technical Support Center: Synthesis of [(4-Bromophenyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [(4-Bromophenyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate.

Introduction

This compound, also known as N-(4-bromophenyl)glycine, is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, typically via the nucleophilic substitution of a haloacetic acid with 4-bromoaniline, presents several challenges, particularly during scale-up. This guide provides practical, experience-based solutions to common issues encountered during its synthesis, focusing on ensuring high yield, purity, and a safe, scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Nucleophilic Substitution: This is the most common and direct method, involving the reaction of 4-bromoaniline with a haloacetic acid (typically chloroacetic acid or bromoacetic acid) in the presence of a base.

  • Reductive Amination: This alternative route involves the reaction of 4-bromobenzaldehyde with glycine followed by reduction of the resulting imine. While this can offer good selectivity, it is a multi-step process. A variation of this involves the reaction of a substituted aniline with glyoxylic acid followed by hydrogenation.[1][2]

This guide will focus on the more prevalent nucleophilic substitution route.

Q2: What are the critical process parameters to control during the synthesis?

A2: For a successful and scalable synthesis via nucleophilic substitution, the following parameters are critical:

  • Temperature: The reaction is typically exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize byproduct formation.

  • Stoichiometry: The molar ratio of 4-bromoaniline to the haloacetic acid and base must be carefully controlled to drive the reaction to completion and minimize side reactions like dialkylation.

  • Base Selection: The choice of base (e.g., sodium carbonate, sodium bicarbonate, or an organic base) affects the reaction rate and the formation of impurities.

  • Solvent Selection: The solvent should provide good solubility for the reactants and facilitate the reaction while allowing for easy product isolation.

  • Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing the presence of unreacted starting materials in the final product.

Q3: What are the primary safety concerns when handling the reactants on a large scale?

A3: Both 4-bromoaniline and chloroacetic acid are hazardous materials requiring strict safety protocols:

  • 4-Bromoaniline: It is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5][6] It is also suspected of causing genetic defects and is toxic to aquatic life.[3][4][5][6] Use in a well-ventilated area or with respiratory protection is essential, along with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4][5][6]

  • Chloroacetic Acid: It is corrosive and can cause severe skin burns and eye damage.[7] It is also toxic if swallowed or inhaled.[7] Handling should be done in a fume hood with appropriate PPE.[7]

A thorough risk assessment should be conducted before any scale-up activities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Gradually increase the reaction temperature, being mindful of potential byproduct formation.- Ensure efficient stirring, especially in a large reactor, to maintain a homogeneous mixture.
Over-alkylation (Dialkylation) The product, this compound, can react with another molecule of chloroacetic acid to form a dialkylated byproduct. This is a common side reaction in the N-alkylation of anilines.- Use a slight excess of 4-bromoaniline relative to chloroacetic acid.- Add the chloroacetic acid solution portion-wise to the reaction mixture to maintain a low concentration.- Maintain a moderate reaction temperature to disfavor the second alkylation.
Hydrolysis of Chloroacetic Acid In the presence of a strong base and water, chloroacetic acid can be hydrolyzed to glycolic acid, reducing the amount of alkylating agent available.- Use a milder base such as sodium bicarbonate.- Control the reaction temperature to minimize the rate of hydrolysis.
Product Loss During Workup The product has some solubility in water, especially at neutral or basic pH. Significant amounts can be lost in the aqueous phase during extraction and washing steps.- Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (around pH 4-5) to minimize its solubility before filtration.- If performing an extraction, saturate the aqueous phase with sodium chloride (salting out) to decrease the product's solubility.- Minimize the volume of water used for washing the isolated product.
Poor Product Purity

Problem: The isolated this compound is impure, as indicated by analytical tests (e.g., melting point, HPLC, NMR).

Potential Cause Explanation Recommended Solution(s)
Presence of Starting Materials Unreacted 4-bromoaniline or chloroacetic acid may be present in the final product.- Ensure the reaction goes to completion by monitoring it.- During workup, wash the crude product with a dilute acid solution to remove residual 4-bromoaniline and with water to remove any remaining chloroacetic acid salts.
Dialkylation Byproduct The N,N-bis(carboxymethyl)-4-bromoaniline byproduct is a likely impurity.- Optimize reaction conditions to minimize its formation (see "Low Yield" section).- This byproduct is generally more soluble in water than the desired product. Careful recrystallization can be effective for its removal.
Discoloration (Pink/Brown) Anilines are prone to oxidation, which can lead to colored impurities. This can be exacerbated by heat and the presence of trace metals.- Perform the reaction under an inert atmosphere (e.g., nitrogen).- Use high-purity, colorless 4-bromoaniline as the starting material.- During workup, a wash with a dilute solution of a reducing agent like sodium bisulfite can help to remove some colored impurities.[8] - Activated carbon treatment of the solution before crystallization can also be effective.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromoaniline

  • Chloroacetic acid

  • Sodium carbonate

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium carbonate (1.1 equivalents) in water.

  • Add 4-bromoaniline (1.0 equivalent) to the solution and heat the mixture to 60-70 °C with stirring until the aniline has dissolved.

  • In a separate beaker, dissolve chloroacetic acid (1.05 equivalents) in a minimal amount of water.

  • Add the chloroacetic acid solution dropwise to the hot 4-bromoaniline solution over 30-60 minutes.

  • After the addition is complete, continue to heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add hydrochloric acid to adjust the pH to ~4.5. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath for at least one hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to a constant weight.

Scale-Up Considerations and a Hypothetical Pilot Plant Protocol

Scaling up this synthesis requires careful attention to heat management, mass transfer, and solids handling.

Key Scale-Up Challenges:

  • Exothermicity: The N-alkylation reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is necessary.

  • Solid Handling: The reactants and product are solids. Charging the reactor and handling the final product slurry and cake requires appropriate equipment.

  • Mixing: Ensuring adequate mixing in a large volume is critical for maintaining a homogeneous reaction mixture and preventing localized "hot spots."

Hypothetical Pilot Plant Protocol (10 kg scale):

  • Reactor Setup: A 100 L glass-lined reactor equipped with a retreat curve impeller, a condenser, a temperature probe, and a nitrogen inlet.

  • Charging:

    • Charge the reactor with 50 L of water and 6.8 kg of sodium carbonate.

    • Start agitation and heat the mixture to 60 °C.

    • Charge 10.0 kg of 4-bromoaniline. Maintain the temperature at 60-70 °C until all the aniline has dissolved.

  • Reaction:

    • Prepare a solution of 5.8 kg of chloroacetic acid in 10 L of water.

    • Add the chloroacetic acid solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature between 80-85 °C. The addition rate may need to be adjusted to control the exotherm.

    • After the addition, maintain the batch at 85-90 °C for an additional 4-6 hours. Monitor the reaction for completion by in-process HPLC.

  • Workup and Isolation:

    • Cool the reactor contents to 20-25 °C.

    • Slowly add ~10 L of 32% hydrochloric acid to adjust the pH of the slurry to 4.0-4.5.

    • Cool the batch to 0-5 °C and hold for at least 2 hours.

    • Filter the product using a centrifuge or a filter press.

    • Wash the cake with 2 x 10 L of cold deionized water.

  • Drying:

    • Dry the wet cake in a vacuum oven at 60-70 °C until the loss on drying (LOD) is less than 0.5%.

Visualizations

Reaction Workflow

cluster_reactants Reactant Preparation cluster_reaction N-Alkylation Reaction cluster_workup Workup & Isolation cluster_final Final Product 4-Bromoaniline 4-Bromoaniline Reaction_Vessel Jacketed Reactor 4-Bromoaniline->Reaction_Vessel Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction_Vessel Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction_Vessel Solvent (e.g., Water) Solvent (e.g., Water) Solvent (e.g., Water)->Reaction_Vessel Acidification pH Adjustment (Precipitation) Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration/Centrifugation Acidification->Filtration Slurry Washing Washing with Water Filtration->Washing Wet Cake Drying Vacuum Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Start Start Low_Yield Low Yield? Start->Low_Yield Poor_Purity Poor Purity? Low_Yield->Poor_Purity No Incomplete_Reaction Check Reaction Monitoring Data (TLC/HPLC) Low_Yield->Incomplete_Reaction Yes Unreacted_SM Improve Reaction Completion & Workup Washes Poor_Purity->Unreacted_SM Yes Successful_Synthesis Successful Synthesis Poor_Purity->Successful_Synthesis No Over_alkylation Adjust Stoichiometry & Temperature Incomplete_Reaction->Over_alkylation Workup_Loss Optimize pH & Washing Over_alkylation->Workup_Loss End End Workup_Loss->End Byproducts Optimize Reaction Conditions & Recrystallization Unreacted_SM->Byproducts Discoloration Use Inert Atmosphere & Purification Aids Byproducts->Discoloration Discoloration->End

Caption: Troubleshooting decision tree for synthesis issues.

References

GHS hazard and safety precautions for [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the GHS hazards and essential safety precautions for [(4-Bromophenyl)amino]acetic acid, also known as N-(4-bromophenyl)glycine.

Technical Support Guide: this compound

A Note on Hazard Data: Direct and comprehensive GHS hazard data for this compound is not extensively published. Therefore, this guide has been constructed by leveraging safety data from structurally analogous compounds, primarily N-(4-Cyanophenyl)glycine[1] and 4-Bromophenylacetic acid[2], alongside established best practices for chemical safety. This approach provides a robust and cautious safety framework. All users must handle this compound with the recognition that it may have unknown hazards and should be treated as hazardous until proven otherwise.[3]

Frequently Asked Questions & Troubleshooting

Q1: What is this compound, and what are its likely primary hazards?

This compound is an organic compound belonging to the N-phenylglycine family. Based on the hazard profiles of its close structural analogs, it should be handled as a hazardous substance.[1] The primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][4]

  • Eye Irritation: Causes serious eye irritation.[1][4]

  • Respiratory Irritation: The dust may cause respiratory tract irritation.[4]

Q2: How should I interpret the GHS Hazard and Precautionary statements for my experimental workflow?

Understanding the GHS classifications is fundamental to designing a safe experiment. The following table summarizes the anticipated GHS information for this compound, based on analogous compounds.[1]

GHS InformationData
Signal Word Warning
Hazard Pictograms GHS07 (Exclamation Mark)
Hazard Statements (H) H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[7]
Precautionary Statements (P) P261: Avoid breathing dust.[7] P264: Wash hands and exposed skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[5] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/eye protection/face protection.[6]

Causality in the Lab:

  • The H302/312/332 statements indicate systemic toxicity. This means the compound doesn't just act locally; it can be absorbed into the body through ingestion, skin contact, or inhalation and cause harm. This is why preventing all routes of exposure is critical.

  • The H315/319/335 statements point to its irritant properties. The chemical can cause inflammation upon contact with skin, eyes, and the respiratory system. The fine, powdered nature of the solid increases the risk of aerosolization and subsequent inhalation.

Q3: What specific Personal Protective Equipment (PPE) is mandatory when working with this compound?

A multi-layered PPE approach is required to mitigate the identified hazards.

  • Eye Protection: Chemical safety goggles are mandatory.[2][7] Standard safety glasses are insufficient as dust can enter around the sides. The serious eye irritation hazard (H319) necessitates a full seal.

  • Hand Protection: Nitrile gloves are required.[7] Inspect gloves for any defects before use. Since the compound is harmful in contact with skin (H312), proper glove removal technique (without touching the outer surface) is essential to avoid contaminating your hands.[7]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For tasks with a higher risk of dust generation, such as weighing large quantities, consider wearing disposable sleeves.

  • Respiratory Protection: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a ventilated enclosure.[7][8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4]

Q4: What are the best practices for handling and storing this compound?

Proper engineering controls and storage protocols are your primary defense against exposure.

Handling Protocol:

  • Designate an Area: Perform all work with the compound in a designated area, preferably within a chemical fume hood, to contain any potential spills or dust.

  • Avoid Dust Generation: Use spatulas and weighing techniques that minimize the creation of airborne dust. Do not pour the powder from a height.

  • Grounding: To prevent fire from electrostatic discharge, use non-sparking tools and ensure equipment is properly grounded.[8][9]

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1] Decontaminate the work surface.

Storage Protocol:

  • Store in a tightly closed, clearly labeled container.[2][4][8]

  • Keep the container in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][10]

  • Do not store with foodstuff containers.

Troubleshooting & Emergency Procedures

Q5: What is the correct first aid response to an accidental exposure?

Immediate and correct action can significantly reduce the severity of an exposure. Always have the Safety Data Sheet (SDS) available for emergency responders.[3]

  • If Inhaled: Immediately move the person to fresh air.[11][12][13] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[3][6] Seek immediate medical attention.

  • If on Skin: Promptly remove all contaminated clothing.[12][13] Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation develops or persists.[6]

  • If in Eyes: Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[6][12][13] Remove contact lenses after the first 5 minutes if it is safe to do so.[2][13] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[3] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.[5]

Q6: I've spilled the powder in the lab. What is the emergency spill response protocol?

A spill of this compound should be treated as a moderate hazard. The goal is to clean it up without creating dust or contaminating the area further.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before approaching the spill, don all required PPE: safety goggles, nitrile gloves, lab coat, and if outside a fume hood, a respirator.

  • Contain & Clean: Gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[6] Carefully sweep the material up using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5][7] Avoid dry sweeping which creates dust.

  • Decontaminate: Wipe the spill area with a wet cloth or paper towel, then wash with soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of the sealed container and any contaminated PPE through your institution's hazardous waste disposal program.[2][5]

Visual Workflow: Spill Response

The following diagram outlines the critical decision-making and action steps for responding to a spill of this compound.

SpillResponse start Spill Occurs alert 1. Alert Personnel & Secure Area start->alert ppe 2. Don Full PPE (Goggles, Gloves, Coat, Respirator) alert->ppe contain 3. Cover Spill Gently (e.g., with sand) to prevent dust ppe->contain cleanup 4. Sweep Material into Labeled Waste Container contain->cleanup decon 5. Decontaminate Area with Soap & Water cleanup->decon dispose 6. Dispose of Waste & Contaminated PPE via EHS decon->dispose end_node Incident Reported & Area Safe dispose->end_node

Caption: Emergency spill response workflow.

References

Technical Support Center: Industrial Process Optimization for [(4-Bromophenyl)amino]acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of [(4-Bromophenyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring scientific integrity and operational excellence.

Section 1: Troubleshooting Guide

This section is structured to provide rapid, actionable solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Question: My N-arylation reaction is resulting in a consistently low yield of the desired product. What are the probable causes and how can I optimize the reaction?

Answer: Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, are a frequent challenge. The root causes often lie in the reaction conditions, catalyst system, or reagent quality.

Probable Causes & Solutions:

  • Catalyst Inactivity: The palladium or copper catalyst may be deactivated.

    • Solution: Ensure you are using a high-purity catalyst and that it is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For Buchwald-Hartwig reactions, consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand.[1][2] For Ullmann-type reactions, using freshly prepared, activated copper powder can be beneficial.[3]

  • Improper Ligand Choice: The ligand plays a crucial role in the catalytic cycle.

    • Solution: For Buchwald-Hartwig amination, sterically hindered and electron-rich phosphine ligands like XPhos or BINAP are often effective.[1][4] The choice of ligand can significantly influence the rate of reductive elimination, which is the product-forming step.[4] For Ullmann condensations, ligands such as amino acids or 1,10-phenanthroline can accelerate the desired C-N coupling.[3][5][6]

  • Suboptimal Base Selection: The base is critical for the deprotonation of the amine.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions.[1] For Ullmann reactions, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[7] The strength and solubility of the base can impact reaction kinetics.

  • Solvent Effects: The solvent must be appropriate for the reaction type and temperature.

    • Solution: Anhydrous, degassed solvents are crucial to prevent side reactions like hydrodehalogenation.[3] Toluene, dioxane, and DMF are common choices.[1][2] Polar aprotic solvents can facilitate Ullmann reactions at lower temperatures.[3]

  • Reaction Temperature and Time: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS.[1] If the reaction stalls, a modest increase in temperature may be necessary. However, excessively high temperatures can lead to byproduct formation.[8]

Issue 2: Significant Byproduct Formation

Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can they be minimized?

Answer: Byproduct formation is a common issue in cross-coupling reactions. Identifying the major impurities is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the bromine atom on the aryl halide with a hydrogen atom.

    • Cause: Often caused by the presence of water or other protic sources, leading to the formation of palladium-hydride species.[3]

    • Prevention: Use rigorously dried, anhydrous solvents and reagents.[3] Selecting a non-coordinating base can also help.

  • Homocoupling of Aryl Halide (Biaryl Formation): This results in the formation of 4,4'-dibromobiphenyl.

    • Cause: This can be a competing pathway, especially in Ullmann reactions.[3]

    • Prevention: The choice of ligand and catalyst system is critical. Modern protocols with appropriate ligands can significantly suppress this side reaction.[3]

  • β-Hydride Elimination: This can occur if the amine coupling partner has β-hydrogens.

    • Cause: This is an unproductive pathway in the catalytic cycle.[9]

    • Prevention: While not directly applicable to glycine derivatives, it's a key consideration for other amine substrates. The ligand choice influences the competition between reductive elimination and β-hydride elimination.[9]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?

Answer: Purification can be challenging due to the amphoteric nature of the product and the presence of structurally similar impurities.

Purification Strategies:

  • Acid-Base Extraction: This is often the most effective initial purification step.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities.

      • Extract the aqueous layer with the organic solvent.

      • Wash the combined organic layers with a dilute basic solution (e.g., saturated sodium bicarbonate) to extract the acidic product into the aqueous phase.

      • Carefully acidify the aqueous phase with a strong acid (e.g., 6 M HCl) to a pH of 2-3 to precipitate the purified product.[10]

      • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: This can be used to further purify the isolated solid.

    • Solvent Selection: A mixture of polar and non-polar solvents is often effective. Ethanol/water or dioxane/water are good starting points. The product has solubility in ethanol.

  • Column Chromatography: This is generally a last resort for this compound due to its polarity but can be used if necessary.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) with a small amount of acetic acid to keep the product protonated and improve peak shape.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for producing this compound?

A1: The two most common industrial approaches are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[4][8]

  • Buchwald-Hartwig Amination: This method involves the reaction of an aryl halide (4-bromophenyl halide) with an amine (glycine or a glycine ester) in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][4] It is known for its broad substrate scope and high functional group tolerance.[1][4]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst to couple an aryl halide with an amine.[8] Traditional Ullmann reactions required harsh conditions, but modern protocols with specific ligands allow the reaction to proceed under milder conditions.[3][6][8]

Q2: What is the mechanism of the Buchwald-Hartwig amination?

A2: The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) complex.[11][12]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired this compound and regenerating the Pd(0) catalyst.[11][12]

Q3: What are the key safety considerations when working with the reagents involved in this synthesis?

A3: It is crucial to handle all chemicals with appropriate safety precautions.

  • 4-Bromophenylacetic Acid and its derivatives: These can cause skin and serious eye irritation, as well as respiratory irritation.[13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Work in a well-ventilated area or a fume hood.[13][14]

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air-sensitive and potentially toxic. Handle them in an inert atmosphere glovebox or using Schlenk techniques.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks.[2] Use them in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14]

Q4: Can I use 4-bromotoluene as a starting material instead of a pre-functionalized phenylacetic acid derivative?

A4: Yes, an alternative synthetic strategy involves starting with the more readily available 4-bromotoluene.[10] This multi-step process typically involves:

  • Benzylic Bromination: Free-radical bromination of 4-bromotoluene to form 4-bromobenzyl bromide.

  • Cyanation: Nucleophilic substitution of the bromide with a cyanide source (e.g., sodium cyanide) to yield 4-bromophenylacetonitrile.[15]

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group to the carboxylic acid, affording this compound.[10][15][16]

This route can be economically advantageous on an industrial scale.[10]

Section 3: Optimized Experimental Protocol

Protocol: Buchwald-Hartwig Synthesis of this compound Ethyl Ester

This protocol describes the synthesis of the ethyl ester, which can then be hydrolyzed to the final acid product.

Materials:

  • 4-Bromoiodobenzene

  • Glycine ethyl ester hydrochloride

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, add 4-bromoiodobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox and connect it to a Schlenk line under an argon atmosphere. Add glycine ethyl ester hydrochloride (1.2 eq) and sodium tert-butoxide (2.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl ester by column chromatography on silica gel.

  • Hydrolysis: The purified ester can be hydrolyzed to this compound using standard conditions (e.g., LiOH in THF/water or NaOH in ethanol/water).

Section 4: Data and Visualizations

Table 1: Comparison of N-Arylation Methods
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Ligands Phosphines (e.g., XPhos, BINAP)Amino acids, 1,10-phenanthroline
Reaction Temp. 80-120 °C100-210 °C (can be lower with modern ligands)[8]
Substrate Scope BroadMore limited, often requires activated aryl halides[8]
Functional Group Tolerance HighModerate
Key Advantages Milder conditions, broader scopeLower catalyst cost
Diagrams

Reaction Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 4-Bromophenyl Halide Ar-X->Oxidative_Addition R2NH Glycine Ester Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NR2)L2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product [(4-Bromophenyl)amino] acetic Acid Ester Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree: Low Product Yield

Troubleshooting_Yield Start Low Yield Observed Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst/ligand. Handle under inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature, time, and base. Monitor reaction progress. Check_Conditions->Solution_Conditions No Solution_Reagents Use anhydrous solvents. Purify starting materials. Check_Reagents->Solution_Reagents No

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Analysis of [(4-Bromophenyl)amino]acetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of [(4-Bromophenyl)amino]acetic acid, a key intermediate in various synthetic pathways. In the absence of a directly published spectrum with full assignment, we present a detailed prediction based on established principles and comparative data from structurally analogous compounds. This guide will equip you with the expertise to interpret the spectrum of this and similar molecules, understand the rationale behind experimental choices, and apply these principles to your own research.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. By dissecting the molecule into its constituent parts—the substituted aromatic ring and the amino acid side chain—we can predict the chemical shift, multiplicity, and integration of each proton.

A fundamental principle in ¹H NMR is that the chemical shift of a proton is influenced by its local electronic environment.[1] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2]

Below is the predicted ¹H NMR spectrum of this compound, with a detailed explanation of the expected signals.

Caption: Structure of this compound with key protons labeled.

Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (Hₐ and Hₑ): The 4-substituted benzene ring will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The bromine atom is an electron-withdrawing group, which will deshield the aromatic protons. The amino group (-NH-) is an electron-donating group, which will shield the aromatic protons. The net effect will result in two signals in the aromatic region (typically 6.5-8.0 ppm).

    • Hₐ (protons ortho to the amino group): These protons are expected to appear as a doublet at approximately 6.6-6.8 ppm . The electron-donating nature of the nitrogen will shift these protons upfield compared to benzene (7.34 ppm).

    • Hₑ (protons ortho to the bromine atom): These protons are expected to appear as a doublet at approximately 7.2-7.4 ppm . The electron-withdrawing effect of bromine will shift these protons downfield.

    • Coupling: The ortho coupling constant (³J) between Hₐ and Hₑ is typically in the range of 7-9 Hz.

  • Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the nitrogen and the carboxylic acid will be chemically equivalent. Their signal is expected to be a singlet appearing around 3.9-4.1 ppm . The deshielding effects of both the amino group and the carboxylic acid group will shift this signal downfield from a typical alkane.

  • Amine Proton (-NH-): The chemical shift of the amine proton is highly variable and depends on factors like solvent, concentration, and temperature. It is expected to appear as a broad singlet anywhere between 4.0 and 6.0 ppm .

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is also highly variable and often appears as a very broad singlet significantly downfield, typically between 10.0 and 13.0 ppm . Its broadness is due to hydrogen bonding and rapid exchange with any trace amounts of water.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of this compound with the known ¹H NMR data of N-Phenylglycine and Glycine.

N-Phenylglycine

N-Phenylglycine is an excellent comparison as it shares the core N-phenylaminoacetic acid structure, differing only by the absence of the bromine substituent. The ¹H NMR spectrum of N-phenylglycine has been reported.[3][4]

Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for N-Phenylglycine.

Proton This compound (Predicted) N-Phenylglycine (Experimental) Rationale for Differences
Aromatic Protons Hₐ: ~6.6-6.8 ppm (d, 2H)Hₑ: ~7.2-7.4 ppm (d, 2H)~6.6 ppm (d, 2H, ortho)~6.7 ppm (t, 1H, para)~7.1 ppm (t, 2H, meta)The para-bromo substitution in the target molecule simplifies the aromatic region to an AA'BB' system (two doublets), whereas N-phenylglycine shows a more complex pattern for a monosubstituted ring. The bromine atom also deshields the ortho protons (Hₑ), shifting them further downfield.
Methylene Protons (-CH₂-) ~3.9-4.1 ppm (s, 2H)~3.8 ppm (s, 2H)The chemical shifts are very similar, as the electronic environment of the methylene group is largely determined by the adjacent nitrogen and carboxylic acid, which are common to both molecules.
Amine Proton (-NH-) ~4.0-6.0 ppm (br s, 1H)Broad signal, variable positionThe behavior of the amine proton is similar in both compounds, being highly dependent on experimental conditions.
Carboxylic Acid Proton (-COOH) ~10.0-13.0 ppm (br s, 1H)Broad signal, variable positionThe carboxylic acid proton exhibits similar characteristics in both molecules.
Glycine

Glycine is the parent amino acid and provides a baseline for the chemical shift of the methylene protons. In its zwitterionic form in neutral aqueous solution (D₂O), the methylene protons of glycine resonate at approximately 3.55 ppm.[5] The substitution of a phenyl group on the nitrogen in N-phenylglycine shifts this signal downfield to ~3.8 ppm, and the further substitution of a bromophenyl group in our target molecule is predicted to have a minor additional downfield effect.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.[6][7][8]

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which should effectively dissolve the amino acid. Add approximately 0.7 mL of the deuterated solvent to the sample. The use of deuterated solvents is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[9]

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the quality of the spectrum.[7]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (a free induction decay, or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The signals are integrated to determine the relative number of protons, and the chemical shift axis is referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Conclusion

The ¹H NMR spectrum of this compound can be confidently predicted through an understanding of fundamental NMR principles and comparison with structurally related molecules. The key spectral features to expect are two doublets in the aromatic region, a singlet for the methylene protons, and broad singlets for the amine and carboxylic acid protons. This guide provides a robust framework for the interpretation of this spectrum and a standardized protocol for its acquisition, empowering researchers to confidently perform structural elucidation of this and similar compounds.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of non-proteinogenic amino acids are paramount. 2-amino-2-(4-bromophenyl)acetic acid, a key building block in medicinal chemistry, presents unique analytical challenges and opportunities due to its polar nature and the presence of a bromine atom. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure analytical rigor and reproducibility.

Introduction to the Analyte and the Analytical Imperative

2-amino-2-(4-bromophenyl)acetic acid is a derivative of phenylglycine, notable for the bromine atom on the phenyl ring which can significantly influence a molecule's pharmacological properties.[1] Accurate and sensitive analysis is crucial for pharmacokinetic studies, metabolite identification, and for ensuring the quality and purity of synthetic intermediates.[1]

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering high sensitivity and structural information. The choice of the MS-based workflow, however, is critical and depends on the analytical objective, be it qualitative identification, precise quantification, or high-throughput screening. This guide will compare two primary approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

A key feature in the mass spectrometric analysis of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any fragment containing the bromine atom, with two peaks of roughly equal intensity separated by 2 Da. This unique signature is a powerful diagnostic tool for identifying and confirming the presence of 2-amino-2-(4-bromophenyl)acetic acid in complex matrices.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Direct Analysis

LC-MS/MS has become the preferred method for the analysis of amino acids in complex biological samples due to its high sensitivity, specificity, and the ability to analyze compounds without derivatization.[3]

The Causality Behind the LC-MS/MS Approach

The polar and zwitterionic nature of 2-amino-2-(4-bromophenyl)acetic acid makes it amenable to analysis by reverse-phase liquid chromatography, often with the use of ion-pairing agents or specialized columns to improve retention and peak shape. Coupling this with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection using techniques like Multiple Reaction Monitoring (MRM).

Ionization Considerations: Electrospray Ionization (ESI) is the most suitable ionization technique for this polar analyte.[1] ESI is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.

Predicted Fragmentation Pathway

Upon collision-induced dissociation (CID) in the tandem mass spectrometer, the protonated molecule of 2-amino-2-(4-bromophenyl)acetic acid is expected to undergo characteristic fragmentation. The primary fragmentation pathways involve the loss of small neutral molecules from the amino acid core.

.dot graph fragmentation_pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

parent [label="[M+H]⁺\nm/z 230/232", fillcolor="#F1F3F4"]; frag1 [label="Loss of H₂O\n[M+H-H₂O]⁺\nm/z 212/214", fillcolor="#F1F3F4"]; frag2 [label="Loss of COOH\n[M+H-HCOOH]⁺\nm/z 184/186", fillcolor="#F1F3F4"]; frag3 [label="Loss of NH₃\n[M+H-NH₃]⁺\nm/z 213/215", fillcolor="#F1F3F4"];

parent -> frag1 [label="- H₂O"]; parent -> frag2 [label="- HCOOH"]; parent -> frag3 [label="- NH₃"]; } .dot

Caption: Predicted ESI-MS/MS fragmentation of 2-amino-2-(4-bromophenyl)acetic acid.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 2-amino-2-(4-bromophenyl)acetic acid. Optimization of specific parameters may be required based on the instrumentation and sample matrix.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Dissolve standard in mobile phase A p2 For biological samples, perform protein precipitation p1->p2 p3 Centrifuge and collect supernatant p2->p3 p4 Dilute supernatant p3->p4 lc1 Inject sample onto a C18 column p4->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc1->lc2 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc1->lc3 lc4 Gradient elution lc2->lc4 lc3->lc4 ms1 Electrospray Ionization (Positive Mode) lc4->ms1 ms2 Monitor MRM transitions ms1->ms2 ms3 Data acquisition and analysis ms2->ms3

Caption: Workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 2-amino-2-(4-bromophenyl)acetic acid in a suitable solvent (e.g., a mixture of water and methanol). Serially dilute the stock solution to create calibration standards.

  • Sample Preparation (for biological matrices):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ions: m/z 230 and 232.

    • Product Ions: Optimize by infusing a standard solution. Likely product ions would result from the neutral losses of water, formic acid, or ammonia.

    • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach Requiring Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] However, amino acids, including 2-amino-2-(4-bromophenyl)acetic acid, are non-volatile and require a derivatization step to increase their volatility and thermal stability.

The Rationale for Derivatization in GC-MS

Derivatization chemically modifies the polar functional groups (the amino and carboxylic acid groups) to make the analyte suitable for GC analysis. Common derivatization strategies for amino acids include silylation (e.g., using MSTFA or MTBSTFA) or acylation followed by esterification.[5]

Ionization Considerations: Electron Ionization (EI) is the most common ionization technique used in GC-MS. EI is a "hard" ionization technique that results in extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is highly reproducible and useful for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol outlines a general procedure using silylation, a common derivatization method for amino acids.

gc_ms_workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Separation cluster_ms MS Detection p1 Dry sample/standard completely p2 Add derivatizing agent (e.g., MTBSTFA in acetonitrile) p1->p2 p3 Heat to facilitate reaction p2->p3 gc1 Inject derivatized sample p3->gc1 gc2 Use a non-polar capillary column (e.g., DB-5ms) gc1->gc2 gc3 Temperature programming gc2->gc3 ms1 Electron Ionization (70 eV) gc3->ms1 ms2 Scan for full spectrum or use SIM ms1->ms2 ms3 Data acquisition and analysis ms2->ms3

Caption: Workflow for GC-MS analysis with derivatization.

Step-by-Step Methodology:

  • Sample Preparation and Derivatization:

    • Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to complete dryness.

    • Add 50 µL of a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of a solvent like acetonitrile.

    • Seal the vial and heat at 70-100 °C for 1-2 hours.

    • Cool the vial to room temperature before injection.

  • GC Parameters:

    • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280-300 °C) and hold.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to obtain a complete fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification.

    • Mass Range: A typical scan range would be m/z 50-500.

Comparative Performance Analysis

The choice between LC-MS/MS and GC-MS depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of 2-amino-2-(4-bromophenyl)acetic acid.

FeatureLC-MS/MSGC-MS
Sample Preparation Simpler, often direct injection or simple protein precipitation.More complex, requires a mandatory, and often optimized, derivatization step.
Throughput Generally higher due to simpler sample preparation and faster run times.Can be lower due to the time required for derivatization.
Sensitivity Typically very high, especially in MRM mode.Can be very sensitive, but depends on the efficiency of the derivatization reaction.
Specificity Excellent, particularly with MS/MS which reduces chemical noise.High, especially in SIM mode, but can be affected by co-eluting derivatized matrix components.
Structural Information Provides molecular weight and characteristic fragment information.Provides a detailed and reproducible fragmentation pattern (fingerprint).
Robustness Can be susceptible to matrix effects (ion suppression/enhancement).Less prone to ion suppression, but derivatization can introduce variability.
Cost Instrumentation can be more expensive.Generally lower instrument cost.

Conclusion and Recommendations

For the routine, high-throughput quantification of 2-amino-2-(4-bromophenyl)acetic acid in complex biological matrices, LC-MS/MS is the recommended methodology . Its high sensitivity, specificity, and simpler sample preparation workflow make it the more efficient and robust choice for most applications in drug development and clinical research. The direct analysis of the underivatized compound minimizes potential sources of error and variability.

GC-MS remains a valuable alternative , particularly for structural confirmation and when dealing with less complex matrices where derivatization is straightforward. The detailed fragmentation patterns obtained with EI can be very useful for the unequivocal identification of the compound and its potential isomers or impurities. The choice of derivatization reagent and reaction conditions is critical and must be carefully optimized and validated.

Ultimately, the selection of the analytical technique should be guided by the specific research question, the nature of the sample, and the available instrumentation. Both LC-MS/MS and GC-MS, when properly validated, can provide high-quality, reliable data for the analysis of 2-amino-2-(4-bromophenyl)acetic acid.

References

A Comparative Guide to the Synthesis of [(4-Bromophenyl)amino]acetic Acid: Biocatalysis vs. Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and sustainable production of key intermediates is paramount. One such valuable building block is [(4-Bromophenyl)amino]acetic acid, a substituted glycine derivative. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: traditional chemical synthesis via reductive amination and a modern biocatalytic approach. By presenting detailed experimental protocols, quantitative data, and a thorough analysis of the underlying scientific principles, this document aims to empower researchers to make informed decisions in their synthetic strategy.

At a Glance: Key Performance Metrics

MetricChemical Synthesis (Reductive Amination)Biocatalytic Synthesis (Transaminase-mediated)
Starting Materials 4-bromoaniline, Glyoxylic acid4-bromoaniline, Pyruvate (or other keto acid)
Catalyst Palladium on Carbon (Pd/C) or other reducing agentsTransaminase (ω-TA)
Reaction Temperature Elevated (e.g., 50°C)Mild (e.g., 25-40°C)
Reaction Pressure Elevated (e.g., 10 atm H₂)Atmospheric
Solvent Organic Solvents (e.g., Methanol, THF)Aqueous Buffer (often with co-solvents)
Yield High (typically >90%)Variable, can be high with optimization (>90%)
Purity High, may require extensive purificationHigh, often with high enantioselectivity
Byproducts Stoichiometric amounts of reduced catalyst byproductsCo-product from the amine donor (e.g., L-alanine)
Environmental Impact Use of heavy metal catalysts, organic solventsGenerally lower, biodegradable catalyst, aqueous media

The Chemical Approach: Reductive Amination

The classical and robust method for synthesizing N-substituted glycine derivatives is through reductive amination. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then immediately reduced to the corresponding amine. In the case of this compound, 4-bromoaniline is reacted with glyoxylic acid in the presence of a reducing agent.

Experimental Protocol: Chemical Synthesis

Objective: To synthesize this compound via reductive amination.

Materials:

  • 4-bromoaniline

  • Glyoxylic acid (50% solution in water)

  • Palladium on carbon (5% Pd/C)

  • Methanol

  • Sodium carbonate

  • Hydrochloric acid (10% w/w)

  • Hydrogen gas

Procedure:

  • To a 1000 mL hydrogenation reactor, add 4-bromoaniline (e.g., 43 g, 0.25 mol), 500 mL of methanol, and 5% Pd/C (e.g., 1.0 g).

  • Stir the mixture at ambient temperature for 30 minutes.

  • Add a solution of glyoxylic acid (e.g., 45.9 g of 50% solution, 0.31 mol) and sodium carbonate (e.g., 16 g) to the reactor.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 10 atm with hydrogen and slowly heat to 50°C.

  • Maintain the reaction under these conditions for 12 hours, monitoring the reaction progress by HPLC.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 100 mL of water and heat to 50°C.

  • Adjust the pH to 3 with 10% hydrochloric acid to precipitate the product.

  • Cool the mixture to 0°C, filter the precipitate, and wash with cold water.

  • Dry the product under vacuum to yield this compound.

A similar synthesis for a related compound, N-cyano phenyl glycine, reported a yield of 94.9% with a purity of 99.4%[1][2].

Workflow for Chemical Synthesis

cluster_reactants Reactants & Catalyst cluster_reaction Reductive Amination cluster_workup Work-up & Purification 4-bromoaniline 4-bromoaniline Reaction_Vessel Hydrogenation Reactor (Methanol, 50°C, 10 atm H₂) 4-bromoaniline->Reaction_Vessel Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Reaction_Vessel Pd_C Pd/C Catalyst Pd_C->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Precipitation Acidification & Precipitation Concentration->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product This compound Isolation->Product

Caption: Chemical synthesis workflow for this compound.

Rationale and Scientific Insights

The choice of a heterogeneous catalyst like Pd/C is advantageous for its ease of removal by filtration, simplifying product purification. The reaction is typically performed under pressure to ensure sufficient hydrogen availability for the reduction of the in situ formed imine. The use of an organic solvent like methanol is necessary to solubilize the reactants. The final precipitation by pH adjustment is a straightforward method for isolating the acidic product. However, this method relies on a precious metal catalyst and hydrogen gas, which can pose safety and cost concerns in large-scale production.

The Biocatalytic Frontier: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, as natural catalysts, operate under mild conditions and can exhibit remarkable specificity, often leading to products with high purity and, where applicable, high enantiomeric excess. For the synthesis of this compound, transaminases (TAs) are a promising class of enzymes. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.

Experimental Protocol: Biocatalytic Synthesis

Objective: To synthesize this compound using a transaminase.

Materials:

  • 4-bromoaniline

  • Glyoxylic acid

  • Transaminase (ω-TA) with activity towards aryl amines

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • L-Alanine (amine donor)

  • L-Alanine dehydrogenase (AlaDH) for cofactor recycling (optional)

  • Glucose and Glucose dehydrogenase (GDH) for NADH regeneration (optional)

  • Potassium phosphate buffer (pH 8.0)

  • DMSO (co-solvent)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 8.0).

  • Add L-Alanine (e.g., 1.5 equivalents), PLP (e.g., 1 mM), and the transaminase enzyme. If using a cofactor recycling system, add AlaDH, glucose, and GDH.

  • Dissolve 4-bromoaniline and glyoxylic acid in a minimal amount of DMSO and add to the reaction buffer to the desired final concentration (e.g., 50 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC, measuring the formation of this compound and the consumption of the starting materials.

  • Upon completion, terminate the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein and filter the supernatant.

  • The product can be isolated from the aqueous solution by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

The yield and efficiency of biocatalytic reactions are highly dependent on the specific enzyme used and the optimization of reaction conditions. However, studies on similar N-aryl amino acids have reported high conversions and excellent enantiomeric excess (>99%)[3].

Workflow for Biocatalytic Synthesis

cluster_reactants Reactants & Biocatalyst cluster_reaction Biocatalytic Transamination cluster_workup Work-up & Purification 4-bromoaniline 4-bromoaniline Bioreactor Bioreactor (Aqueous Buffer, 30°C, pH 8.0) 4-bromoaniline->Bioreactor Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Bioreactor Transaminase Transaminase (ω-TA) Transaminase->Bioreactor Amine_Donor L-Alanine (Amine Donor) Amine_Donor->Bioreactor Enzyme_Removal Enzyme Precipitation & Filtration Bioreactor->Enzyme_Removal Product_Isolation pH Adjustment & Precipitation Enzyme_Removal->Product_Isolation Product This compound Product_Isolation->Product

Caption: Biocatalytic synthesis workflow for this compound.

Rationale and Scientific Insights

The biocatalytic approach leverages the high selectivity of enzymes to achieve the desired transformation under mild, environmentally friendly conditions. Transaminases are particularly attractive as they can be highly stereoselective, which is a significant advantage in pharmaceutical synthesis. The use of an aqueous buffer system reduces the reliance on volatile organic solvents. A key consideration in transaminase-catalyzed reactions is shifting the reaction equilibrium towards product formation. This can be achieved by using a large excess of the amine donor or by employing a cofactor recycling system to remove the ketone byproduct. While the initial development and optimization of a biocatalytic process can be more time-consuming than a traditional chemical route, the long-term benefits in terms of sustainability and product quality are often substantial. Life cycle assessments have shown that enzymatic processes can significantly reduce environmental impacts compared to traditional chemical methods[4].

Comparative Analysis and Future Outlook

Both chemical and biocatalytic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Chemical synthesis is a well-established, high-yielding method that is relatively straightforward to implement. However, it often requires harsh reaction conditions, the use of potentially hazardous reagents and heavy metal catalysts, and may necessitate extensive purification to remove byproducts.

Biocatalysis , on the other hand, represents a more sustainable and elegant approach. Its mild reaction conditions, high selectivity, and reduced environmental footprint make it an attractive option, particularly for the synthesis of chiral compounds. The primary challenges in biocatalysis lie in enzyme discovery, engineering, and process optimization to achieve high productivity and stability.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the application, including scale, cost, purity specifications, and sustainability goals. As the field of enzyme engineering continues to advance, it is anticipated that biocatalytic routes will become increasingly competitive and will play a more prominent role in the synthesis of valuable chemical intermediates like this compound.

References

A Comparative Guide to the Biological Activity of [(4-Bromophenyl)amino]acetic Acid and Other Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Modulating Biological Activity

In the landscape of medicinal chemistry and drug discovery, the introduction of halogen atoms into a lead compound is a well-established strategy to modulate its biological activity.[1] Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comparative overview of the biological activity of [(4-Bromophenyl)amino]acetic acid and its halogenated analogs, focusing on their potential as antimicrobial and cytotoxic agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.

The core structure, [(Phenyl)amino]acetic acid (or N-phenylglycine), serves as a versatile scaffold in drug design.[3] The addition of a halogen atom to the phenyl ring can profoundly impact the molecule's interaction with biological targets. This guide will explore the nuances of substituting with different halogens—fluorine, chlorine, bromine, and iodine—at the para-position of the phenyl ring.

Comparative Biological Activity: A Look at the Evidence

While direct comparative studies testing a full series of halogenated [(phenyl)amino]acetic acids (fluoro, chloro, bromo, and iodo) under identical conditions are limited in the publicly available literature, we can synthesize findings from various sources to build a cogent analysis of their antimicrobial and cytotoxic potentials.

Antimicrobial Activity

Halogenated compounds are known to possess significant antimicrobial properties.[4] The mechanism often involves disruption of microbial cell membranes or interference with essential enzymatic processes. For N-phenylglycine derivatives, the nature and position of the halogen substituent are critical determinants of their antibacterial and antifungal efficacy.

Structure-Activity Relationship (SAR) Insights:

  • Effect of the Halogen: Generally, the antimicrobial activity of halogenated compounds increases with the size and lipophilicity of the halogen, often following the trend I > Br > Cl > F. However, this is not a universal rule and can be highly dependent on the specific microbial strain and the overall molecular structure. For instance, in a study of 4-(4-bromophenyl)-thiosemicarbazide, the bromo-derivative showed increased antibacterial activity compared to its chloro-analog, which was attributed to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain.[5]

  • Positional Isomerism: The position of the halogen on the phenyl ring significantly influences activity. While this guide focuses on para-substituted compounds, it is worth noting that ortho and meta positions can lead to different biological profiles.

Available Data:

To facilitate further research in this area, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is provided in the experimental section.

Cytotoxic Activity

The potential of halogenated amino acids as anticancer agents is an active area of research. Their mechanism of action can involve inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Cell Penetration: Halogenation, particularly with larger halogens like bromine and iodine, increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and accumulate within cancer cells, potentially leading to greater cytotoxicity.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the reactivity of the molecule and its ability to interact with biological targets.

Comparative Data:

CompoundHalogenHypothetical IC50 (µM) vs. MCF-7 (Breast Cancer)[9][10][11][12][13]Hypothetical IC50 (µM) vs. HeLa (Cervical Cancer)[9][10][11][12][13]
[(4-Fluorophenyl)amino]acetic acidF>100>100
[(4-Chlorophenyl)amino]acetic acidCl8570
This compoundBr5045
[(4-Iodophenyl)amino]acetic acidI3530

These values are illustrative and intended to represent a potential trend. Actual values must be determined experimentally.

Studies on N-substituted glycine derivatives have shown that the nature of the substituent significantly impacts cytotoxicity. For instance, some derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for assessing antimicrobial and cytotoxic activity.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of test compound prep_plate Perform serial dilutions of compound in 96-well plate prep_compound->prep_plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Test Compounds: Dissolve the halogenated amino acid derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for Cytotoxicity Assessment (MTT Assay)

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with varying concentrations of test compounds incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate for 4h to allow formazan crystal formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percentage of cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated amino acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The halogenation of [(phenyl)amino]acetic acid presents a promising avenue for the development of novel antimicrobial and cytotoxic agents. While existing research suggests a structure-activity relationship where larger, more lipophilic halogens may enhance biological activity, there is a clear need for direct, systematic comparative studies. By employing the standardized protocols outlined in this guide, researchers can generate robust, comparable data to elucidate the precise effects of different halogens on the biological properties of this versatile scaffold. Such studies will be instrumental in the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide to the Purity Analysis of [(4-Bromophenyl)amino]acetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. [(4-Bromophenyl)amino]acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the final drug substance, making robust analytical control an indispensable part of the manufacturing process.

This technical guide provides an in-depth comparison of two powerful liquid chromatography techniques for the purity analysis of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) with UV detection and the advanced Ultra-High-Performance Liquid Chromatography (UHPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a quantitative comparison of their performance, grounded in the principles of scientific integrity and regulatory compliance.

Pillar 1: The Workhorse Method - Reversed-Phase HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential tool for the analysis of moderately polar to nonpolar organic molecules like this compound. The fundamental principle involves the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.

Expert Rationale: The choice of RP-HPLC is deliberate. The aromatic bromophenyl group and the acetic acid moiety give the molecule a specific polarity that is ideal for retention and separation on a C18 column. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group (-COOH to -COOH). This is a critical step; in its neutral form, the analyte exhibits more consistent and predictable retention, leading to sharper, more symmetrical peaks.[1] UV detection is selected due to the presence of the phenyl ring, a strong chromophore that absorbs UV light, allowing for sensitive and accurate quantification.[2][3]

Experimental Protocol: HPLC-UV Method

1. Apparatus and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric Acid (AR grade).

  • Water (HPLC or Milli-Q grade).

2. Reagent Preparation:

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter and degas before use.

  • Diluent: Mobile phase is used as the diluent to ensure sample compatibility and good peak shape.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:Buffer) P2 Prepare Standard & Sample (~100 µg/mL in Diluent) A1 Equilibrate System (C18 Column, 1.0 mL/min) P2->A1 A2 Inject Sample (10 µL) A1->A2 A3 Isocratic Elution (15 min) A2->A3 A4 Detect at 254 nm A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate % Purity (Area Percent Method) D1->D2

Workflow for HPLC Purity Analysis.

Pillar 2: The High-Throughput Alternative - UHPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC technology. By using columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures to achieve dramatically faster separations and superior resolution.[4] This is particularly advantageous in environments where sample throughput is a key consideration, such as in process monitoring or high-throughput screening.

Expert Rationale: The transition from HPLC to UHPLC for purity analysis is driven by efficiency. The smaller particles provide a greater surface area, leading to more efficient mass transfer of the analyte between the stationary and mobile phases. This results in narrower peaks, which in turn means higher resolution (better separation of closely eluting impurities) and greater sensitivity (taller peaks for the same concentration). The shorter run times directly translate to reduced solvent consumption and faster delivery of results, offering both economic and environmental benefits.

Experimental Protocol: UHPLC Method

1. Apparatus and Materials:

  • UHPLC system capable of operating at pressures >600 bar.

  • UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • All other materials are the same as for the HPLC method, but with an emphasis on using 0.22 µm filters.

2. Reagent Preparation:

  • Mobile Phase and Diluent are prepared identically to the HPLC method. High-purity solvents are critical to prevent system blockage.

3. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Run Time: 3 minutes

4. Sample Preparation:

  • Standard and sample solutions are prepared as described in the HPLC protocol.

UHPLC_Workflow cluster_prep Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (High Purity Solvents) P2 Prepare Standard & Sample (~100 µg/mL), Filter 0.22 µm A1 Equilibrate System (C18, 1.8µm, 0.4 mL/min) P2->A1 A2 Inject Sample (2 µL) A1->A2 A3 Rapid Isocratic Elution (3 min) A2->A3 A4 Detect at 254 nm A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate % Purity D1->D2

Workflow for UHPLC Purity Analysis.

Quantitative Performance Comparison

To provide an objective comparison, the following table summarizes the expected performance data from both methods for the analysis of a hypothetical sample of this compound containing a closely eluting impurity.

Performance ParameterStandard HPLC Method UHPLC Method Advantage
Analysis Time ~15 minutes~3 minutesUHPLC (5x faster)
Resolution (Rs) 2.13.5UHPLC (Higher)
Solvent Consumption/Run ~15 mL~1.2 mLUHPLC (>90% less)
Typical Backpressure 100-150 bar500-700 barHPLC (Lower)
Theoretical Plates (N) ~12,000~18,000UHPLC (Higher Efficiency)
Limit of Quantitation (LOQ) ~0.05%~0.02%UHPLC (Higher Sensitivity)

The data clearly illustrates the trade-offs. The UHPLC method delivers superior speed, resolution, and sensitivity while drastically reducing solvent waste. The primary consideration for its adoption is the higher initial capital cost of the required instrumentation and the increased stringency on solvent and sample cleanliness to prevent clogging the high-pressure system.

Pillar 3: The Foundation of Trust - Method Validation

An analytical method, regardless of its sophistication, is only as reliable as its validation.[5] A validated method provides documented evidence that the procedure is suitable for its intended purpose. For purity analysis, validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

The primary HPLC method would undergo the following validation tests:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[6][7] This is demonstrated by showing that the peaks for known impurities do not interfere with the main analyte peak.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration).[6]

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking the sample with known amounts of impurities and calculating the percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Variation within the same laboratory (different days, analysts, or equipment).

  • Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.[6]

Validation_Flow cluster_tests Validation Parameters MV Method Validation (ICH Q2) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOQ LOQ MV->LOQ Robustness Robustness MV->Robustness

Logical Flow of Analytical Method Validation.

Conclusion

For the purity analysis of this compound, both RP-HPLC and UHPLC are highly effective techniques.

  • RP-HPLC remains a robust, reliable, and widely accessible method, perfectly suitable for standard quality control laboratories.

  • UHPLC offers a compelling alternative for high-throughput environments, providing significant improvements in speed, resolution, and efficiency, albeit with higher instrumentation requirements.

The ultimate choice depends on the specific needs of the laboratory regarding sample throughput, sensitivity requirements, and available capital. However, the core principle remains unchanged: any chosen method must be rigorously validated to ensure the integrity of the data and, by extension, the quality and safety of the final product. This commitment to scientific validation is the cornerstone of trust for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromo-DL-phenylglycine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Amino Acids in Drug Discovery and Materials Science

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid that has garnered interest in the pharmaceutical and material science sectors. As a derivative of phenylglycine, it serves as a crucial chiral building block in the synthesis of various bioactive molecules. The incorporation of a bromine atom onto the phenyl ring significantly alters the electronic and steric properties of the molecule, which can profoundly influence its intermolecular interactions and, consequently, its solid-state architecture.[1][2] Understanding the three-dimensional arrangement of molecules in the crystalline state through X-ray crystallography is paramount for controlling polymorphism, optimizing solubility, and designing novel materials with tailored properties.

This guide presents a predictive and comparative analysis of the X-ray crystallography of 4-Bromo-DL-phenylglycine. In the absence of a publicly available crystal structure for this specific compound, we will leverage established crystallographic principles and data from closely related structures to forecast its likely crystalline arrangement. This analysis will provide researchers, scientists, and drug development professionals with a foundational understanding of the structural implications of bromination on this important amino acid derivative.

Hypothetical Experimental Workflow: From Powder to Structure

The determination of the crystal structure of 4-Bromo-DL-phenylglycine would follow a well-established experimental pipeline. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
  • Material Procurement and Purification:

    • High-purity 4-Bromo-DL-phenylglycine powder (typically >98%) serves as the starting material.[3][4]

    • Further purification through recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) may be necessary to obtain diffraction-quality single crystals.

  • Crystallization Screening:

    • Rationale: The formation of a well-ordered single crystal is the most critical and often the most challenging step. A systematic screening of various crystallization conditions is essential.

    • Methodology:

      • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile) and their binary mixtures should be tested.

      • Techniques:

        • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

        • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant, slowly inducing crystallization.

        • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:

    • Rationale: SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.[5]

    • Methodology:

      • A suitable single crystal is mounted on a goniometer head.

      • The crystal is placed in a monochromatic X-ray beam.

      • The diffraction pattern is recorded as the crystal is rotated.

      • Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined.

    • Methodology:

      • The unit cell parameters and space group are determined from the diffraction pattern.

      • The structure is solved using direct methods or Patterson methods.

      • The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Purification Purification of 4-Bromo-DL-phenylglycine Screening Crystallization Screening Purification->Screening Growth Single Crystal Growth Screening->Growth Data_Collection Data Collection (SC-XRD) Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Figure 1: A generalized workflow for the determination of the crystal structure of a small organic molecule like 4-Bromo-DL-phenylglycine.

Comparative Crystallographic Analysis: The Influence of the Bromine Substituent

To predict the crystal structure of 4-Bromo-DL-phenylglycine, we will draw comparisons with the known crystal structure of a closely related compound, DL-phenylglycinium chloride, and consider the well-documented effects of bromine substitution on crystal packing.

The Foundational Structure: DL-Phenylglycinium Chloride

The crystal structure of DL-phenylglycinium chloride reveals a layered arrangement of molecules.[4] The structure is characterized by alternating hydrophobic and hydrophilic zones. The phenyl rings form the hydrophobic layers, while the ammonium and carboxylate groups, along with the chloride ions, constitute the hydrophilic layers, held together by a network of hydrogen bonds.

ParameterDL-Phenylglycinium chloride[4]
Formula C₈H₁₀NO₂⁺·Cl⁻
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 7.303(2)
b (Å) 11.005(2)
c (Å) 21.447(4)
Volume (ų) 1723.7(7)
Z 8

Table 1: Crystallographic data for DL-Phenylglycinium chloride.

Predicted Impact of the 4-Bromo Substituent

The introduction of a bromine atom at the para-position of the phenyl ring is expected to introduce several key changes to the crystal packing compared to the unsubstituted phenylglycine.

  • Increased Molecular Weight and Density: The molecular weight of 4-Bromo-DL-phenylglycine is significantly higher than that of phenylglycine, which will lead to a higher crystal density.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor.[3][6] This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) can interact with an electron-rich atom, such as the oxygen of a carboxylate group or another bromine atom.[7][8] The presence of halogen bonds can significantly influence the supramolecular assembly and lead to distinct packing motifs.[3][6]

  • π-π Stacking Interactions: The presence of the electron-withdrawing bromine atom can modulate the electron density of the aromatic ring, potentially influencing the geometry and strength of π-π stacking interactions between adjacent phenyl rings.

  • Steric Effects: The bulky bromine atom will introduce steric constraints that will likely alter the overall packing arrangement of the molecules in the crystal lattice.

interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Br1 Br Carboxyl2 COOH Br1->Carboxyl2 Halogen Bond Phenyl1 Phenyl Ring Phenyl2 Phenyl Ring Phenyl1->Phenyl2 π-π Stacking Amino1 NH2 Carboxyl1 COOH Amino2 NH2 Carboxyl1->Amino2 Hydrogen Bond Br2 Br

Figure 2: A schematic representation of the potential intermolecular interactions that could dictate the crystal packing of 4-Bromo-DL-phenylglycine.

Comparative Analysis with Other Halogenated Phenylglycines

Conclusion and Future Directions

This comparative guide provides a predictive framework for understanding the X-ray crystallography of 4-Bromo-DL-phenylglycine. Based on the analysis of the closely related DL-phenylglycinium chloride and the established principles of halogen interactions, it is anticipated that the crystal structure of 4-Bromo-DL-phenylglycine will be significantly influenced by a combination of hydrogen bonding, π-π stacking, and halogen bonding.

The definitive determination of the crystal structure of 4-Bromo-DL-phenylglycine through the experimental workflow outlined in this guide is a crucial next step. This empirical data will not only validate the predictions made herein but also provide invaluable insights for the rational design of new pharmaceutical compounds and crystalline materials with desired physicochemical properties. The structural information will enable a deeper understanding of how subtle changes in molecular structure can have a profound impact on the macroscopic properties of a material, a fundamental principle in modern chemistry and materials science.

References

A Comparative Guide to the Analysis of [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is a cornerstone of scientific validity and regulatory compliance. The Certificate of Analysis (CoA) serves as a testament to a compound's identity, purity, and quality. This guide provides an in-depth comparative analysis of [(4-Bromophenyl)amino]acetic acid and a structurally similar analogue, [(4-Chlorophenyl)amino]acetic acid, focusing on the key analytical techniques used to generate a comprehensive CoA. We will explore the "why" behind the experimental choices, offering insights into how each technique contributes to a holistic understanding of the molecule.

The Critical Role of a Certificate of Analysis

A Certificate of Analysis is more than a mere formality; it is the foundation upon which further research is built. For scientists in drug development, a reliable CoA ensures the integrity of their starting materials, preventing costly errors and ensuring the reproducibility of their results. This document provides a detailed summary of the analytical testing performed on a specific batch of a compound, confirming its identity and quantifying its purity.

Analytical Workflow: A Multi-faceted Approach

The characterization of a chemical compound is never reliant on a single technique. Instead, a battery of orthogonal methods is employed to build a comprehensive and self-validating profile of the molecule. This guide will focus on five key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For the determination of purity.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To complement ¹H NMR in structural analysis.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Melting Point Analysis: As a fundamental indicator of purity.

Analytical_Workflow cluster_Sample Sample cluster_Analysis Analytical Techniques cluster_Result Result Sample_Preparation Sample Preparation HPLC HPLC (Purity) Sample_Preparation->HPLC 1H_NMR ¹H NMR (Structure) Sample_Preparation->1H_NMR 13C_NMR ¹³C NMR (Structure) Sample_Preparation->13C_NMR MS Mass Spectrometry (Molecular Weight) Sample_Preparation->MS MP Melting Point (Purity) Sample_Preparation->MP CoA Certificate of Analysis HPLC->CoA 1H_NMR->CoA 13C_NMR->CoA MS->CoA MP->CoA

Caption: A typical analytical workflow for generating a Certificate of Analysis.

Comparative Data Summary

The following table summarizes the expected analytical data for this compound and its chloro-analogue. This data is representative and may vary slightly between batches.

ParameterThis compound[(4-Chlorophenyl)amino]acetic acid
Appearance White to off-white solidWhite to off-white solid
Molecular Formula C₈H₈BrNO₂C₈H₈ClNO₂
Molecular Weight 230.06 g/mol 185.61 g/mol
Melting Point 158-162 °C150-154 °C
HPLC Purity ≥98%≥98%
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spectrometry Conforms to structureConforms to structure

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis, separating components in a mixture based on their differential partitioning between a stationary and a mobile phase. For aromatic carboxylic acids, reversed-phase HPLC is a common and effective method.[1][2]

Experimental Protocol:
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in methanol.

Data Interpretation:

The purity of the compound is determined by the area percentage of the main peak in the chromatogram. A purity level of ≥98% is generally considered acceptable for research-grade material. The retention time is a characteristic property of the compound under specific chromatographic conditions. Due to the higher molecular weight and slightly increased hydrophobicity of the bromo-substituent compared to the chloro-substituent, a slightly longer retention time is expected for this compound.

CompoundExpected Retention Time (min)Purity (%)
This compound~12.5≥98
[(4-Chlorophenyl)amino]acetic acid~11.8≥98

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The chemical shift, integration, and splitting pattern of the signals are all informative. For substituted benzene derivatives, the pattern of signals in the aromatic region is particularly diagnostic of the substitution pattern.[3][4]

Experimental Protocol:
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz NMR spectrometer.

  • Temperature: 25 °C.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation:

Both this compound and [(4-Chlorophenyl)amino]acetic acid are para-substituted, which leads to a characteristic pair of doublets in the aromatic region of the ¹H NMR spectrum.

Chemical_Structures cluster_Bromo This compound cluster_Chloro [(4-Chlorophenyl)amino]acetic acid Bromo Chloro

Caption: Chemical structures of the compared compounds.

This compound:

  • Aromatic Protons: Two doublets around δ 6.7-7.4 ppm, each integrating to 2H. The protons ortho to the bromine will be slightly downfield compared to the protons ortho to the amino group.

  • Methylene Protons (-CH₂-): A singlet around δ 3.8 ppm, integrating to 2H.

  • Amine Proton (-NH-): A broad singlet that may be exchangeable with D₂O.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm).

[(4-Chlorophenyl)amino]acetic acid:

  • The spectrum will be very similar to the bromo-analogue, with minor shifts in the aromatic region due to the different electronic effects of chlorine versus bromine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is a powerful tool for confirming the number and types of carbon atoms in a molecule.[5]

Experimental Protocol:
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 100 MHz NMR spectrometer.

  • Decoupling: Proton-decoupled.

Data Interpretation:

Due to the symmetry of the para-substituted rings, both molecules will show four signals in the aromatic region of the ¹³C NMR spectrum.

This compound:

  • Carboxylic Carbon (-COOH): ~172 ppm.

  • Aromatic Carbons: Four signals between 110-150 ppm. The carbon attached to the bromine will be at a characteristic chemical shift.

  • Methylene Carbon (-CH₂-): ~45 ppm.

[(4-Chlorophenyl)amino]acetic acid:

  • The spectrum will be similar, with the most significant difference being the chemical shift of the carbon atom directly bonded to the halogen.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For compounds containing bromine or chlorine, the isotopic pattern of the molecular ion peak is a key diagnostic feature.[6][7]

Experimental Protocol:
  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Interpretation:

This compound:

  • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity. The expected molecular ion peaks would be at m/z 229 and 231.

[(4-Chlorophenyl)amino]acetic acid:

  • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in an M and M+2 isotopic pattern with a 3:1 intensity ratio. The expected molecular ion peaks would be at m/z 185 and 187.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to lower and broaden the melting point range.[8][9]

Experimental Protocol:
  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus and heated slowly.

  • The temperature range over which the solid melts is recorded.

Data Interpretation:

A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. The slightly higher molecular weight and stronger intermolecular forces of the bromo-compound would suggest a slightly higher melting point compared to the chloro-analogue.

Conclusion

The comprehensive analysis of a compound like this compound requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating picture of the molecule's identity and purity. This comparative guide illustrates how data from HPLC, NMR, mass spectrometry, and melting point analysis are interpreted to generate a reliable Certificate of Analysis, a critical document for any researcher in the field of drug discovery and development.

References

Comparative study of [(4-Bromophenyl)amino]acetic acid derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Study of [(4-Bromophenyl)amino]acetic Acid Derivatives in Drug Discovery

Introduction: The Privileged Scaffold of this compound

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets, offering a fertile ground for synthetic modification and optimization. The this compound core is a quintessential example of such a scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning anti-inflammatory, anticancer, and antimicrobial applications. The presence of the bromine atom, a halogen with unique electronic and lipophilic properties, often enhances binding affinity and metabolic stability, making this scaffold particularly attractive for drug design.

This guide provides a comparative analysis of various this compound derivatives, synthesizing data from numerous studies to offer researchers and drug development professionals a comprehensive resource. We will delve into the synthetic strategies, compare biological activities with supporting experimental data, and elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.

Core Synthetic Strategies

The versatility of the this compound scaffold begins with its accessible synthesis. Generally, derivatives are prepared through N-alkylation of 4-bromoaniline with a two-carbon electrophile or through functionalization of a pre-existing (4-bromophenyl)acetic acid molecule. A common and efficient method involves the reaction of 4-bromoaniline with an α-halo-ester followed by hydrolysis.

A generalized workflow for synthesizing the core scaffold and its subsequent derivatization into amides or esters is depicted below. The causality behind this common pathway lies in its efficiency and the commercial availability of the starting materials. The initial nucleophilic substitution is a robust reaction, and the resulting ester provides a convenient handle for creating diverse libraries of amides or other functional groups, which is critical for exploring the chemical space around the core scaffold.

G cluster_synthesis Core Synthesis & Derivatization A 4-Bromoaniline C Ethyl [(4-bromophenyl)amino]acetate A->C Nucleophilic Substitution (Base, Solvent) B Ethyl Bromoacetate B->C D This compound C->D Ester Hydrolysis (NaOH, H2O/EtOH) E Amide Derivatives D->E Amide Coupling (Amine, Coupling Agent) F Ester Derivatives D->F Esterification (Alcohol, Acid Catalyst)

Caption: Generalized workflow for synthesis and derivatization.

Part 1: Anti-inflammatory Derivatives - Targeting Cyclooxygenase (COX)

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. The this compound scaffold is the foundation of Bromfenac, a potent NSAID, demonstrating the clinical relevance of this chemical class.[1] Modern research focuses on developing derivatives with high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional NSAIDs.[2]

The rationale for targeting COX-2 selectively stems from its inducible nature; its expression is upregulated at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in gastric cytoprotection. An aryl group with a para-substitution is a common feature in selective COX-2 inhibitors, which fits the this compound structure perfectly.[2]

Comparative In Vitro COX Inhibition

The following table summarizes the inhibitory activity of representative phenoxy acetic acid derivatives bearing the 4-bromophenyl moiety compared to standard NSAIDs. The selectivity index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2), with higher values indicating greater selectivity for COX-2.

Compound/DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
Compound 5f Phenoxy Acetic Acid Derivative4.070.0667.83[3]
Compound 7b Phenoxy Acetic Acid Derivative5.930.0874.13[3]
SC-558 4-Bromophenyl Derivative--~1900[2]
Celecoxib Selective COX-2 Inhibitor14.930.08186.63[2][3]
Mefenamic Acid Non-Selective NSAID29.90.8236.46[3]

Data for compounds 5f and 7b are representative of novel derivatives designed for enhanced COX-2 selectivity.[2]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard and self-validating system for assessing acute anti-inflammatory activity in vivo. The use of a positive control (a known NSAID) and a negative control (vehicle) allows for the direct validation of the experimental conditions and reliable interpretation of the test compound's efficacy.

  • Animal Model: Male Wistar rats (150-180 g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are divided into groups (n=6):

    • Control Group (Vehicle: 0.5% carboxymethyl cellulose).

    • Standard Group (e.g., Bromfenac, 0.316 mg/kg, oral).[1]

    • Test Compound Groups (various doses, oral).

  • Administration: The vehicle, standard drug, or test compound is administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 hr) and at regular intervals after (e.g., 1, 2, 3, 4, and 24 hours).[1]

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the drug-treated group.

Mechanism of Action: COX Inhibition Pathway

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible @ Inflammation) AA->COX2 PGs_Thromboxane Prostaglandins (PGs) & Thromboxane COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins (PGs) COX2->PGs_Inflammation GI GI Mucosal Integrity PGs_Thromboxane->GI Inflammation Pain & Inflammation PGs_Inflammation->Inflammation Derivative [(4-Bromophenyl)amino] acetic acid derivative Derivative->COX2 Selective Inhibition cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF Signal Transduction ATP ATP ADP ADP ATP->ADP Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation Derivative Quinoline-Oxadiazole Derivative Derivative->ATP Blocks ATP Binding

References

Introduction to [(4-Bromophenyl)amino]acetic Acid and the Imperative for Accurate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validated Analytical Methods for [(4-Bromophenyl)amino]acetic Acid Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like this compound is paramount. This guide provides a comprehensive comparison of validated analytical methods, offering in-depth technical insights and supporting data to aid in selecting the most appropriate technique for your research needs.

This compound is a chemical entity of interest in pharmaceutical research and development. Its structural similarity to biologically active molecules necessitates the development of robust and reliable analytical methods for its quantification in various matrices. Whether for pharmacokinetic studies, impurity profiling, or quality control, the ability to accurately measure its concentration is a cornerstone of regulatory compliance and scientific integrity. This guide will explore and compare the primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is a critical decision driven by factors such as sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of the most suitable techniques for the quantification of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Separation by HPLC followed by mass analysis based on mass-to-charge ratio, providing high selectivity and sensitivity.Separation of volatile compounds in the gas phase with detection by mass spectrometry. Requires derivatization for non-volatile analytes.
Sensitivity Moderate (µg/mL to ng/mL range).High to Very High (ng/mL to pg/mL range).High (ng/mL to pg/mL range), but dependent on derivatization efficiency.
Selectivity Good, but can be limited by co-eluting compounds with similar UV absorbance.Excellent, highly specific due to mass-based detection of parent and fragment ions.Excellent, provides structural information based on fragmentation patterns.
Sample Throughput High.Moderate to High.Moderate, sample preparation (derivatization) can be time-consuming.
Instrumentation Cost Lower.Higher.Moderate to High.
Primary Application Routine quality control, quantification of bulk drug substance, and formulations.Bioanalysis (e.g., plasma, urine), trace level impurity analysis, metabolite identification.Analysis of volatile and semi-volatile compounds; can be used for amino acids after derivatization.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC, LC-MS/MS, and GC-MS. These protocols are designed to be self-validating, incorporating best practices and adherence to regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for HPLC quantification of this compound.

Step-by-Step Protocol:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid.[10][11] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 10-100 µg/mL).[10]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection: UV at an appropriate wavelength (e.g., 249 nm).[10]

  • Validation Parameters (as per ICH Q2(R2)): [6][7][8][9]

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[10][12]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.[10][12]

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.[10]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.[10]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Spike Sample with Internal Standard s2 Protein Precipitation or Solid Phase Extraction s1->s2 s3 Evaporate & Reconstitute s2->s3 l1 Inject into LC-MS/MS s3->l1 l2 UPLC Separation l1->l2 l3 Mass Spectrometric Detection (MRM Mode) l2->l3 d1 Peak Area Ratio (Analyte/IS) l3->d1 d2 Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard (a structurally similar compound).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (parent ion → fragment ion) for this compound and the internal standard.

  • Validation Parameters (as per FDA Bioanalytical Method Validation Guidance): [1][2][3][5]

    • Selectivity and Matrix Effect: Evaluate in at least six different sources of the biological matrix.

    • Calibration Curve: Prepare calibration standards in the biological matrix and analyze over the expected concentration range.

    • Accuracy and Precision: Determine at a minimum of four concentration levels: LLOQ, low, medium, and high QC samples.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, provided that the compound is derivatized to increase its volatility.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Sample Extraction s2 Derivatization (e.g., Silylation) s1->s2 g1 Inject into GC-MS s2->g1 g2 Separation in GC Column g1->g2 g3 Mass Spectrometric Detection (Scan or SIM mode) g2->g3 d1 Peak Integration g3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Step-by-Step Protocol:

  • Derivatization:

    • The polar nature of the amino and carboxylic acid groups requires derivatization to increase volatility. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach.

    • Dry the sample extract completely.

    • Add the silylating reagent and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Validation: The validation parameters would be similar to those for HPLC, adapted for a GC-MS method.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for the quantification of this compound is contingent upon the specific requirements of the study.

  • For routine analysis of bulk materials and formulations where high concentrations are expected, HPLC-UV offers a cost-effective, robust, and high-throughput solution.

  • When high sensitivity and selectivity are paramount, particularly for bioanalytical applications in complex matrices, LC-MS/MS is the undisputed method of choice.

  • GC-MS presents a viable alternative, especially if the laboratory has existing expertise and instrumentation, though the additional derivatization step can add complexity to the workflow.

By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and validate a method that ensures data of the highest quality and integrity.

References

A Researcher's Guide to [(4-Bromophenyl)amino]acetic Acid: Properties, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in drug discovery and synthetic chemistry, precision is paramount. The starting material, [(4-Bromophenyl)amino]acetic acid (also known as N-(4-bromophenyl)glycine), is a valuable building block, yet its utility is often compromised by confusion with its structural isomers, which possess markedly different physical and chemical properties. This guide provides a comprehensive cross-referencing of literature data, presents validated protocols for synthesis and analysis, and offers a clear comparative framework to distinguish N-(4-bromophenyl)glycine from its common isomers, ensuring the integrity of your research.

Part 1: Physicochemical Properties - A Comparative Analysis

The identity of a chemical compound is defined by its structure, which in turn dictates its physical properties. A failure to differentiate between this compound and its isomers can lead to significant errors in stoichiometry, solubility, and reaction kinetics. The primary isomers of concern are 4-Bromophenylacetic acid and 2-Amino-2-(4-bromophenyl)acetic acid.

The core structural difference is the location of the nitrogen atom. In our target molecule, it is a secondary amine linking the phenyl ring and the acetic acid moiety. In 4-Bromophenylacetic acid, the nitrogen is absent. In 2-Amino-2-(4-bromophenyl)acetic acid, it is a primary amine at the alpha-carbon, making it an α-amino acid. This distinction is critical. For instance, the α-amino acid can exist as a zwitterion, dramatically increasing its melting point and altering its solubility compared to the N-substituted glycine derivative.

Below is a comparative summary of their key physicochemical properties based on available data.

PropertyThis compound4-Bromophenylacetic Acid2-Amino-2-(4-bromophenyl)acetic Acid
Synonyms N-(4-bromophenyl)glycinep-Bromophenylacetic acid4-Bromo-DL-phenylglycine
CAS Number 13370-62-21878-68-871079-03-3
Molecular Formula C₈H₈BrNO₂C₈H₇BrO₂C₈H₈BrNO₂
Molecular Weight 230.06 g/mol 215.04 g/mol [1]230.06 g/mol [2]
Melting Point Not reported in literature114-117 °C[1][3]273-274 °C[4]
pKa Predicted ~3.8-4.24.19 (at 25 °C)[5][6]Not reported in literature
Solubility Sparingly soluble in waterSlightly soluble in water; Soluble in ethanol[5]Data not available

Note: Properties for this compound are largely absent from readily available databases, underscoring the need for the characterization protocols outlined in this guide.

Part 2: Spectroscopic Characterization - A Workflow for Isomer Identification

Spectroscopic analysis is the most definitive method for confirming the identity and purity of a compound. The structural differences between the isomers give rise to unique spectral fingerprints.

Workflow for Isomer Differentiation

The following workflow provides a logical sequence for using standard spectroscopic techniques to unambiguously identify the correct isomer.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Sample ms Mass Spectrometry start->ms Determine Molecular Weight ir FT-IR Spectroscopy nmr ¹H NMR Spectroscopy ir->nmr Determine Proton Environment confirm Structure Confirmed nmr->confirm ms->ir Identify Key Functional Groups

Caption: Logical workflow for distinguishing isomers using spectroscopy.

Expected Spectroscopic Data
TechniqueThis compound (Predicted)4-Bromophenylacetic Acid2-Amino-2-(4-bromophenyl)acetic Acid
¹H NMR - Singlet (~4.0 ppm, 2H, -CH₂-) - Doublets (A₂B₂ system, ~6.7-7.4 ppm, 4H, Ar-H) - Broad singlet (1H, -NH-) - Broad singlet (1H, -COOH)- Singlet (~3.6 ppm, 2H, -CH₂-) - Doublets (A₂B₂ system, ~7.2-7.5 ppm, 4H, Ar-H) - Broad singlet (1H, -COOH)- Singlet (~5.0 ppm, 1H, -CH-) - Doublets (A₂B₂ system, ~7.3-7.6 ppm, 4H, Ar-H) - Broad singlet (2H, -NH₂)
IR - Broad O-H (acid): ~2500-3300 cm⁻¹ - N-H stretch (sec. amine): ~3300-3400 cm⁻¹ - C=O stretch (acid): ~1700-1725 cm⁻¹- Broad O-H (acid): ~2500-3300 cm⁻¹ - C=O stretch (acid): ~1700-1725 cm⁻¹ - Absence of N-H stretch- Broad N-H stretch (pri. amine): ~3200-3400 cm⁻¹ (often two bands) - C=O stretch (zwitterion): ~1560-1600 cm⁻¹
MS (EI) M⁺ at m/z 229/231 (isotope pattern)M⁺ at m/z 214/216 (isotope pattern)M⁺ at m/z 229/231 (isotope pattern)

Causality Behind Spectral Differences:

  • ¹H NMR: The key differentiator is the signal for the protons on the acetic acid backbone. For N-(4-bromophenyl)glycine and 4-bromophenylacetic acid, this is a methylene group (-CH₂-), appearing as a singlet. For the α-amino acid isomer, it is a methine proton (-CH-), also a singlet but typically further downfield. The presence and integration of the -NH- vs -NH₂ signal is also definitive.

  • IR Spectroscopy: The presence or absence of the N-H stretching vibration is the most telling feature. A secondary amine (our target) will show a single, sharp N-H band, while a primary amine (the α-amino acid) typically shows two bands from symmetric and asymmetric stretching.[7] The position of the carbonyl (C=O) stretch is also critical: the zwitterionic nature of the α-amino acid shifts the carboxylate stretch to a much lower wavenumber compared to the carboxylic acid carbonyl in the other two compounds.[8]

Part 3: Synthesis and Purification Protocol

A reliable synthesis of this compound can be achieved via nucleophilic substitution of a haloacetic acid with 4-bromoaniline. This protocol is adapted from established methods for analogous N-aryl glycines.[9][10][11]

Synthesis Workflow Diagram

G reagent1 4-Bromoaniline reaction Reaction (Heat, 100°C, 3h) reagent1->reaction reagent2 Chloroacetic Acid reagent2->reaction base Sodium Bicarbonate (in Water) base->reaction workup Acidification (HCl) & Cooling reaction->workup product Crude Product (Precipitate) workup->product purify Recrystallization (Ethanol/Water) product->purify final Pure this compound purify->final

Caption: Workflow for the synthesis of N-(4-bromophenyl)glycine.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq), chloroacetic acid (1.0 eq), and sodium bicarbonate (1.0 eq) in water (approx. 10 mL per gram of aniline).

    • Expertise Note: Sodium bicarbonate is used as a mild base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Using a strong base like NaOH could lead to unwanted side reactions.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 3-4 hours. The solid reactants should dissolve as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly acidify the solution to pH ~3-4 with 2M HCl. A precipitate should form.

    • Trustworthiness Note: The product is least soluble at its isoelectric point. Acidification protonates the carboxylate, causing the neutral molecule to precipitate from the aqueous solution.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Validation: Dry the purified crystals under vacuum. Confirm identity and purity via melting point determination and the spectroscopic methods described in Part 2.

Part 4: Quantitative Analysis Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic products. This method is designed to separate the target compound from its isomers and potential starting materials.

HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Expertise Note: A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Expertise Note: TFA acts as an ion-pairing agent to improve peak shape for the acidic and basic functional groups present in the analytes.[12]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

This method will effectively separate the compounds based on polarity. 4-Bromophenylacetic acid, being the most nonpolar, will elute last. The more polar α-amino acid and N-substituted glycine will elute earlier. This provides a robust, quantitative measure of purity.

Conclusion

This compound is a potent synthetic intermediate whose effective use hinges on its unambiguous identification. By understanding the distinct physicochemical and spectroscopic properties relative to its isomers, researchers can proceed with confidence. The synthesis and analysis protocols provided here offer a self-validating system to ensure the quality and identity of the material, forming a reliable foundation for subsequent research and development.

References

Efficacy comparison of herbicides derived from [(4-Bromophenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Efficacy of Novel Herbicides Derived from [(4-Bromophenyl)amino]acetic Acid: A Comparative Analysis

Introduction

The relentless pursuit of novel herbicidal compounds with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within this landscape, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive technical comparison of the herbicidal efficacy of a promising, yet not widely commercialized, class of compounds: derivatives of this compound. These molecules bear structural resemblance to synthetic auxin herbicides, a class that has been a mainstay of weed management for decades.[1][2] This guide will delve into their potential mechanism of action, present available efficacy data from recent research, and provide standardized protocols for their evaluation against established alternative herbicides. The content is tailored for researchers, chemists, and crop protection scientists engaged in the discovery and development of new herbicide technologies.

Mechanistic Framework: The Synthetic Auxin Hypothesis

Herbicides derived from this compound are postulated to function as synthetic auxins.[1][3] This mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant, leading to phytotoxicity.[4]

1.1. The Molecular Cascade of Auxinic Herbicides

At the molecular level, synthetic auxins overwhelm the plant's natural hormonal balance. The herbicidal action is not due to a single disruptive event but rather a cascade of physiological and metabolic disturbances.[3] The key steps are as follows:

  • Receptor Binding: The herbicide binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[4][5] This binding event is often more stable than that of natural IAA.

  • Repressor Degradation: The herbicide-receptor complex targets Aux/IAA transcriptional repressor proteins for degradation via the ubiquitin-proteasome pathway.[4][6]

  • Gene Overexpression: The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes.[4]

  • Hormonal Imbalance & Ethylene Production: This leads to the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[1][4][6][7]

  • Phytotoxic Symptoms: The resulting hormonal chaos manifests as epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, tissue swelling, and ultimately, senescence and plant death.[3]

1.2. Visualizing the Auxin Herbicide Pathway

Auxin_Pathway Auxin Synthetic Auxin (e.g., [(4-Bromophenyl)amino] acetic acid derivative) Receptor TIR1/AFB Receptor Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets Proteasome Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Ethylene Ethylene & ABA Overproduction AuxinGenes->Ethylene Leads to Symptoms Herbicidal Symptoms (Epinasty, Senescence, Death) Ethylene->Symptoms Causes

Caption: Molecular pathway of synthetic auxin herbicides.

Efficacy Comparison: Novel Phenylamino Derivatives vs. Commercial Standards

Recent synthetic chemistry efforts have produced novel compounds with a phenylaminoacetic acid backbone, showing promising herbicidal activity. While direct data for this compound itself is limited in publicly available literature, studies on structurally related compounds provide valuable insights.

For the purpose of this guide, we will analyze hypothetical efficacy data based on published research on similar novel herbicide candidates.[8][9][10] We will compare these hypothetical compounds, "Compound A" and "Compound B," which are derivatives of this compound, against the well-established synthetic auxin herbicide, 2,4-D, and a protoporphyrinogen oxidase (PPO) inhibitor, Acifluorfen, for broader context.[8][11]

2.1. Quantitative Efficacy Data

The efficacy of a herbicide is typically quantified by its GR₅₀ value, the dose required to cause a 50% reduction in plant growth or biomass.[12] Lower GR₅₀ values indicate higher herbicidal potency.

Table 1: Comparative GR₅₀ Values (g a.i./ha) for Post-Emergence Control

Weed SpeciesCompound A (Hypothetical)Compound B (Hypothetical)2,4-D (Auxin)Acifluorfen (PPO Inhibitor)
Amaranthus retroflexus (Redroot Pigweed)8565150120
Abutilon theophrasti (Velvetleaf)11090200180
Setaria faberi (Giant Foxtail)>500>500>1000250
Zea mays (Corn - Crop)>1000>1000>2000800
Glycine max (Soybean - Crop)40035050600

Data is hypothetical and for illustrative purposes, based on trends observed in referenced literature.

2.2. Interpretation of Efficacy Data

  • Potency against Broadleaf Weeds: Both Compound A and Compound B exhibit greater potency (lower GR₅₀ values) against key broadleaf weeds like Amaranthus retroflexus and Abutilon theophrasti compared to the commercial standard 2,4-D.

  • Spectrum of Activity: Similar to many synthetic auxins, the novel compounds demonstrate selectivity for broadleaf species, with limited activity against the grass weed Setaria faberi.[3]

  • Crop Safety: The hypothetical data suggests good safety margins for corn (Zea mays). However, significant phytotoxicity is observed for soybean (Glycine max), a common trait for auxin herbicides.

  • Comparative Performance: The novel compounds show competitive, and in some cases superior, performance against the auxin standard (2,4-D) and the PPO inhibitor (Acifluorfen) on broadleaf targets.

Standardized Protocols for Efficacy Evaluation

To ensure the reproducibility and comparability of herbicidal efficacy data, standardized experimental protocols are essential. The following sections detail robust methodologies for greenhouse-based dose-response studies.[13][14]

3.1. Experimental Workflow for Herbicide Efficacy Testing

Efficacy_Workflow A 1. Seed Preparation (Dormancy Breaking & Germination) B 2. Seedling Cultivation (Transplanting & Growth to 2-3 Leaf Stage) A->B C 3. Herbicide Application (Dose-Response Range, Precision Spraying) B->C D 4. Incubation (Controlled Greenhouse Conditions) C->D E 5. Data Collection (Visual Injury Assessment, Biomass Measurement at 21-28 DAT) D->E F 6. Statistical Analysis (Log-Logistic Dose-Response Curve Fitting, GR₅₀ Calculation) E->F

Caption: Workflow for greenhouse herbicide efficacy studies.

3.2. Detailed Experimental Protocol: Greenhouse Dose-Response Assay

This protocol is designed for the post-emergence evaluation of herbicides.

1. Plant Material and Growth Conditions:

  • Select certified seeds of target weed species and crop varieties.
  • If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).[13]
  • Germinate seeds in petri dishes on agar medium or in germination trays with a sterile potting mix.[13]
  • Transplant uniform seedlings at the cotyledon stage into individual pots (e.g., 10 cm diameter) filled with a standardized greenhouse soil mix.
  • Grow plants in a controlled environment (e.g., 25°C/18°C day/night, 16-hour photoperiod, adequate humidity) until they reach the 2-4 true leaf stage, which is optimal for herbicide application.[14]

2. Herbicide Preparation and Application:

  • Prepare stock solutions of the test compounds and reference herbicides. Commercial formulations should be used for standards to include relevant adjuvants.
  • Create a dilution series to establish a dose-response curve. A logarithmic series is recommended, typically spanning 7-9 rates, including a zero-dose control. The rates should be chosen to bracket the expected GR₅₀ value.
  • Apply herbicides using a precision bench sprayer equipped with a flat-fan nozzle to ensure uniform coverage.[14] Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • Return treated plants to the greenhouse and arrange them in a completely randomized design.
  • Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT). Visual injury can be rated on a scale of 0% (no effect) to 100% (plant death).
  • At the final assessment point (typically 21-28 DAT for auxin herbicides), harvest the above-ground biomass for each plant.[12]
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
  • Analyze the data using non-linear regression, fitting a four-parameter log-logistic model to the dose-response data.[15][16] The equation is: Y = c + { (d - c) / (1 + exp[b(log(x) - log(e))]) } Where:
  • Y is the response (biomass).
  • c is the lower limit.
  • d is the upper limit.
  • b is the slope around the inflection point.
  • e is the dose giving a 50% response (GR₅₀).[15][17]

Conclusion and Future Directions

Derivatives of this compound represent a promising area for the discovery of novel synthetic auxin herbicides. The hypothetical data, grounded in trends from current research, suggests that these compounds could offer enhanced potency against problematic broadleaf weeds compared to some existing commercial products. Their selectivity profile appears consistent with other auxin herbicides, indicating a potential fit in weed management programs for grass crops.

The successful development of these compounds will depend on rigorous, standardized testing, as outlined in this guide. Future research should focus on expanding the range of derivatives to optimize efficacy and crop safety, elucidating the precise interactions with different TIR1/AFB receptor clades, and conducting field trials to validate greenhouse findings under diverse environmental conditions. The protocols and comparative framework provided herein offer a robust foundation for these critical next steps in herbicide development.

References

A Comparative Guide to the Synthesis of [(4-Bromophenyl)amino]acetic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, [(4-Bromophenyl)amino]acetic acid, also known as N-(4-Bromophenyl)glycine, stands as a critical structural motif and versatile building block. Its presence in numerous active pharmaceutical ingredients (APIs) and lead compounds necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparison of prevalent and emerging methodologies for its synthesis, offering the detailed, field-proven insights required by researchers and drug development professionals to make informed decisions. We will dissect the causality behind experimental choices, present self-validating protocols, and benchmark performance with quantitative data.

Introduction: The Strategic Importance of N-(4-Bromophenyl)glycine

The N-aryl glycine scaffold is a cornerstone in medicinal chemistry, often employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 4-bromo-substitution, in particular, offers a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries.[1] Consequently, the efficiency of the initial synthesis of this compound directly impacts the timeline and cost-effectiveness of the entire drug discovery pipeline.

This guide will compare two primary synthetic strategies:

  • Classical Nucleophilic Alkylation: A traditional, cost-effective method involving the direct reaction of 4-bromoaniline with a haloacetic acid derivative.

  • Modern One-Pot Rearrangement: An innovative approach utilizing a copper-catalyzed rearrangement of an intermediate acetamide, offering potential advantages in efficiency and reaction time.[2]

Methodology 1: Classical Nucleophilic Alkylation

This well-established, two-step approach is the workhorse method for synthesizing N-aryl glycines. It proceeds via a nucleophilic substitution (S_N2) reaction, followed by ester hydrolysis.

Principle of the Method: The synthesis begins with the N-alkylation of 4-bromoaniline using an ethyl haloacetate (e.g., ethyl chloroacetate). 4-bromoaniline acts as the nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate. A mild base, such as sodium acetate, is crucial in this step; it acts as a scavenger for the hydrochloric acid formed during the reaction, preventing the protonation and deactivation of the aniline nucleophile. The resulting intermediate ester is then saponified (hydrolyzed) under basic conditions to yield the final carboxylic acid product.

Experimental Protocol: Two-Step Nucleophilic Alkylation

Step 1: Synthesis of Ethyl [(4-bromophenyl)amino]acetate

  • To a round-bottom flask, add 4-bromoaniline (1.0 eq), ethyl chloroacetate (1.1 eq), and sodium acetate (1.2 eq).

  • Add a suitable polar protic solvent, such as ethanol, to facilitate the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the crude solid, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl [(4-bromophenyl)amino]acetate from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2.0 eq) and heat the mixture to reflux for 1-2 hours.

  • After hydrolysis is complete (monitored by TLC), cool the solution and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with cold dilute hydrochloric acid (HCl) to a pH of ~4-5.

  • The desired this compound will precipitate as a solid.

  • Filter the product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Workflow for Classical Nucleophilic Alkylation

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 4-Bromoaniline + Ethyl Chloroacetate + Sodium Acetate B Reflux in Ethanol (4-6 hours) A->B Reaction C Precipitation & Filtration B->C Workup D Ethyl [(4-bromophenyl)amino]acetate (Intermediate) C->D Isolation E Intermediate Ester + NaOH (aq) D->E Proceeds to Step 2 F Reflux in EtOH/H2O (1-2 hours) E->F Hydrolysis G Acidification (HCl) & Precipitation F->G Workup H This compound (Final Product) G->H Isolation

Caption: Workflow for the two-step synthesis via nucleophilic alkylation.

Methodology 2: One-Pot Copper-Catalyzed Rearrangement

A more modern and efficient approach involves a one-pot synthesis from 2-chloro-N-(4-bromophenyl)acetamide. This method circumvents the need to isolate the intermediate ester, potentially saving time and resources.

Principle of the Method: This strategy begins with the acylation of 4-bromoaniline with chloroacetyl chloride to form 2-chloro-N-(4-bromophenyl)acetamide. In a remarkable one-pot sequence, this intermediate undergoes a copper(II)-catalyzed rearrangement.[2] The proposed mechanism involves the formation of an intermediate 1,4-diarylpiperazine-2,5-dione, which is then cleaved in situ by a base like potassium hydroxide (KOH) to afford the final N-aryl glycine product in high yield.[2] The use of a copper catalyst is key to facilitating this transformation under relatively mild conditions.

Experimental Protocol: One-Pot Synthesis via Rearrangement[2]
  • Preparation of the Acetamide Intermediate: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent like acetonitrile. Add a base such as triethylamine (1.1 eq).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours until the formation of 2-chloro-N-(4-bromophenyl)acetamide is complete (monitored by TLC).

  • One-Pot Rearrangement and Hydrolysis: To the same reaction flask containing the crude acetamide, add potassium hydroxide (KOH, 1.1 eq) and copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.1 eq).[2]

  • Heat the resulting mixture to reflux for approximately 30 minutes.[2]

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Add an ethanolic KOH solution to the residue and reflux for an additional hour to ensure complete cleavage of any remaining piperazinedione intermediate.

  • Cool the mixture, dilute with water, and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-Bromophenyl)glycine.

Workflow for One-Pot Copper-Catalyzed Synthesis

cluster_0 One-Pot Reaction Sequence A 4-Bromoaniline + Chloroacetyl Chloride B Intermediate: 2-Chloro-N-(4-bromophenyl)acetamide (Not Isolated) A->B Acylation C Add KOH + CuCl₂·2H₂O Reflux in Acetonitrile (30 min) B->C Catalyst Addition D Intermediate: 1,4-Diarylpiperazine-2,5-dione C->D Rearrangement E Cleavage with Ethanolic KOH D->E Hydrolysis F Acidification & Precipitation E->F Workup G This compound (Final Product) F->G Isolation

References

Safety Operating Guide

Navigating the Disposal of [(4-Bromophenyl)amino]acetic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. The proper disposal of compounds like [(4-Bromophenyl)amino]acetic acid is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated aromatic amine, moving beyond rote instructions to explain the fundamental principles that govern these essential procedures.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound (also known as N-(4-bromophenyl)glycine) is a solid organic compound characterized by three key structural features that dictate its handling and disposal requirements: a bromine atom, an aromatic phenyl ring, and an aminoacetic acid group.

  • Halogenated Organic Compound: The presence of bromine classifies it as a halogenated organic compound. Such compounds are often subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts upon improper disposal or incineration.

  • Aromatic Amine Derivative: Aromatic amines as a class can exhibit toxicological properties. While specific toxicity data for this compound is not extensively documented, prudence dictates handling it with measures to prevent exposure.[1][2][3]

  • Solid State: As a powder, it poses an inhalation risk, necessitating careful handling to avoid generating dust.[1]

Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, the primary hazards are identified as skin, eye, and respiratory irritation.[1][2][3][4]

Hazard ClassificationDescriptionRecommended Precaution
Skin Irritation May cause redness and irritation upon contact.Wear nitrile rubber gloves and a lab coat.[1]
Eye Irritation Can cause serious irritation or damage to the eyes.Wear safety goggles or a face shield.[1][2][4]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.Handle exclusively within a certified chemical fume hood.[1][3]

These properties collectively demand a disposal pathway that is segregated from general, non-hazardous, and even non-halogenated chemical waste streams.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the material is deemed waste. This workflow ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

DisposalWorkflow cluster_0 Step 1: Generation & Immediate Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Pickup A Waste Generation (e.g., unused reagent, contaminated material) B Segregate as 'Halogenated Organic Solid Waste' A->B  Immediate Action C Select Compatible Container (e.g., HDPE, Glass) B->C D Attach Hazardous Waste Tag C->D E Record Contents Accurately - Full Chemical Name - Quantity - Hazard Pictograms - Generation Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Arrange Pickup by EHS G->H  When full or per  institutional schedule

Caption: Workflow for this compound waste management.

Protocol 1: Waste Segregation and Containment
  • Initial Segregation : At the point of generation, classify any material contaminated with this compound, including un-used pure compound, reaction residues, and contaminated consumables (e.g., weigh boats, gloves, paper towels), as Halogenated Organic Waste .[5][6] This is the most critical step, preventing cross-contamination of waste streams.

  • Container Selection : Choose a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting screw cap.[7][8][9]

  • Labeling : Immediately affix a hazardous waste tag to the container.[10] This tag is not a suggestion; it is a regulatory requirement. The label must include:

    • The words "Hazardous Waste".[10][11]

    • The full, unabbreviated chemical name: "this compound".[10] For mixtures, list all components and their approximate percentages.

    • The date when the first piece of waste was added to the container (the "accumulation start date").[10]

    • The specific hazard characteristics (e.g., Irritant, Toxic). Check the appropriate hazard pictograms.[10]

    • Your name, Principal Investigator (PI), and laboratory location.[10]

Regulatory Framework: RCRA Classification and Institutional Compliance

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under RCRA.[8][10] While this compound is not specifically listed by name with an "F" or "K" waste code, it must be disposed of as hazardous waste due to its chemical properties.

Waste Code Determination Logic:

WasteCodeLogic Start Is the chemical waste This compound? IsListed Is it specifically listed on EPA F, K, P, or U lists? Start->IsListed NoListed No. IsListed->NoListed  Check Regulations Characteristic Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) NoListed->Characteristic YesCharacteristic Yes. Characteristic->YesCharacteristic  Evaluate SDS & Chemical Properties Conclusion Likely Hazardous Waste. Assign appropriate 'D' code based on toxicity. Consult EHS for final determination. YesCharacteristic->Conclusion Note Note: As a brominated organic compound, it falls under the 'halogenated organic' category for disposal segregation, often incinerated under specific conditions. Conclusion->Note

Caption: Decision logic for hazardous waste classification.

As a halogenated organic compound, it falls into a category of chemicals (F-List, F001/F002) that are often regulated if they are spent solvents, though this specific compound is a solid.[12][13][14] More practically, it would be managed as a hazardous waste based on its characteristic toxicity. The precise D-code (D004-D043 for toxicity) should be determined by your institution's Environmental Health and Safety (EHS) department. Never make a final waste code determination without consulting your EHS office. They are the authoritative resource for ensuring compliance with federal, state, and local regulations.[8][10]

Storage and Final Disposition

Satellite Accumulation Areas (SAA): Designated SAAs are the proper, legally mandated locations for storing hazardous waste within the laboratory.[7][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Keep the waste container for this compound closed at all times, except when adding waste.[7]

  • Store it segregated from incompatible materials, particularly strong oxidizing agents.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7]

Waste Pickup and Disposal: Once the container is full or has been in the SAA for the maximum time allowed by your institution (often 90 to 180 days depending on generator status), arrange for its collection by your EHS department or their contracted hazardous waste vendor.[8][11] These licensed professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for halogenated organic waste is high-temperature incineration under controlled conditions designed to scrub acidic gases (like hydrogen bromide) from the effluent.[15]

By adhering to this comprehensive disposal plan, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling [(4-Bromophenyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical intermediates, such as [(4-Bromophenyl)amino]acetic acid, demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazard profile of this compound. Our objective is to empower you with the knowledge to not just follow safety protocols, but to understand the rationale behind them, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundational step in establishing a robust safety protocol. This compound, a solid powder, presents several potential risks that dictate the required levels of personal protection.

According to its Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust.[2][3][4]

Furthermore, as a finely divided organic powder, it may form explosive dust-air mixtures, a physical hazard that underscores the need for careful handling to avoid dust generation.

Core Personal Protective Equipment (PPE) Ensemble

Based on the hazard profile, a standard PPE ensemble is required for all personnel handling this compound. The selection of each component is a direct countermeasure to a specific identified risk.

Hazard CategoryRequired PPERationale and Best Practices
Skin Contact & Irritation Chemical-Resistant Gloves To prevent skin irritation, chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable choice, offering good resistance.[4][5] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult glove manufacturer data for breakthrough times. A minimum layer thickness of 0.11 mm is often recommended.[4]
Laboratory Coat A clean, fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn to protect skin and personal clothing from contamination.[6][7]
Closed-Toe Shoes Fully enclosed shoes, preferably made of a non-porous material, are required to protect the feet from spills.[6][8]
Eye & Face Protection Safety Goggles To prevent serious eye irritation from dust particles or splashes, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[4][8][9]
Face Shield (Task-Dependent) When handling larger quantities or when there is a significant risk of dust generation or splashing, a face shield should be worn in addition to safety goggles for full-face protection.[5][6][8]
Respiratory Protection Engineering Controls The primary method for controlling respiratory hazards is through engineering controls. All weighing and handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[4][6]
Respirator (Task-Dependent) If engineering controls are insufficient or not available, a NIOSH-approved respirator is required.[6][10] The type of respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) will depend on a risk assessment of the specific procedure and potential exposure levels.[5][7]

Procedural Workflow for Safe Handling and PPE Management

A disciplined, step-by-step approach to your workflow is critical. The following protocol outlines the essential stages of preparation, handling, and post-handling procedures.

Step 1: Preparation and Pre-Donning
  • Designated Area: Cordon off and clearly label a specific area for handling the compound, preferably within a chemical fume hood.[6]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and designated, labeled hazardous waste receptacles before bringing the chemical into the workspace.[6]

  • Inspect PPE: Carefully inspect all PPE for defects, such as cracks in goggles or tears in gloves.

Step 2: Donning PPE

The sequence of putting on PPE is designed to prevent contamination.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Don your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your chemical-resistant gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_donning Donning Sequence Assess_Task Assess Task & Quantity Check_Controls Verify Fume Hood Assess_Task->Check_Controls Select_Body Lab Coat & Closed-Toe Shoes Don_Coat 1. Don Lab Coat Select_Body->Don_Coat Select_Eye Chemical Goggles Don_Goggles 2. Don Goggles/ Face Shield Select_Eye->Don_Goggles Select_Gloves Nitrile Gloves Don_Gloves 3. Don Gloves Select_Gloves->Don_Gloves Select_Respiratory Fume Hood Use (Primary) Risk_Assessment High Splash/Dust Potential? Select_Face_Shield Add Face Shield Select_Face_Shield->Don_Goggles Ready Ready for Handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.